5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRHWGYZQAKQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395880 | |
| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96799-04-1 | |
| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96799-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine: Synthesis, Properties, and Reactivity
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in a multitude of clinically significant therapeutic agents.[1][2] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including roles as kinase inhibitors in oncology and as anti-inflammatory agents.[1][2] Within this esteemed class of compounds, 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine emerges as a key building block for the synthesis of more complex molecular architectures. Its bifunctional nature, featuring a reactive aminopyrazole core and a methoxyphenyl substituent, offers multiple points for chemical modification, making it a valuable intermediate for drug discovery and development professionals.
This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the characteristic reactivity of this compound. The content herein is designed to equip researchers and scientists with the practical knowledge required to effectively utilize this compound in their research endeavors.
Physicochemical and Structural Properties
This compound is an aromatic heterocyclic compound. The free base has the chemical formula C₁₀H₁₁N₃O.[3] It is also commonly available as a hydrochloride salt (C₁₀H₁₁N₃O·HCl), which often exhibits improved stability and handling characteristics.[4]
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number (Free Base) | 96799-04-1 | [3] |
| CAS Number (HCl Salt) | 1025447-42-0 | [4] |
| Molecular Formula | C₁₀H₁₁N₃O | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Appearance | Off-white powder (for HCl salt) | [4] |
Tautomerism
It is critical to recognize that 3-aminopyrazoles exist as a mixture of tautomers. For the title compound, the principal tautomeric forms are 5-(3-methoxyphenyl)-1H-pyrazol-3-amine and 3-(3-methoxyphenyl)-1H-pyrazol-5-amine. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. For clarity, this guide will primarily refer to the compound as this compound, acknowledging the tautomeric nature of the pyrazole ring.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[5] This approach is highly efficient and provides a straightforward route to the pyrazole core. The following two-step synthesis protocol is adapted from the well-documented synthesis of the analogous 5-amino-3-(4-methoxyphenyl)pyrazole.
Step 1: Synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
The precursor β-ketonitrile can be synthesized via a Claisen condensation between 3-methoxyacetophenone and a suitable cyanating agent, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.
Figure 1: Synthesis of the β-ketonitrile precursor.
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add 3-methoxyacetophenone dropwise at 0 °C.
-
Slowly add ethyl cyanoformate to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-(3-methoxyphenyl)-3-oxopropanenitrile.
Step 2: Synthesis of this compound
The final step involves the cyclocondensation of the β-ketonitrile with hydrazine hydrate.
Figure 2: Cyclocondensation to form the aminopyrazole.
Experimental Protocol:
-
Dissolve 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a solid.
Predicted Spectral and Physical Properties
| Data Type | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons on the methoxyphenyl ring, a singlet for the pyrazole C4-H, and broad signals for the amino and pyrazole N-H protons. |
| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons, and pyrazole ring carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 190.1. |
| IR Spectroscopy | Characteristic N-H stretching bands for the amino and pyrazole groups (~3200-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. |
| Melting Point | Expected to be in the range of 130-150 °C for the free base. |
Chemical Reactivity
The reactivity of this compound is primarily dictated by the nucleophilicity of the endocyclic pyrazole nitrogen and the exocyclic amino group. This dual reactivity makes it an excellent precursor for the synthesis of fused heterocyclic systems.
Synthesis of Pyrazolo[1,5-a]pyrimidines
3-Aminopyrazoles readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines.[1][6][7] This transformation is a cornerstone in the synthesis of kinase inhibitors and other biologically active molecules.[2]
Figure 3: Synthesis of Pyrazolo[1,5-a]pyrimidines.
Reaction Causality: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the endocyclic pyrazole nitrogen and the second carbonyl group, with subsequent dehydration to form the aromatic fused ring system.
Synthesis of Pyrazolo[3,4-b]pyridines
Similarly, reaction with α,β-unsaturated carbonyl compounds or their precursors leads to the formation of pyrazolo[3,4-b]pyridines.[5][8][9] This class of compounds also demonstrates significant biological activities.
Figure 4: Synthesis of Pyrazolo[3,4-b]pyridines.
Reaction Causality: The reaction typically involves a Michael addition of the amino group to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to furnish the pyridone ring fused to the pyrazole.
Applications in Drug Discovery
The utility of this compound lies in its role as a versatile intermediate. The pyrazole scaffold is a key component of numerous kinase inhibitors, which are crucial in cancer therapy.[1][2] By serving as a starting point for the synthesis of libraries of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, this compound enables the exploration of structure-activity relationships (SAR) for various kinase targets. Furthermore, its application extends to the development of agrochemicals and advanced materials.[4]
Conclusion
This compound is a strategically important building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its predictable reactivity make it an invaluable tool for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties and chemical behavior, empowering researchers to leverage its full potential in the pursuit of novel therapeutic agents and other advanced chemical entities.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Spectroscopic Signature of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Researchers
An In-depth Analysis of Predicted NMR, IR, and MS Data for a Key Heterocyclic Scaffold
Abstract
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] A thorough understanding of its structural and electronic properties is paramount for its application, and this is primarily achieved through a detailed analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in the analysis of structurally related pyrazole derivatives and fundamental spectroscopic principles, offers a robust predictive framework for researchers.[2][3][4] The methodologies for acquiring such data are also detailed, providing a complete workflow for the characterization of this important molecule.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of data from similar compounds reported in the literature.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the methoxyphenyl ring, the vinyl proton of the pyrazole ring, the amine protons, the pyrazole NH proton, and the methoxy group protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | 7.20 - 7.30 | m | - | 1H |
| H-4' | 6.80 - 6.90 | m | - | 1H |
| H-5' | 7.30 - 7.40 | t | ~8.0 | 1H |
| H-6' | 7.15 - 7.25 | m | - | 1H |
| H-4 (pyrazole) | ~5.90 | s | - | 1H |
| -NH₂ | ~5.50 | br s | - | 2H |
| -OCH₃ | ~3.80 | s | - | 3H |
| -NH (pyrazole) | 11.0 - 12.0 | br s | - | 1H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~158 |
| C-5 (pyrazole) | ~145 |
| C-4 (pyrazole) | ~90 |
| C-1' | ~132 |
| C-2' | ~112 |
| C-3' | ~160 |
| C-4' | ~105 |
| C-5' | ~130 |
| C-6' | ~115 |
| -OCH₃ | ~55 |
Predicted Infrared (IR) Spectrum
The IR spectrum will highlight the presence of key functional groups. The predicted absorption bands and their corresponding vibrational modes are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching | Amine (-NH₂) and Pyrazole (-NH) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 2950 - 2850 | C-H stretching | Methoxy (-OCH₃) |
| ~1620 | C=N stretching | Pyrazole ring |
| ~1580 | C=C stretching | Aromatic ring |
| 1250 - 1200 | C-O stretching | Aryl ether |
Predicted Mass Spectrum (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
-
Molecular Formula: C₁₀H₁₁N₃O
-
Molecular Weight: 189.22 g/mol
-
Predicted Molecular Ion Peak (M⁺): m/z = 189
-
Predicted Fragmentation: Key fragments would likely arise from the loss of the methoxy group, cleavage of the pyrazole ring, and loss of the amino group.
Experimental Protocols
The following are standard procedures for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Structural Elucidation Workflow
The following diagram illustrates the relationship between the molecular structure and the expected spectroscopic data.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While based on sound spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The outlined experimental protocols offer a clear path for researchers to obtain and interpret the necessary data, facilitating the advancement of research and development involving this valuable chemical entity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry. The aminopyrazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] This document outlines a robust and efficient two-step synthetic pathway, commencing with the formation of a key enaminone intermediate followed by a cyclocondensation reaction to construct the pyrazole ring. We delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind procedural choices. Furthermore, this guide establishes a full spectroscopic profile of the title compound, detailing the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing a practical and scientifically grounded framework for the preparation and validation of this valuable molecular building block.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a cornerstone in the development of therapeutic agents.[1][4] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities.[1][5] The introduction of an amino group to the pyrazole ring, creating aminopyrazoles (APs), further enhances the molecule's utility as a versatile framework in drug discovery.[1][2] Specifically, 5-aminopyrazoles are key precursors for a multitude of bioactive compounds and have been extensively studied for their potential as anti-inflammatory and anticancer agents.[5][6]
This compound, the subject of this guide, incorporates both the crucial 5-aminopyrazole core and a methoxyphenyl substituent, a common feature in many pharmacologically active molecules. This strategic combination of functional groups makes it a highly valuable intermediate for the synthesis of novel drug candidates, particularly kinase inhibitors for cancer therapy.[1][7] A reliable and well-characterized synthetic route is therefore essential for advancing research in this area.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is efficiently achieved through a two-step sequence. The core logic involves the construction of an acyclic precursor containing the necessary carbon and nitrogen framework, which is then cyclized to form the stable aromatic pyrazole ring.
Retrosynthetic Analysis & Pathway Overview
A logical retrosynthetic disconnection of the target molecule points to a β-enaminone and hydrazine as the key precursors. The enaminone itself can be readily prepared from the corresponding acetophenone. This leads to a convergent and efficient synthetic plan.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis, therefore, proceeds as follows:
-
Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one. This step involves a condensation reaction between 3-methoxyacetophenone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Step 2: Synthesis of this compound. The enaminone intermediate from Step 1 undergoes a cyclocondensation reaction with hydrazine hydrate to yield the final product.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (Enaminone Intermediate)
Caption: Workflow for the synthesis of the enaminone intermediate.
-
Rationale: 3-Methoxyacetophenone provides the core aryl ketone structure. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a highly reactive and efficient one-carbon (C1) synthon, reacting with the α-methyl group of the ketone to form the enaminone.[8][9] The reaction is typically driven to completion by heating, which removes the volatile methanol byproduct.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxyacetophenone (1.0 eq).
-
Add N,N-Dimethylformamide dimethyl acetal (1.2 - 1.5 eq). Toluene can be used as a solvent, although the reaction often proceeds efficiently neat.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure. The resulting crude product, 3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, is often a solid or viscous oil and can be used in the next step without further purification.[10][11][12][13]
-
Step 2: Synthesis of this compound
Caption: Workflow for the cyclization to form the aminopyrazole.
-
Rationale: This is a classic pyrazole synthesis via the cyclocondensation of a 1,3-dielectrophile (the enaminone) with a dinucleophile (hydrazine).[14][15][16] The hydrazine initially displaces the dimethylamino group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[17][18] Using a protic solvent like ethanol or acetic acid facilitates the proton transfer steps required in the mechanism.
-
Procedure:
-
Dissolve the crude enaminone intermediate (1.0 eq) from the previous step in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Alternatively, pour the cooled reaction mixture into ice-water. A solid product should precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.[19]
-
Physicochemical and Spectroscopic Characterization
Thorough characterization is critical to confirm the structure and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | [19][20][21] |
| Molecular Weight | 189.21 g/mol | [19][21] |
| Appearance | Typically an off-white to light yellow solid | N/A |
| CAS Number | 96799-04-1 | [19][21] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| OCH₃ (Methoxyphenyl) | ~ 3.82 | Singlet (s) | 3H |
| Pyrazole C4-H | ~ 5.93 | Singlet (s) | 1H |
| Aromatic H (Methoxyphenyl) | ~ 6.80 - 7.40 | Multiplet (m) | 4H |
| NH₂ (Amino group) | Broad singlet, variable | Singlet (s) | 2H |
| NH (Pyrazole ring) | Broad singlet, variable | Singlet (s) | 1H |
| (Note: Data is referenced from similar structures and may vary slightly based on solvent and concentration. The amino and pyrazole NH protons are exchangeable with D₂O and their signals may be broad or not observed).[19] |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| OCH₃ | ~ 55 |
| Pyrazole C4 | ~ 90-95 |
| Aromatic C (Methoxyphenyl) | ~ 110 - 135 |
| Aromatic C-O (Methoxyphenyl) | ~ 160 |
| Pyrazole C3 & C5 | ~ 140 - 155 |
| (Note: These are approximate values based on computational predictions and data from analogous pyrazole structures).[22][23][24] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[25]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Pyrazole) | Stretching | 3100 - 3400 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic -CH₃) | Stretching | 2850 - 2960 |
| C=N / C=C (Ring) | Stretching | 1500 - 1620 |
| C-O (Aryl Ether) | Stretching | 1200 - 1250 (strong) |
| (Note: IR data is based on characteristic frequencies for pyrazole and amine derivatives).[26][27][28] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.
| Analysis | Expected Result |
| Method | Electrospray Ionization (ESI) |
| Expected Ion | [M+H]⁺ |
| m/z Value | ~190.1 |
| (Note: The exact mass measurement via High-Resolution Mass Spectrometry (HRMS) would provide confirmation of the elemental composition).[19][29][30] |
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound. The two-step process, involving the formation of an enaminone intermediate followed by cyclization with hydrazine, is efficient and scalable. The comprehensive characterization data provided, including NMR, IR, and MS, serves as a benchmark for researchers to verify the identity and purity of their synthesized material. As a key building block in medicinal chemistry, the availability of a robust synthetic and analytical protocol for this aminopyrazole derivative is crucial for the continued development of novel therapeutics.[24][31]
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. visnav.in [visnav.in]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
- 9. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 10. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 13. 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | C13H19NO2 | CID 19360495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | 96799-04-1 [chemicalbook.com]
- 20. 1025447-42-0 Cas No. | 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylaminehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 21. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | CAS: 96799-04-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 22. mdpi.com [mdpi.com]
- 23. jocpr.com [jocpr.com]
- 24. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. acgpubs.org [acgpubs.org]
- 29. asianpubs.org [asianpubs.org]
- 30. researchgate.net [researchgate.net]
- 31. Buy 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine | 957514-04-4 [smolecule.com]
The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Plasticity of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as an indispensable scaffold in the pursuit of novel therapeutic agents.[1][2] From the early analgesic and antipyretic properties of antipyrine discovered in the 19th century to the highly targeted therapies of the 21st century, pyrazole derivatives have consistently demonstrated a vast spectrum of pharmacological activities.[3][4] This guide provides a comprehensive technical overview of the core biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. Designed for researchers and drug development professionals, this document aims to be a definitive resource, bridging fundamental chemistry with actionable insights for the discovery of next-generation therapeutics.
I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
The anti-inflammatory prowess of pyrazole derivatives is perhaps their most celebrated attribute, exemplified by the blockbuster drug Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[3] This class of compounds offers significant advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by mitigating the gastrointestinal side effects associated with non-selective COX-1 inhibition.
A. Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of COX-2.[5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][7] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is induced during inflammation.[7]
The selectivity of diaryl-substituted pyrazoles like celecoxib for COX-2 is attributed to its chemical structure. The sulfonamide side chain of celecoxib binds to a hydrophilic side pocket present in the active site of COX-2, an accommodation not available in the more constricted active site of COX-1.[1] This selective binding prevents the synthesis of pro-inflammatory prostaglandins, thereby reducing inflammation, pain, and fever.[6][7]
Beyond COX-2 inhibition, some pyrazole derivatives exhibit anti-inflammatory effects through the modulation of other key inflammatory mediators and pathways, including the suppression of cytokines like TNF-α and IL-6, and the inhibition of lipoxygenase (LOX).[3]
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
B. Structure-Activity Relationship (SAR) Insights
For diaryl-substituted pyrazoles, the following structural features are crucial for potent and selective COX-2 inhibition:
-
A central pyrazole ring.
-
A p-sulfonamide or a similar polar group on one of the phenyl rings, which is essential for binding to the hydrophilic pocket of COX-2.
-
Appropriate substitution on the second phenyl ring to optimize potency and pharmacokinetic properties. For instance, a methyl group at the para-position, as seen in celecoxib, is favorable.[3]
C. Quantitative Data: In Vitro and In Vivo Efficacy
The anti-inflammatory activity of pyrazole derivatives is quantified using various assays. The table below summarizes representative data for celecoxib and other experimental pyrazole derivatives.
| Compound | Target | Assay | IC50 / ED50 | Reference |
| Celecoxib | COX-2 | In vitro enzyme inhibition | 0.04 µM | [8] |
| Celecoxib | COX-1 | In vitro enzyme inhibition | 15 µM | [8] |
| Pyrazole Derivative 302 | COX-2 | In vitro enzyme inhibition | 0.26 µM | [9] |
| Pyrazole Derivative 3b | COX-2 | In vitro enzyme inhibition | 39.43 nM | [8] |
| Pyrazole Derivative 2g | Lipoxygenase (LOX) | In vitro enzyme inhibition | 80 µM | [10] |
| Pyrazole Derivative 6g | IL-6 Suppression | LPS-stimulated BV2 cells | 9.562 µM | [11] |
D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test pyrazole derivative to reduce paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test pyrazole derivative and vehicle
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups at various doses.
-
Drug Administration: Administer the test compound or reference drug orally or intraperitoneally. The vehicle control group receives only the vehicle.
-
Induction of Edema: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as Crizotinib and Axitinib.[2][12] Their anticancer effects are mediated through the inhibition of various molecular targets crucial for tumor growth, proliferation, and survival.[8][13]
A. Mechanisms of Action: Targeting Key Oncogenic Pathways
The anticancer activity of pyrazole derivatives is diverse and often involves the inhibition of multiple signaling pathways.
-
Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazoles can block the ATP-binding site of these receptor tyrosine kinases, inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][14]
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, pyrazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle.[13]
-
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[15][16]
-
Induction of Apoptosis: Many pyrazole-based compounds trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.[17]
Caption: Multiple anticancer mechanisms of pyrazole derivatives.
B. Quantitative Data: Cytotoxic and Antiproliferative Activities
The anticancer efficacy of pyrazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.
| Compound | Target/Cell Line | Assay | IC50 / GI50 | Reference |
| Crizotinib | ALK | Kinase Assay | 24 nM | [4] |
| Axitinib | VEGFR2 | Kinase Assay | 0.2 nM | [14] |
| Pyrazole Derivative 5b | K562 (Leukemia) | MTT Assay | 0.021 µM | [16] |
| Pyrazole Derivative 5b | A549 (Lung Cancer) | MTT Assay | 0.69 µM | [16] |
| Pyrazole Derivative 43 | MCF7 (Breast Cancer) | Cytotoxicity Assay | 0.25 µM | [14] |
| Pyrazole Derivative L2 | CFPAC-1 (Pancreatic Cancer) | MTT Assay | 61.7 µM | [18] |
| Pyrazole Derivative L3 | MCF-7 (Breast Cancer) | MTT Assay | 81.48 µM | [18] |
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[5][19]
A. Mechanism of Action: Inhibition of DNA Gyrase and Other Targets
While the exact mechanisms can vary, a significant number of antibacterial pyrazole derivatives are known to target bacterial DNA gyrase.[20] This essential enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds lead to the cessation of bacterial growth and eventual cell death.[20]
Other proposed antimicrobial mechanisms for pyrazole derivatives include the disruption of the bacterial cell wall and the inhibition of protein and nucleic acid synthesis.[20]
Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.
B. Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of pyrazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivative 21a | S. aureus (MRSA) | 62.5 | |
| Pyrazole Derivative 21a | E. coli | 125 | |
| Imidazo-pyridine pyrazole 18 | E. coli | <1 | |
| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 | |
| Pyrazole-thiazole hybrid 17 | S. aureus (MRSA) | 4 | [20] |
| Pyrazole Derivative 7d | B. subtilis | 15.63 | [21] |
| Pyrazole Derivative 7d | B. megaterium | 15.63 | [21] |
| Pyrazole Derivative 21a | C. albicans | 7.8 | [19] |
| Pyrazole Derivative 21a | A. niger | 2.9 | [19] |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test pyrazole derivative
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density using a microplate reader.
References
- 1. ClinPGx [clinpgx.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of anti-seizure medications on ionotropic glutamate receptors: special focus on AMPA receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]
- 16. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Glutamate Receptors in Epilepsy | MDPI [mdpi.com]
- 21. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of novel pyrazole-based kinase inhibitors.
**Whitepaper: A Guide to the Discovery and
Development of Novel Pyrazole-Based Kinase Inhibitors**
Abstract
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. Dysregulation of kinase activity is a hallmark of numerous diseases. Small molecule kinase inhibitors have therefore emerged as a revolutionary class of therapeutics. Among the various chemical scaffolds utilized to achieve potent and selective kinase inhibition, the pyrazole ring has distinguished itself as a "privileged scaffold."[1][2] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its synthetic tractability, and its capacity to form key interactions within the ATP-binding pocket of kinases, have made it a cornerstone of many FDA-approved drugs.[2][3] This guide provides an in-depth technical overview of the contemporary workflow for discovering and characterizing novel pyrazole-based kinase inhibitors, from initial target validation to preclinical candidate selection. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.
Part 1: The Strategic Imperative - Why Pyrazoles for Kinase Inhibition?
The human kinome comprises over 500 kinases, all sharing a structurally conserved ATP-binding site.[4] The challenge in kinase inhibitor discovery is not merely to inhibit a kinase, but to do so with exquisite selectivity to minimize off-target effects.[5] This is where the strategic selection of a core chemical scaffold becomes paramount.
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique constellation of features that medicinal chemists have successfully exploited.[6]
-
Hydrogen Bonding: The N-unsubstituted pyrazole ring can simultaneously donate and accept hydrogen bonds, mimicking the adenine region of ATP and forming critical "hinge-binding" interactions in the kinase active site.[2]
-
Structural Rigidity & Vectorial Diversity: The planar pyrazole ring provides a rigid anchor, allowing substituents to be projected in well-defined vectors to probe different pockets of the kinase active site (e.g., the solvent front or hydrophobic back pocket), thereby driving potency and selectivity.[7]
-
Synthetic Accessibility: The chemical synthesis of substituted pyrazoles is well-established, allowing for rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]
-
Favorable Physicochemical Properties: Pyrazole-based fragments can impart improved drug-like properties, such as reduced lipophilicity, compared to other scaffolds, which is beneficial for pharmacokinetic profiles.[2]
Numerous successful drugs underscore the power of this scaffold. Ruxolitinib (a JAK1/2 inhibitor), Crizotinib (an ALK/MET inhibitor), and Encorafenib (a BRAF inhibitor) are all built upon a pyrazole core, demonstrating its broad applicability across different kinase families.[2][9]
Mechanism of Action: Competitive ATP Inhibition
Most pyrazole-based inhibitors function as Type I inhibitors, engaging the active, "DFG-in" conformation of the kinase. They operate by directly competing with endogenous ATP for binding to the active site.
Caption: Competitive inhibition of a kinase by a pyrazole-based inhibitor.
Part 2: A Modern Discovery & Characterization Workflow
The discovery of a novel pyrazole-based kinase inhibitor is a systematic, multi-stage process designed to identify potent, selective, and cell-active molecules with favorable drug-like properties.[4] This workflow is iterative, with feedback from later stages informing earlier-stage decisions.
Caption: Iterative workflow for pyrazole-based kinase inhibitor discovery.
Stage 1: Target Validation and High-Throughput Screening (HTS)
The initial step is to validate that inhibiting a specific kinase will have a therapeutic effect. Once validated, a robust, high-throughput biochemical assay is developed to screen large compound libraries.
Causality Behind Experimental Choice: The ADP-Glo™ Kinase Assay is an industry-standard choice for HTS. Its luminescence-based readout is highly sensitive, has a strong signal-to-background ratio, and is less susceptible to compound interference (e.g., fluorescence quenching) than other methods. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Protocol 1: ADP-Glo™ Kinase Assay for HTS
-
Objective: To quantify the inhibitory activity of test compounds against a target kinase.
-
Principle: A two-step reaction. First, the kinase reaction proceeds. Second, the remaining ATP is depleted, and the ADP generated is converted into ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.
-
Methodology:
-
Plate Preparation: Dispense 1-5 µL of test compounds (typically at 10 µM) in DMSO into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add 10 µL of a solution containing the kinase, its specific substrate peptide, and ATP to each well. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be identified.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition for each compound relative to the controls.
-
-
Self-Validation: The Z'-factor, a statistical measure of assay quality, is calculated from the positive and negative controls. A Z'-factor > 0.5 is considered robust and validates the screen's quality.
Stage 2: Hit-to-Lead (H2L) and Structure-Activity Relationship (SAR)
Hits from the HTS (compounds showing >50% inhibition at 10 µM) are confirmed and their potency (IC50) determined. The H2L phase involves synthesizing and testing analogues of these initial hits to establish a structure-activity relationship (SAR).[10][11] The goal is to improve potency, selectivity, and drug-like properties.
Data Presentation: Illustrative SAR Progression
This table shows a hypothetical optimization path for a pyrazole hit.
| Compound ID | R1 Group (at C3) | R2 Group (at N1) | Target Kinase IC50 (nM) | Selectivity (vs. Kinase X) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Hit-1 | -Phenyl | -H | 1250 | 5-fold | 0.8 |
| Lead-1a | 4-Fluorophenyl | -H | 350 | 15-fold | 1.1 |
| Lead-1b | 4-Fluorophenyl | -Methyl | 410 | 12-fold | 3.5 |
| Lead-2 | 4-Fluorophenyl | -(CH₂)₂-Morpholine | 45 | >100-fold | 8.2 |
This data is illustrative.
The SAR from this stage provides critical insights. For example, adding a 4-fluorophenyl group at R1 improved potency (Hit-1 vs. Lead-1a), and introducing a morpholine moiety at R2 dramatically improved both potency and cell permeability (Lead-1a vs. Lead-2).[12]
Stage 3: Biophysical and Cellular Characterization
Potent leads must be further characterized to confirm their mechanism of action and on-target effects in a cellular environment.
1. Biophysical Validation: Surface Plasmon Resonance (SPR)
Causality Behind Experimental Choice: While IC50 values from biochemical assays are essential, they can be influenced by assay conditions. SPR provides direct measurement of binding kinetics (association rate, ka; dissociation rate, kd) and affinity (dissociation constant, KD), confirming a direct physical interaction between the inhibitor and the kinase. This is a crucial, self-validating step to rule out artifacts.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
-
Objective: To determine the binding kinetics and affinity of a pyrazole inhibitor to its target kinase.
-
Methodology:
-
Chip Preparation: Covalently immobilize the purified target kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of the pyrazole inhibitor in a suitable running buffer (e.g., HBS-EP+). A typical concentration range is 0.1x to 10x the expected KD.
-
Binding Cycle:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the inhibitor solution for a set time (e.g., 180 seconds) to monitor the association phase .
-
Switch back to injecting running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound inhibitor from the kinase, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (kd/ka).
-
2. Cellular Validation: Western Blot for Target Engagement
Causality Behind Experimental Choice: A potent inhibitor must engage its target in the complex milieu of a living cell. A Western blot to measure the phosphorylation of a known downstream substrate of the target kinase is the gold-standard method to confirm on-target activity. A reduction in substrate phosphorylation upon treatment with the inhibitor provides direct evidence of target engagement.[13]
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.
Protocol 3: Western Blot for Phospho-STAT3 (Downstream of JAK)
-
Objective: To assess the ability of a pyrazole-based JAK inhibitor to block cytokine-induced STAT3 phosphorylation in cells.
-
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., HEL cells, which have active JAK-STAT signaling) and allow them to adhere. Treat the cells with a dose-response curve of the pyrazole inhibitor for 2 hours.
-
Stimulation: Stimulate the cells with a cytokine (e.g., Interleukin-6) for 15 minutes to induce JAK-mediated STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Validation: Strip the membrane and re-probe with an antibody for total STAT3 to confirm that the observed decrease in p-STAT3 is due to inhibition of phosphorylation, not protein degradation, and to validate equal protein loading.
-
Part 3: Future Directions
The versatility of the pyrazole scaffold continues to be explored. Future innovations will likely focus on developing pyrazole-based molecules for more advanced therapeutic modalities, including:
-
Allosteric Inhibitors: Designing pyrazoles that bind to sites other than the ATP pocket to achieve higher selectivity.[14]
-
Covalent Inhibitors: Incorporating a reactive "warhead" onto the pyrazole scaffold to form a permanent covalent bond with a non-catalytic cysteine near the active site, leading to prolonged and potent inhibition.
-
PROTACs (Proteolysis-Targeting Chimeras): Using a pyrazole moiety as the kinase-binding "warhead" in a PROTAC, which hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target kinase rather than just inhibiting it.
The pyrazole scaffold, a cornerstone of medicinal chemistry, is poised to remain a critical component in the development of next-generation targeted therapies.[1][3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of substituted aminopyrazoles
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Aminopyrazoles
Foreword: The Aminopyrazole Core in Modern Drug Discovery
As a Senior Application Scientist, my experience has repeatedly confirmed that true innovation in drug development often hinges on a deep, mechanistic understanding of core chemical scaffolds. Among these, the aminopyrazole nucleus stands out as a "privileged scaffold," a term we reserve for molecular frameworks that demonstrate a remarkable ability to bind to a wide range of biological targets.[1][2][3] From approved kinase inhibitors to novel anti-infective agents, substituted aminopyrazoles are foundational to numerous therapeutic programs.[2][4][5][6]
This guide is designed for fellow researchers, scientists, and drug development professionals. It deviates from rigid templates to present a narrative that flows from the fundamental properties of the aminopyrazole core to its practical application in medicinal chemistry. We will not just list facts; we will explore the causality behind its unique characteristics and the experimental logic required to harness its potential. The protocols described herein are framed as self-validating systems, where congruent data from multiple analytical techniques is the only acceptable standard for structural and functional confirmation.
Part 1: The Aminopyrazole Scaffold: Structure and Intrinsic Properties
The versatility of aminopyrazoles stems from their unique electronic and structural features. The position of the amino group—whether at the 3, 4, or 5-position—dramatically influences the molecule's properties and reactivity.[1][3]
Annular Tautomerism: A Critical Equilibrium
Perhaps the most critical intrinsic chemical property of N-unsubstituted 3(5)-aminopyrazoles is annular prototropic tautomerism. This is a rapid, reversible 1,2-proton shift between the two adjacent ring nitrogen atoms, resulting in a dynamic equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[7][8] Understanding this equilibrium is paramount, as it dictates the molecule's hydrogen bonding capabilities, reactivity, and ultimately, its interaction with biological targets.
While side-chain imino tautomers are theoretically possible, extensive experimental and computational studies confirm that the amino tautomers are significantly more stable and are the predominant species observed.[7] Theoretical calculations, supported by matrix isolation infrared (IR) spectroscopy, predict the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) form in the gas phase.[8][9][10] This preference is often attributed to the electron-donating nature of the amino group.[11] However, the position of this equilibrium can be influenced by substituents, solvent polarity, and solid-state packing forces.[8][12]
Caption: Annular tautomeric equilibrium in 3(5)-aminopyrazole.
Spectroscopic Characterization: A Multi-Technique Approach
Unambiguous structural elucidation is the bedrock of chemical research. For substituted aminopyrazoles, a combination of spectroscopic methods provides a self-validating system where data from each technique must converge to confirm the proposed structure.
NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms. For aminopyrazoles, ¹H and ¹³C NMR are indispensable. In cases of slow tautomerism on the NMR timescale (e.g., in DMSO-d6), distinct signals for both the 3-amino and 5-amino tautomers may be observed.[9]
| Technique | Nucleus | Typical Chemical Shift (δ, ppm) | Key Insights |
| ¹H NMR | Pyrazole C-H | 6.0 - 8.0 | Position and substitution pattern on the pyrazole ring. |
| Amino N-H | 4.0 - 7.0 (broad) | Presence of the amino group; exchangeable with D₂O. | |
| Substituent Protons | Variable | Elucidation of substituent structures. | |
| ¹³C NMR | Pyrazole C3/C5 | 130 - 160 | Highly sensitive to the electronic environment and tautomeric form. |
| Pyrazole C4 | 95 - 115 | Reflects substitution at the 4-position. | |
| Substituent Carbons | Variable | Confirms the carbon skeleton of substituents. |
Table 1: Typical NMR Spectroscopic Data for Substituted Aminopyrazoles.[13][14][15]
IR spectroscopy is excellent for identifying key functional groups. The N-H stretching vibrations of the amino group and the pyrazole ring are particularly diagnostic.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino Group | N-H Stretch | 3100 - 3400 (often two bands for primary amines) |
| Pyrazole Ring | N-H Stretch | 3100 - 3200 (broad) |
| C=N / C=C Stretch | 1500 - 1650 | |
| Nitrile (if present) | C≡N Stretch | 2150 - 2250 |
Table 2: Key Infrared Absorption Bands for Aminopyrazoles.[10][13][15]
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are sensitive to the aromatic system and the nature of the substituents. Typically, π-π* transitions are observed in the 240–330 nm range.[13][16]
Crystallographic Analysis: The Solid-State Reality
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[17] For aminopyrazoles, this technique is crucial for:
-
Confirming Tautomeric Form: It definitively identifies which tautomer (3-amino or 5-amino) exists in the crystal lattice.[9]
-
Elucidating Intermolecular Interactions: It reveals the hydrogen bonding networks and packing arrangements that stabilize the crystal structure.
-
Informing Structure-Based Drug Design: The precise bond lengths, angles, and conformation are critical inputs for computational docking and rational drug design.[5][6]
| Parameter | Compound 4a [13] | Compound 5d [13] | Significance |
| Crystal System | Monoclinic | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/n | P2₁/c | Defines the specific symmetry elements within the crystal. |
| a (Å) | 10.34 | 12.18 | Unit cell dimensions. |
| b (Å) | 10.98 | 10.65 | Unit cell dimensions. |
| c (Å) | 12.51 | 18.01 | Unit cell dimensions. |
| β (°) | 109.52 | 107.11 | Unit cell angle. |
Table 3: Comparative Crystallographic Data for Two Halogenoaminopyrazole Derivatives.[13]
Part 2: Experimental Protocols for Core Characterization
The trustworthiness of any synthesized compound relies on rigorous, systematic characterization. The following protocols represent a standard workflow in our laboratories, designed as a self-validating system.
Protocol: Spectroscopic and Structural Characterization Workflow
This workflow ensures that data from orthogonal techniques are used to build a comprehensive and validated structural profile of a newly synthesized substituted aminopyrazole.
Caption: A self-validating workflow for aminopyrazole characterization.
Protocol: General Method for NMR Analysis
-
Sample Preparation: Weigh 5-10 mg of the aminopyrazole derivative. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, coupling patterns, and comparison with known aminopyrazole structures.
Protocol: General Method for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or solvent layering. The choice of solvent is critical and often requires screening.
-
Crystal Mounting: Select a high-quality crystal (clear, well-defined faces, no visible cracks) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal motion.[17] Collect diffraction data by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonds.
Part 3: Aminopyrazoles in a Biological Context
The physical and chemical properties of substituted aminopyrazoles are not merely academic; they are the determinants of their biological activity. Their ability to act as hydrogen bond donors and acceptors, coupled with a rigid scaffold that can be precisely decorated with substituents, makes them ideal ligands for enzyme active sites.[2][3]
Case Study: Aminopyrazole Derivatives as FGFR Kinase Inhibitors
A prominent application of aminopyrazoles is in the development of inhibitors for receptor tyrosine kinases (RTKs) like the Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[5] Aminopyrazole-based inhibitors are designed to compete with ATP in the kinase domain's binding pocket.
Structure-based drug design has been used to develop aminopyrazole derivatives that can form covalent bonds with cysteine residues in the FGFR kinase domain, leading to potent and durable inhibition.[5] This strategy has proven effective against both wild-type and drug-resistant "gatekeeper" mutant forms of the enzyme.[5]
Caption: Simplified FGFR signaling and the point of aminopyrazole inhibition.[17]
Conclusion
Substituted aminopyrazoles represent a chemically rich and biologically validated scaffold. A profound understanding of their fundamental properties—from the subtle dynamics of tautomerism to their solid-state architecture—is not optional; it is the prerequisite for successful drug design and development. The integrated, multi-technique characterization workflow presented here provides the necessary rigor to ensure structural integrity. By leveraging these foundational chemical insights, researchers can more effectively design next-generation aminopyrazole derivatives with enhanced potency, selectivity, and drug-like properties, continuing the legacy of this remarkable heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Review of Biologically Active Pyrazole Compounds: From Privileged Scaffold to Marketed Drugs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Versatility of the Pyrazole Nucleus
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the title of "privileged scaffolds." These structures possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with multiple, diverse biological targets. The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—is a quintessential example of such a scaffold.[1][2][3] First described in 1883, its journey from a chemical curiosity to a cornerstone of modern pharmaceuticals is a testament to its remarkable versatility.[4]
This guide eschews a conventional, rigid review format. Instead, it is structured to provide a deep, mechanistic-driven exploration of the major therapeutic areas where pyrazole-based compounds have made a significant impact. As a senior application scientist, my objective is not merely to list examples but to dissect the causality behind their success—to explain why the pyrazole scaffold is so effective in a given context and to provide the practical, field-proven methodologies that underpin their discovery and evaluation. We will journey through key signaling pathways, examine structure-activity relationships (SAR), and detail the self-validating experimental protocols that form the bedrock of drug development.
Chapter 1: The Anti-Inflammatory Revolution - Selective COX-2 Inhibition
The Mechanistic Rationale for Selectivity
There are two key COX isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[8]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation.[8]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are non-selective, inhibiting both COX-1 and COX-2. While this reduces inflammation, the concurrent inhibition of COX-1 leads to common and significant side effects, most notably gastrointestinal ulcers and bleeding.[9][10] This created a clear therapeutic imperative: to design an agent that could selectively inhibit COX-2, thereby retaining anti-inflammatory efficacy while sparing the protective functions of COX-1.
The diaryl-substituted pyrazole, Celecoxib (Celebrex) , was the landmark achievement of this effort.[11] Its chemical structure is the key to its selectivity. A sulfonamide side chain on one of the pyrazole's aryl substituents is able to bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, an area that is absent in the more constricted COX-1 active site.[12] This structural difference is the causal basis for its >100-fold selectivity for COX-2, a paradigm of rational drug design.[8][9]
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins and highlights the differential roles of COX-1 and COX-2.
Caption: The Arachidonic Acid Cascade and Site of Action for Pyrazole-based COX-2 Inhibitors.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol describes a robust, self-validating method for quantifying the inhibitory potential of a test compound against human recombinant COX-2. The internal logic is based on measuring the rate of oxidation of a fluorogenic probe (ADHP) by prostaglandin G2, the initial product of the COX reaction. Inhibition of COX-2 reduces this rate, leading to a lower fluorescence signal.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme (cofactor)
-
Test compounds (e.g., pyrazole derivatives) dissolved in DMSO
-
Positive control (Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~535/590 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of all reagents. Create a serial dilution of the test compounds and Celecoxib in DMSO. The final DMSO concentration in the well should be ≤1% to avoid solvent effects.
-
Enzyme Preparation: On ice, prepare a master mix containing the reaction buffer, COX-2 enzyme, ADHP, and Heme.
-
Assay Plate Setup:
-
Add 2 µL of diluted test compound, control, or DMSO (for 'no inhibition' control) to the appropriate wells of the 96-well plate.
-
Add 178 µL of the enzyme master mix to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme. This pre-incubation is critical for establishing binding equilibrium.
-
-
Initiating the Reaction:
-
Prepare the substrate solution (Arachidonic Acid in reaction buffer).
-
Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader pre-set to the experimental temperature (e.g., 25°C).
-
Measure fluorescence kinetically every 60 seconds for 10-15 minutes. The rate of reaction (slope of fluorescence vs. time) is the key output.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the rates by setting the 'no inhibition' control (DMSO) to 100% activity and a 'no enzyme' control to 0% activity.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Quantitative Data Summary
The following table presents inhibitory concentrations for representative pyrazole-based anti-inflammatory agents.
| Compound | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 40 | >100 |
| Compound AD 532 | COX-2 | - | - |
| Lonazolac | COX-1/COX-2 | - | Non-selective |
| Rofecoxib* | COX-2 | 18 | >270 |
Note: Rofecoxib (Vioxx), another selective COX-2 inhibitor, was withdrawn from the market due to cardiovascular safety concerns, highlighting the ongoing challenges in drug development.[10]
Chapter 2: Pyrazoles in Oncology - The Kinase Inhibitor Revolution
Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is a tightly regulated process governed by a family of enzymes called cyclin-dependent kinases (CDKs).[13] Similarly, many growth and survival signals are transmitted within cells by other kinase families, such as the Janus kinases (JAKs).[14] The pyrazole scaffold has proven exceptionally adept at targeting the ATP-binding pocket of these enzymes, making it a cornerstone of modern oncology.[15][16][17]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs, when complexed with their cyclin partners, phosphorylate key proteins like the retinoblastoma protein (Rb) to drive the cell from one phase of its cycle to the next.[18][19] Dysregulation of the CDK/cyclin axis is common in cancer, making CDK inhibition a powerful anti-proliferative strategy.[19] Numerous pyrazole derivatives have been developed as potent CDK2 inhibitors, which can induce cell cycle arrest and apoptosis.[13][20][21][22]
Caption: The Cell Cycle and the Point of Intervention for Pyrazole-based CDK2 Inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[14] Aberrant activation of this pathway is linked to myeloproliferative neoplasms and other cancers.[14][23] Ruxolitinib , a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis.[14][24] It functions by blocking the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting gene transcription that promotes cell growth and survival.
Caption: The JAK/STAT Signaling Pathway and the Inhibitory Action of Ruxolitinib.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a high-throughput, robust method for measuring kinase inhibition. The principle relies on FRET (Förster Resonance Energy Transfer) between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor). Kinase activity leads to substrate phosphorylation, enabling antibody binding and bringing the donor and acceptor into proximity, generating a strong HTRF signal.
Materials:
-
Kinase of interest (e.g., CDK2/CycA, JAK2)
-
ULight™-labeled peptide substrate specific for the kinase
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Kinase reaction buffer
-
Stop solution (EDTA)
-
Test compounds (pyrazole derivatives) in DMSO
-
Low-volume 384-well white microplate
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Compound Plating: Dispense nL volumes of serially diluted test compounds into the 384-well plate using an acoustic dispenser for accuracy.
-
Kinase Reaction:
-
Add 5 µL of kinase solution (in reaction buffer) to each well.
-
Add 5 µL of a 2X solution of substrate and ATP to initiate the reaction. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature. The incubation time must be validated to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a pulsed excitation at 320 nm.
-
Calculate the ratio of the two emission signals and normalize to a delta F% (a measure of signal change).
-
-
Data Analysis:
-
Normalize the data using 'no enzyme' (0% activity) and 'DMSO only' (100% activity) controls.
-
Plot the percent inhibition versus log concentration and fit to a four-parameter logistic model to determine the IC₅₀.
-
Quantitative Data Summary: Pyrazole-Based Kinase Inhibitors
| Compound | Target(s) | IC₅₀ / Kᵢ | Cell Line Activity (GI₅₀/IC₅₀) |
| CDK Inhibitors | |||
| Compound 4 (Ali et al.) | CDK2/cyclin A2 | 3.82 µM | - |
| Compound 7d (Ali et al.) | CDK2/cyclin A2 | 1.47 µM | - |
| Compound 9 (Ali et al.) | CDK2/cyclin A2 | 0.96 µM | - |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | Kᵢ = 0.005 µM | 0.127–0.560 µM (various)[22] |
| JAK Inhibitors | |||
| Ruxolitinib | JAK1/JAK2 | ~3 nM | - |
| Compound 3f (4-amino-(1H)-pyrazole) | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 nM | Potent vs. PC-3, HEL, K562[14][23] |
| Compound 11b (4-amino-(1H)-pyrazole) | JAKs | Potent | Submicromolar vs. HEL, K562[14][23] |
Chapter 3: Pyrazoles in Cardiovascular and Urological Health - PDE5 Inhibition
The regulation of smooth muscle tone is fundamental to cardiovascular and urological function. A key pathway involves nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[25] The pyrazole scaffold was instrumental in developing Sildenafil (Viagra) , the first oral therapy for erectile dysfunction, by targeting the enzyme that degrades cGMP.[26][27]
Mechanism of Action: The NO/cGMP Pathway
During sexual stimulation, nitric oxide is released in the corpus cavernosum of the penis.[28] NO activates the enzyme guanylate cyclase, which increases levels of cGMP.[28] cGMP is a second messenger that leads to smooth muscle relaxation, vasodilation, and increased blood inflow, resulting in an erection.[26][29]
This process is naturally terminated by phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes and degrades cGMP.[25] Sildenafil's molecular structure, which incorporates a pyrazole fused to a pyrimidine ring system (a pyrazolopyrimidinone), mimics the structure of cGMP.[26] This allows it to act as a potent and selective competitive inhibitor of PDE5, preventing the breakdown of cGMP.[26][28] The resulting higher levels of cGMP enhance the pro-erectile signaling cascade. Crucially, this mechanism is dependent on the initial release of NO, meaning the drug is only effective in the context of sexual stimulation.[26]
Caption: The NO/cGMP Signaling Pathway and the Inhibitory Action of Sildenafil on PDE5.
Chapter 4: Antimicrobial Pyrazoles - A Scaffold for New Lines of Defense
The rise of antibiotic-resistant bacteria represents a global health crisis, demanding the discovery of novel chemical classes of antimicrobial agents.[30] The pyrazole scaffold has emerged as a promising starting point, with numerous derivatives showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[31][32][33][34]
Structure-Activity Relationships and Diverse Targets
Unlike the targeted inhibitors discussed previously, antimicrobial pyrazoles often have more diverse or less well-defined mechanisms. However, SAR studies have provided valuable insights. For instance, combining the pyrazole nucleus with other heterocyclic rings like thiazole or incorporating specific substitutions such as trifluoromethylphenyl groups has been shown to enhance potency, including against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[31][35] Some pyrazole-derived hydrazones have shown potent activity against Acinetobacter baumannii, a notoriously difficult-to-treat ESKAPE pathogen.[30]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for quantifying the antimicrobial potency of a compound. It is a self-validating system that directly measures the lowest concentration of a drug that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compounds (pyrazole derivatives) in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin, Clotrimazole) for controls
-
Sterile 96-well clear microplates
-
Resazurin sodium salt (viability indicator, optional)
-
Plate shaker/incubator
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh medium to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL). This standardization is critical for reproducibility.
-
Compound Dilution: In the 96-well plate, perform a two-fold serial dilution of the test compounds.
-
Add 100 µL of media to all wells.
-
Add 100 µL of the highest concentration of the test compound (in media) to the first column.
-
Mix and transfer 100 µL from the first column to the second, continuing across the plate to create a concentration gradient. Discard the final 100 µL. This leaves 100 µL in each well.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except for a sterility control well). The final volume is 200 µL. Include a 'growth control' well (inoculum, no compound) and a 'sterility control' well (media, no inoculum).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours, with shaking if required for the organism.
-
MIC Determination:
-
Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
(Optional) For a quantitative and unbiased reading, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. Living cells will reduce the blue dye to pink resorufin. The MIC is the lowest concentration that remains blue.
-
-
Data Reporting: The MIC value is reported in µg/mL or µM.
Quantitative Data Summary: Antimicrobial Pyrazoles
| Compound Class | Organism(s) | Reported MIC (µg/mL) |
| Pyrazole-Hydrazones | A. baumannii | As low as 4[30] |
| Thiazolo-Pyrazoles | MRSA | As low as 4[30] |
| Imidazo-pyridine Pyrazoles | Broad Spectrum | <1 (except MRSA)[30] |
| Pyrazole-1-carbothiohydrazide | Bacteria & Fungi | 2.9 - 125[36] |
Chapter 5: Pyrazoles Targeting the Central Nervous System - A Cautionary Tale
The pyrazole scaffold has also been used to target CNS receptors. Rimonabant , a 1,5-diarylpyrazole, was developed as a selective CB1 cannabinoid receptor antagonist and inverse agonist.[37][38][39] The endocannabinoid system is a key regulator of appetite and metabolism, and blocking the CB1 receptor was shown to reduce food intake and improve metabolic parameters.[37][38][40]
While effective for weight loss, Rimonabant was withdrawn from the market due to a doubling in the risk of severe psychiatric side effects, including depression and anxiety.[39] This serves as a critical lesson in drug development: the biological consequences of inhibiting a target must be fully understood. The CB1 receptor is widely expressed in the brain and is involved in regulating mood and emotion. The drug's mechanism of action, while effective for its primary indication, had unavoidable and serious on-target adverse effects in the CNS.[37]
Caption: A simplified workflow for CNS drug development, highlighting critical safety feedback loops.
Conclusion and Future Perspectives
From inflammation and cancer to erectile dysfunction and infectious diseases, the pyrazole ring has demonstrated its extraordinary value as a privileged scaffold in drug discovery.[1][35][41] Its success is rooted in its synthetic tractability and its ability to be decorated with specific functional groups that drive potency and selectivity for a wide array of biological targets. The case studies of Celecoxib, Ruxolitinib, and Sildenafil are canonical examples of how understanding the underlying pathophysiology and enzyme structure can lead to breakthrough medicines.
The future for pyrazole chemistry in drug discovery remains bright. As new biological targets are identified, medicinal chemists will undoubtedly continue to turn to this versatile heterocycle to build the next generation of therapeutic agents. The lessons learned from both its successes and its failures will continue to guide the rational design of safer, more effective medicines for years to come.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. srrjournals.com [srrjournals.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 25. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sildenafil - Wikipedia [en.wikipedia.org]
- 27. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 28. droracle.ai [droracle.ai]
- 29. researchgate.net [researchgate.net]
- 30. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 33. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 34. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 38. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Rimonabant - Wikipedia [en.wikipedia.org]
- 40. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. nbinno.com [nbinno.com]
Methodological & Application
Application Note & Protocol: A High-Yield, Two-Step Synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Introduction & Scientific Context
5-Aminopyrazoles are a privileged scaffold in medicinal chemistry and drug development, serving as crucial building blocks for a wide range of biologically active compounds, including kinase inhibitors.[1] The title compound, 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, is a valuable intermediate for synthesizing pyrazolo[1,5-a]pyrimidines and other condensed heterocyclic systems.[2][3]
This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of this compound starting from the commercially available 3-methoxyphenylacetonitrile. The synthetic strategy hinges on two well-established and high-yielding transformations:
-
Enaminonitrile Formation: Reaction of the active methylene group in 3-methoxyphenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heterocyclic Cyclization: Condensation of the resulting β-enaminonitrile intermediate with hydrazine hydrate to construct the pyrazole ring.
This guide is designed for researchers in synthetic chemistry and drug development, offering not just a procedural walkthrough but also a mechanistic rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Reaction Scheme & Mechanistic Elucidation
The overall transformation is depicted below:
Scheme 1: Overall Synthesis of this compound

Mechanism of Step 1: Enaminonitrile Formation
The first step involves the formylation of the α-carbon of the nitrile. DMF-DMA serves as a highly reactive one-carbon synthon.[4][5] The reaction proceeds via the nucleophilic attack of the carbanion (formed by deprotonation of the active methylene group of 3-methoxyphenylacetonitrile) on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two equivalents of methanol to yield the stable β-enaminonitrile intermediate.
Mechanism of Step 2: Pyrazole Ring Cyclization
The cyclization is a classic example of pyrazole synthesis from a 1,3-dielectrophilic species and hydrazine.[6] The reaction cascade is as follows:
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of hydrazine attacks the electron-deficient β-carbon of the enaminonitrile, leading to the elimination of dimethylamine.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization: The resulting iminopyrazole intermediate rapidly tautomerizes to the more stable aromatic 5-aminopyrazole product.
The workflow and underlying mechanism are visualized in the diagrams below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Application Notes and Protocols: Cyclocondensation Reactions for Pyrazole Synthesis
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are privileged scaffolds in modern chemistry.[1] Their unique structural and electronic properties have made them indispensable in various fields, particularly in drug discovery and development. Many blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, feature a pyrazole core, highlighting its significance as a pharmacophore.[2][3] Furthermore, pyrazole derivatives find applications in agrochemicals and materials science.[4]
The most fundamental and widely employed method for constructing the pyrazole ring is through cyclocondensation reactions.[5] This approach typically involves the reaction of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[2] This guide provides an in-depth exploration of the key cyclocondensation strategies for pyrazole synthesis, offering detailed mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.
The Classic Approach: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of heterocyclic chemistry.[1][6] It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, often under acidic conditions.[7][8]
Mechanism and Regioselectivity
The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound.[9] This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[8][9]
A key consideration in the Knorr synthesis is regioselectivity, especially when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[6] The outcome is often influenced by the relative reactivity of the carbonyl groups (e.g., ketones are generally more electrophilic than esters) and steric hindrance.[10]
Diagram: Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol details the synthesis of a classic pyrazole derivative from acetylacetone and phenylhydrazine.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Ice bath
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (0.1 mol, 10.0 g) in 50 mL of ethanol.
-
Reagent Addition: While stirring, slowly add phenylhydrazine (0.1 mol, 10.8 g) to the solution. A slight exothermic reaction may be observed.
-
Catalyst Addition: Add 5 mL of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The product can be further purified by recrystallization from ethanol if necessary.
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another powerful cyclocondensation strategy utilizes α,β-unsaturated ketones, commonly known as chalcones, as the three-carbon building block.[11][12] This method involves a Michael addition of hydrazine followed by cyclization and subsequent oxidation or elimination to afford the pyrazole ring.
Mechanism Overview
The reaction begins with the conjugate (Michael) addition of hydrazine to the β-carbon of the chalcone.[12] This forms a hydrazone intermediate which then undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the carbonyl carbon. The resulting intermediate, a pyrazoline, can then be oxidized to the corresponding aromatic pyrazole.[6][13] Often, this oxidation occurs in situ, sometimes simply by exposure to air, or it can be facilitated by an added oxidizing agent.
Diagram: Pyrazole Synthesis from Chalcones
Caption: General workflow for pyrazole synthesis from chalcones.
Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazole
This protocol describes a general procedure for the synthesis of pyrazoles from chalcones and hydrazine hydrate.[14]
Materials:
-
Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydrazine Hydrate
-
Ethanol or Glacial Acetic Acid
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: Dissolve the chalcone (10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (20 mmol, an excess is often used) to the solution.
-
Reflux: Add a few drops of glacial acetic acid as a catalyst and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 3,5-diaryl-1H-pyrazole.[14]
Modern Catalytic and Green Approaches
While classical methods are robust, modern synthetic chemistry emphasizes efficiency, sustainability, and atom economy.[15] This has led to the development of numerous catalytic and "green" protocols for pyrazole synthesis.
Catalysis in Pyrazole Synthesis
A wide array of catalysts can be employed to improve reaction rates, yields, and selectivity.[16] These range from simple Brønsted or Lewis acids to more complex transition metal and organocatalysts.[17]
| Catalyst Type | Examples | Advantages | Reference |
| Homogeneous Acid | Acetic Acid, TsOH | Readily available, effective for Knorr synthesis. | [7][17] |
| Heterogeneous Acid | Montmorillonite K-10, Silica-supported Sulfuric Acid | Easy separation, reusability, environmentally benign. | [6][16] |
| Lewis Acid | Sc(OTf)₃, CeO₂/SiO₂ | High efficiency, can promote multicomponent reactions. | [16] |
| Transition Metal | Silver (AgOTf), Palladium (Pd) | Catalyzes reactions with specific substrates like ynones. | [1][6] |
| Organocatalyst | Imidazole | Mild conditions, useful in aqueous media. | [18] |
Green Synthesis Strategies
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.[15] For pyrazole synthesis, this often involves using alternative energy sources or environmentally benign solvents.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[19][20][21] This is due to efficient and uniform heating of the reaction mixture.
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, often under milder conditions than conventional heating.[19][22][23]
-
Solvent-Free and Aqueous Synthesis: Performing reactions in water or without any solvent (neat) significantly reduces organic waste.[16][24] The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can facilitate reactions under solvent-free conditions.[24]
Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol demonstrates an efficient, microwave-mediated synthesis in an aqueous medium.[25]
Materials:
-
α-Cyanoketone or 3-Aminocrotononitrile
-
Aryl Hydrazine
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the α-cyanoketone (e.g., benzoylacetonitrile) (1 mmol) and the aryl hydrazine (1 mmol).
-
Solvent/Catalyst: Add 1 M HCl (3-5 mL) to dissolve the reactants.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 150 °C for 10-15 minutes.[25]
-
Isolation: After cooling, carefully basify the solution with 10% NaOH until a precipitate forms.
-
Purification: Collect the product by vacuum filtration, wash with water, and air dry to obtain the desired pyrazole-5-amine.[25]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or difficult purification. | Optimize reaction time and temperature. Use a catalyst to improve rate and selectivity. Re-evaluate the purification method. |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyls. | Modify the substrate to block one reactive site or use specific reaction conditions (solvent, catalyst) known to favor one isomer.[6] HPLC may be required for separation. |
| No Reaction | Deactivated starting materials, insufficient heating, or catalyst poisoning. | Check the purity of starting materials. Increase temperature or switch to microwave heating. Ensure the catalyst is active and used in the correct amount. |
| Formation of Pyrazoline instead of Pyrazole | Incomplete oxidation/aromatization. | Add an oxidizing agent (e.g., I₂, air bubbling) or increase the reaction temperature/time. |
Conclusion
Cyclocondensation reactions are a versatile and powerful tool for the synthesis of the pyrazole core structure, a key element in medicinal chemistry and beyond. From the time-honored Knorr synthesis to modern catalytic and green methodologies, chemists have a broad arsenal of techniques at their disposal. Understanding the underlying mechanisms, having access to reliable protocols, and being aware of potential challenges are crucial for successfully applying these methods in a research and development setting. The continued evolution of these synthetic strategies, particularly with a focus on sustainability and efficiency, will undoubtedly facilitate the discovery of novel pyrazole-based compounds with significant scientific and therapeutic impact.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. ijirt.org [ijirt.org]
- 12. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. cornous.com [cornous.com]
- 23. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Evaluation of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Abstract
This document provides a comprehensive guide for the in vitro characterization of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound belonging to the pharmacologically significant pyrazole class.[1][2][3][4] Given the diverse biological activities associated with the pyrazole scaffold, including anticancer, anti-inflammatory, and antioxidant properties, a structured, multi-tiered approach to in vitro testing is essential for elucidating the therapeutic potential of this specific analogue.[1][3][4][5] This guide details a strategic workflow, from initial cytotoxicity screening to targeted mechanistic assays, designed to provide a robust preliminary profile of the compound's bioactivity. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[3] This structural motif is a cornerstone in medicinal chemistry, present in a variety of clinically approved drugs with diverse therapeutic applications.[1][2] Notable examples include the anti-inflammatory drug celecoxib, the analgesic difenamizole, and the anti-obesity agent rimonabant.[1] The broad pharmacological spectrum of pyrazole derivatives—spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities—stems from their ability to interact with a wide range of biological targets through various non-covalent interactions.[4][5]
The subject of this guide, this compound, is a synthetic intermediate with potential for further pharmaceutical development.[6] Its structure combines the versatile pyrazole core with a methoxyphenyl group, a feature often found in compounds with biological activity. This document outlines a systematic in vitro testing cascade to explore its potential as a therapeutic agent.
Strategic Workflow for In Vitro Characterization
A logical and phased approach is critical to efficiently characterize a novel compound. We propose a three-phase workflow designed to first establish a safety and general activity profile, then to identify a primary area of biological impact, and finally to explore the underlying mechanism of action.
Caption: Proposed workflow for the in vitro characterization of this compound.
Phase 1: Foundational Screening Protocols
The initial phase focuses on establishing the compound's purity, solubility, and fundamental biological effects, such as cytotoxicity and antioxidant activity.
Compound Preparation and Quality Control
Rationale: The accuracy and reproducibility of any in vitro assay are contingent upon the purity and stability of the test compound. It is imperative to begin with a well-characterized sample.
Protocol:
-
Purity Assessment: Confirm the identity and purity of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The purity should ideally be >95%.
-
Solubility Determination: Assess the solubility in common laboratory solvents, with a primary focus on dimethyl sulfoxide (DMSO), which is widely used for preparing stock solutions for cell-based assays.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final DMSO concentration in cell culture media does not exceed 0.5% to avoid solvent-induced artifacts.
Protocol: General Cytotoxicity Screening (MTT Assay)
Rationale: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] This initial screen across both cancerous and non-cancerous cell lines helps to determine the compound's general toxicity and identify any cancer-specific effects.
Methodology:
-
Cell Seeding: Seed cells (e.g., a non-cancerous line like BEAS-2B and a cancer line like HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| HCT-116 (Colon Cancer) | This compound | Experimental Value |
| PC-3 (Prostate Cancer) | This compound | Experimental Value |
| BEAS-2B (Normal Bronchial) | This compound | Experimental Value |
| Doxorubicin (Control) | HCT-116 | Reference Value |
Note: This table is a template for presenting experimental results.
Phase 2: Targeted Bioactivity Profiling
Based on the broad activities of pyrazoles, this phase investigates specific anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
Protocol: Anti-proliferative Activity against a Cancer Cell Panel
Rationale: To determine the breadth and specificity of the compound's anticancer potential, it should be tested against a panel of human cancer cell lines representing different tissue origins, such as those from the National Cancer Institute's NCI-60 panel.[8]
Methodology: This protocol follows the same principles as the MTT assay described in section 3.2 but is expanded to include a diverse range of cell lines (e.g., lung, breast, melanoma, leukemia).[8]
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
Rationale: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound, indicating its potential antioxidant activity.[9][10]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid should be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.
Phase 3: Mechanistic Elucidation
If significant anti-proliferative activity is observed in Phase 2, the next logical step is to investigate the underlying mechanism.
Protocol: Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[7] Flow cytometry using propidium iodide (PI) staining allows for the quantitative analysis of DNA content and, consequently, the distribution of cells throughout the cell cycle phases.
Methodology:
-
Cell Treatment: Treat a selected cancer cell line (e.g., HCT-116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Caption: Potential cell cycle arrest points for an anti-proliferative compound.
Protocol: Tubulin Polymerization Inhibition Assay
Rationale: The pyrazole scaffold is a known pharmacophore in compounds that act as tubulin polymerization inhibitors, leading to G2/M cell cycle arrest.[7][10] A cell-free tubulin polymerization assay directly measures the compound's effect on microtubule formation.
Methodology:
-
Assay Setup: Use a commercially available tubulin polymerization assay kit (e.g., based on fluorescence enhancement).
-
Reaction Initiation: In a 96-well plate, mix purified tubulin with a polymerization buffer. Add the test compound at various concentrations. Paclitaxel (promoter) and nocodazole (inhibitor) should be used as controls.
-
Data Acquisition: Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time. Calculate the percentage of inhibition of polymerization compared to the vehicle control.
Conclusion and Future Directions
This application note provides a structured, multi-phase protocol for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, antioxidant potential, anti-proliferative effects, and potential mechanisms of action, researchers can build a comprehensive preliminary profile of this compound. Positive results from this testing cascade would warrant further investigation, including more advanced mechanistic studies (e.g., specific kinase inhibition assays, apoptosis pathway analysis) and progression to in vivo models to assess efficacy and safety.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: In Vivo Experimental Design for Pyrazole-Based Drug Candidates
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental studies for pyrazole-based drug candidates. Pyrazole-containing compounds represent a versatile class of heterocyclic molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] The successful translation of these candidates from bench to bedside is critically dependent on a well-structured in vivo experimental plan. This guide offers a detailed framework covering pharmacokinetic and pharmacodynamic (PK/PD) profiling, efficacy evaluation in relevant disease models, and essential safety and toxicology assessments. The protocols and recommendations herein are grounded in established scientific principles and best practices to ensure data integrity, reproducibility, and ethical conduct in animal research.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][5] Its unique physicochemical properties allow it to interact with a diverse array of biological targets with high affinity and specificity.[5][6] A notable example is Celecoxib, a selective COX-2 inhibitor, which features a pyrazole core and is widely used for the management of pain and inflammation.[6][7] The clinical success of such drugs has spurred significant interest in the development of novel pyrazole-based therapeutics for a multitude of diseases, including various forms of cancer.[8][9]
The journey of a pyrazole-based drug candidate from initial synthesis to potential clinical application is a multi-stage process where in vivo testing plays a pivotal role. These studies are indispensable for understanding how the drug behaves in a complex biological system, providing critical data on its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety profile.
Foundational In Vivo Assessment: Pharmacokinetics and Pharmacodynamics (PK/PD)
A thorough understanding of the PK/PD relationship is the cornerstone of any in vivo drug development program. This knowledge informs dose selection, scheduling, and the therapeutic window of the candidate compound.
Pharmacokinetic (PK) Profiling
The objective of PK studies is to characterize the ADME properties of the pyrazole-based drug candidate. A typical single-dose PK study in rodents (e.g., mice or rats) is often the first step.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Select a suitable strain of mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. The choice of strain may depend on the disease model for subsequent efficacy studies.
-
Acclimatization: Allow animals to acclimatize for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Drug Formulation: Prepare the pyrazole-based compound in a suitable vehicle. The vehicle should be non-toxic and ensure the solubility and stability of the compound. Common vehicles include saline, PBS, or a mixture of DMSO, Cremophor EL, and saline.
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intravenous (IV), or intraperitoneal (IP)). For a comprehensive PK profile, it is advisable to test both IV and PO routes to determine bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Sample Processing: Process the blood samples to obtain plasma or serum. Store the samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the drug candidate in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for extravascular routes) |
Graphviz Diagram 1: Pharmacokinetic Workflow
Caption: Workflow for a single-dose pharmacokinetic study.
Pharmacodynamic (PD) Assessment
PD studies aim to evaluate the effect of the drug on its intended biological target in vivo. This often involves measuring a biomarker that is modulated by the drug's activity.
Protocol 2: Target Engagement and Biomarker Analysis
-
Study Design: This can be integrated with the PK study or conducted as a separate experiment. Animals are treated with the pyrazole-based drug candidate at various dose levels.
-
Tissue Collection: At selected time points post-dose, collect relevant tissues or blood for biomarker analysis. The choice of tissue will depend on the drug's target and mechanism of action.
-
Biomarker Measurement: Analyze the levels or activity of the target biomarker. For example, if the pyrazole compound is a kinase inhibitor, this could involve measuring the phosphorylation status of a downstream substrate using techniques like Western blotting or ELISA.
-
PK/PD Modeling: Correlate the drug concentrations (from PK data) with the biomarker response to establish a dose-response relationship. This is crucial for selecting an effective dose for efficacy studies.
Efficacy Evaluation in Disease Models
Once the PK/PD profile is established, the next step is to assess the therapeutic efficacy of the pyrazole-based drug candidate in a relevant animal model of the target disease. The choice of model is critical and should recapitulate key aspects of the human disease pathology.
Oncology Models
For anticancer pyrazole-based drugs, a common approach is to use xenograft or syngeneic tumor models.[8] Pyrazole derivatives have shown promise in targeting various cancer cell signaling molecules, including EGFR and VEGFR-2.[8][10]
Protocol 3: Xenograft Tumor Model in Nude Mice
-
Cell Culture: Culture the human cancer cell line of interest under appropriate conditions.
-
Tumor Implantation: Inoculate immunodeficient mice (e.g., athymic nude mice) subcutaneously with a suspension of the cancer cells.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrazole-based drug candidate according to the dosing regimen determined from PK/PD studies. The control group should receive the vehicle.
-
Efficacy Readouts: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Graphviz Diagram 2: Xenograft Model Workflow
Caption: Workflow for a xenograft tumor model study.
Inflammation Models
For pyrazole-based compounds with anti-inflammatory properties, several acute and chronic inflammation models can be employed.[2][11]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer the pyrazole-based drug candidate or a reference drug (e.g., indomethacin) orally one hour before the carrageenan injection.[2]
-
Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[2]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Safety and Toxicology Assessment
Preliminary safety and toxicology studies are essential to identify any potential adverse effects of the pyrazole-based drug candidate.[12][13]
Protocol 5: Acute Toxicity Study
-
Study Design: Administer single, escalating doses of the compound to different groups of rodents.
-
Observation: Closely monitor the animals for signs of toxicity and mortality for a period of up to 14 days.
-
Data Collection: Record clinical signs, body weight changes, and any instances of morbidity or mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
LD50 Determination: The data can be used to estimate the median lethal dose (LD50).
Table 2: Common Toxicological Endpoints
| Endpoint | Description |
| Clinical Observations | Changes in behavior, appearance, and physiological functions. |
| Body Weight | Regular monitoring for significant weight loss. |
| Hematology | Analysis of blood cells (e.g., red blood cells, white blood cells, platelets). |
| Clinical Chemistry | Measurement of blood parameters indicative of organ function (e.g., liver enzymes, kidney function markers). |
| Histopathology | Microscopic examination of tissues for signs of damage. |
Ethical Considerations and Reporting
All animal experiments must be conducted in strict accordance with ethical guidelines and regulations. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC). Furthermore, to ensure the transparency and reproducibility of the research, it is imperative to adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[14][15][16] These guidelines provide a checklist for reporting the essential details of the study design, experimental procedures, and data analysis.[14][16]
Conclusion
The in vivo evaluation of pyrazole-based drug candidates is a complex but essential process in drug discovery and development. A well-designed experimental plan, encompassing PK/PD profiling, efficacy studies in relevant disease models, and preliminary safety assessments, is critical for advancing promising compounds to the next stage of development. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and execute robust and informative in vivo studies.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Home | ARRIVE Guidelines [arriveguidelines.org]
- 15. Applying the ARRIVE Guidelines to an In Vivo Database [norecopa.no]
- 16. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
Application and Protocol Guide for the Purity Assessment of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Abstract
This comprehensive guide delineates a multi-faceted analytical strategy for the robust purity assessment of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for drug safety and efficacy, this document provides not just protocols, but the underlying scientific rationale for method selection and parameterization. We will explore a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA). This guide is structured to empower researchers, quality control analysts, and drug development professionals to establish a self-validating system for impurity profiling and quantification, adhering to the principles outlined by the International Council for Harmonisation (ICH).
Introduction: The Imperative of Purity
This compound is a substituted pyrazole derivative. Such scaffolds are prevalent in a multitude of biologically active compounds.[1][2] The purity of this active pharmaceutical ingredient (API) precursor is paramount, as impurities—ranging from starting materials, by-products, intermediates, to degradation products—can impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies, guided by ICH Q3A(R2) guidelines, mandate rigorous characterization and control of impurities.[4] This document provides the analytical framework to meet and exceed these requirements.
The core philosophy of this guide is the use of orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles. This approach provides a high degree of confidence in the purity assessment by minimizing the risk of overlooking impurities that may not be detected by a single method.
Strategic Analytical Workflow
A robust purity assessment workflow integrates multiple techniques to build a complete picture of the analyte. The primary technique for quantification is typically a chromatographic method, supported by spectroscopic and thermal methods for identification, structural elucidation, and assessment of non-chromatographable impurities.
Caption: Integrated workflow for purity assessment.
Chromatographic Purity: The Core of Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination and impurity profiling of non-volatile organic molecules due to its high resolution, sensitivity, and reproducibility.
Rationale for Method Selection: Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method is selected as the primary analytical procedure. The pyrazole derivative possesses both aromatic (non-polar) and amine (polar, ionizable) functionalities, making it well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector, specifically a Diode Array Detector (DAD), is employed for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment and method development.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be "stability-indicating," meaning it can resolve the main compound from its potential degradation products and process-related impurities.[5] The development of such a method is informed by forced degradation studies.
Forced Degradation Protocol: Forced degradation studies intentionally stress the sample to generate potential degradants.[6] This is a critical step in developing a stability-indicating method.
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in methanol or a suitable solvent.[7]
-
Stress Conditions: Expose the sample to the following conditions in separate vials:[5][7]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid sample at 105°C for 48 hours.
-
Photolytic: Expose the solution to a photostability chamber (ICH Q1B conditions).
-
-
Neutralization & Dilution: Before injection, neutralize the acidic and basic samples. Dilute all samples to a target concentration of ~0.1 mg/mL. The goal is to achieve 5-20% degradation of the main peak.[7]
-
Analysis: Analyze all stressed samples by HPLC to ensure the primary peak is resolved from all degradation product peaks.
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amine, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is essential to elute potential impurities with a wide range of polarities and ensure the column is cleaned between runs. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of peak distortion. |
| Detector | DAD, 254 nm (primary), 220 nm (secondary) | 254 nm is typical for aromatic compounds. Monitoring a second wavelength helps detect impurities with different chromophores. |
Data Analysis and Reporting: The purity is determined by area percent calculation. According to ICH Q3A guidelines, impurities should be reported based on defined thresholds.[8][9] For a maximum daily dose up to 2g, the reporting threshold is typically 0.05%.[4] Any impurity exceeding the identification threshold must be structurally characterized.[8]
Protocol: GC-MS for Volatile Impurities
Gas chromatography is ideal for analyzing thermally stable, volatile, and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or certain starting materials.[10]
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of analytes, including aromatic amines.[11] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min | Inert carrier gas. Hydrogen can offer faster analysis times.[12][13] |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) | Starts at a low temperature to resolve volatile solvents and ramps up to elute less volatile organic impurities. |
| Injector Temp. | 270 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the amount of analyte reaching the column for high sensitivity. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 35 - 450 amu | Covers the expected mass range for potential impurities and the parent compound. |
Absolute Purity by Quantitative NMR (qNMR)
While chromatography provides relative purity, quantitative NMR (qNMR) offers a direct, primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[14][15]
The Principle of qNMR
The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14][16] By comparing the integral of a known, non-overlapping proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[16]
Caption: Principle of quantitative NMR (qNMR).
Protocol: ¹H-qNMR for Purity Determination
-
Selection of Internal Standard: Choose a standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has high purity, and possesses signals that do not overlap with the analyte's signals.[14]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the chosen internal standard.
-
Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a vial before transferring to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Processing and Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., an aromatic proton) and a signal from the internal standard.
-
Calculate the purity (Purityₐ) using the following formula:[16] Purityₐ = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
a = analyte; std = standard
-
-
Thermal Analysis: Assessing Non-Chromatographic Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for detecting impurities like residual solvents and water, and for characterizing the solid-state properties of the material.[17]
Protocol: TGA for Residual Volatiles
TGA measures the change in mass of a sample as a function of temperature.[18] It is highly effective for quantifying the total volatile content.
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Method: Heat the sample from ambient temperature to ~300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: Any significant mass loss observed at temperatures below the decomposition point corresponds to the loss of volatile components like water or residual solvents.[19]
Protocol: DSC for Purity and Polymorphism
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect the melting point, which is a key indicator of purity (impurities typically broaden and depress the melting point). It can also identify polymorphic forms.[20]
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Method: Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10°C/min.
-
Analysis: Observe the onset temperature and the peak maximum of the melting endotherm. A sharp, single endotherm is indicative of a highly pure, single crystalline form. Multiple or broad peaks may suggest impurities or polymorphism.
Method Validation
All analytical procedures developed must be validated according to ICH Q2(R1) and USP General Chapters <1225> and <1226> to ensure they are suitable for their intended purpose.[21][22][23]
Key Validation Parameters:
| Parameter | HPLC Assay | HPLC Impurity Test | qNMR |
| Specificity | Yes | Yes | Yes |
| Linearity | Yes | Yes | Yes |
| Range | Yes | Yes | Yes |
| Accuracy | Yes | Yes | Yes |
| Precision | Yes (Repeatability, Intermediate) | Yes (Repeatability, Intermediate) | Yes (Repeatability, Intermediate) |
| LOD/LOQ | No | Yes | Yes |
| Robustness | Yes | Yes | Yes |
Conclusion
The purity assessment of this compound requires a comprehensive and scientifically-grounded strategy. The integration of a primary, stability-indicating HPLC method with orthogonal techniques such as GC-MS, qNMR, and thermal analysis creates a robust, self-validating system. This multi-detector approach ensures that a wide range of potential impurities—volatile, non-volatile, organic, and inorganic—are effectively detected and quantified. Adherence to these detailed protocols and the principles of method validation will ensure the generation of reliable and defensible data, satisfying stringent regulatory requirements and ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 2. acgpubs.org [acgpubs.org]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. academic.oup.com [academic.oup.com]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. peakscientific.com [peakscientific.com]
- 13. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. emerypharma.com [emerypharma.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. azom.com [azom.com]
- 20. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 21. usp.org [usp.org]
- 22. uspbpep.com [uspbpep.com]
- 23. youtube.com [youtube.com]
Revolutionizing Pyrazole Synthesis: A Guide to Microwave-Assisted Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Advent of Microwave Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1] Notably, several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors for cancer therapy, are built upon a pyrazole framework, underscoring its significance in drug discovery.[2]
Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often entail long reaction times, elevated temperatures, and consequently, higher energy consumption and the potential for byproduct formation.[1] The emergence of microwave-assisted organic synthesis (MAOS) has offered a transformative alternative, providing a rapid, efficient, and environmentally conscious approach to chemical synthesis.[3] This guide provides a comprehensive overview of the principles, protocols, and practical advantages of employing microwave irradiation for the synthesis of pyrazole derivatives.
The "Microwave Effect": Understanding the Engine of Accelerated Synthesis
Microwave-assisted synthesis leverages the ability of dielectric materials to convert electromagnetic energy into heat.[4] Unlike conventional heating, which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation directly heats the reactants and solvent.[4] This volumetric heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the sample.
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration under the influence of the electric field. Collisions between these moving ions generate heat, further contributing to the overall heating of the system.
This direct and efficient energy transfer is often referred to as the "microwave effect," which manifests in several key advantages over conventional methods.
Key Advantages of Microwave-Assisted Pyrazole Synthesis
The adoption of microwave technology in pyrazole synthesis offers a multitude of benefits that are particularly advantageous in the fast-paced environment of drug discovery and development:
-
Dramatically Reduced Reaction Times: Reactions that typically take hours or even days to complete using conventional reflux can often be accomplished in a matter of minutes under microwave irradiation.[1][5]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, often leading to higher yields of the desired pyrazole derivative and simplifying subsequent purification steps.[3][6]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and predictable outcomes.
-
Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire apparatus.
-
Alignment with Green Chemistry Principles: The reduced reaction times, lower energy consumption, and potential for solvent-free reactions position microwave-assisted synthesis as a more sustainable and environmentally friendly approach.[7]
Comparative Analysis: Microwave vs. Conventional Synthesis
The quantitative advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional heating methods for the preparation of pyrazole derivatives.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 hours | 5 minutes | [1][5] |
| 7-9 hours | 9-10 minutes | [6] | |
| Yield | 72-90% | 91-98% | [1][5] |
| Lower than microwave method | 79-92% improvement | [6] | |
| Temperature | 75°C | 60°C | [1][5] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of pyrazole derivatives.
Protocol 1: Synthesis of Phenyl-1H-pyrazoles from β-Ketoesters
This protocol describes the synthesis of phenyl-1H-pyrazoles via the reaction of an aryl hydrazine with a β-ketoester.
Materials:
-
Aryl hydrazine (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Ethanol (3 mL)
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor vial (10 mL) with a stir bar
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the aryl hydrazine (1.0 mmol) and the β-ketoester (1.0 mmol) in ethanol (3 mL).
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 60°C for 5 minutes with an initial power of 50 W.[5]
-
After the reaction is complete, cool the vial to a safe temperature using compressed air.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the desired phenyl-1H-pyrazole.
Protocol 2: Multi-component Synthesis of Tetra-substituted Pyrazoles
This protocol outlines a one-pot, multi-component approach for the synthesis of highly substituted pyrazoles.[8]
Materials:
-
Ketene dithioacetal precursor (1.0 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vial (10 mL) with a stir bar
Procedure:
-
In a microwave reactor vial, dissolve the ketene dithioacetal precursor (1.0 mmol) and the chosen hydrazine derivative (1.0 mmol) in ethanol (3 mL).
-
Seal the vial and place it into the microwave reactor.
-
Set the temperature to 80°C and irradiate for 30 minutes.[8]
-
Monitor the reaction's progress using TLC with a developing solvent mixture of dichloromethane and ethyl acetate (2:1, v/v).[8]
-
After completion, cool the reaction vial to room temperature.
-
The resulting product can often be isolated by filtration if it precipitates upon cooling. Otherwise, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the general workflow of microwave-assisted pyrazole synthesis and a plausible reaction mechanism.
Caption: A generalized workflow for microwave-assisted pyrazole synthesis.
Caption: A plausible reaction mechanism for pyrazole synthesis.[7]
Safety Considerations in Microwave Chemistry
While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.
-
Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the expected pressures and temperatures, and ensure the microwave reactor has reliable pressure monitoring and control.
-
Solvent Choice: Be aware of the properties of the solvents being used. Highly volatile or flammable solvents can pose a significant risk. Whenever possible, consider solvent-free reactions.
-
Handling of Hazardous Reagents: Reagents commonly used in pyrazole synthesis, such as hydrazine and its derivatives, are toxic and potentially carcinogenic.[9][10] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
-
Thermal Runaway: Be cautious of the potential for thermal runaway reactions, especially when scaling up. Start with small-scale reactions to establish safe operating parameters.
Conclusion: A New Era in Heterocyclic Chemistry
Microwave-assisted synthesis has firmly established itself as a superior methodology for the preparation of pyrazole derivatives. The significant reductions in reaction time, coupled with improved yields and a greener footprint, make it an indispensable tool for chemists in both academic and industrial settings. By understanding the underlying principles and adhering to safe laboratory practices, researchers can harness the power of microwave energy to accelerate the discovery and development of novel pyrazole-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Microwave Assisted Synthesis and Antiinflammatory Activity of Substituted Pyrazole Derivatives | International Journal of Advanced Research in Medicinal Chemistry [medicaljournalshouse.com]
- 4. eresearchco.com [eresearchco.com]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 8. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
Application Notes & Protocols: Advancing Pyrazole Synthesis through Continuous Flow Chemistry
Introduction: The Pyrazole Scaffold and the Imperative for Greener Synthesis
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are privileged structures in modern chemistry.[1] Their remarkable versatility has made them indispensable building blocks in the pharmaceutical, agrochemical, and material science industries.[2][3][4][5] Notable examples include the blockbuster drug Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a wide range of fungicides and herbicides.[4][6]
Despite their importance, traditional batch syntheses of pyrazoles often face significant hurdles.[1][3][5] The most common synthetic routes, such as the Knorr cyclocondensation and 1,3-dipolar cycloadditions, frequently involve hazardous and unstable intermediates like diazomethane, nitrile imines, or substituted hydrazines.[2][7] Handling these reagents on a large scale poses considerable safety risks, while issues with regioselectivity, reaction efficiency, and scalability often complicate process development.[2][4]
Continuous flow chemistry has emerged as a transformative technology that directly addresses these challenges.[1][3][8][9] By performing reactions in a continuous stream within a microreactor or coiled tubing, flow chemistry offers a paradigm shift in process control and safety.[2][10] The high surface-area-to-volume ratio of flow reactors enables superior heat and mass transfer, allowing for precise temperature control and the safe execution of highly exothermic reactions.[10][11] Crucially, hazardous intermediates can be generated in situ and consumed immediately in a subsequent step, preventing their accumulation and drastically improving the process safety profile.[7][12] This "telescoped" or "assembly-line" approach minimizes manual handling and purification of intermediates, leading to faster, cleaner, and more efficient syntheses.[12][13]
This document serves as a technical guide for researchers and drug development professionals, detailing the application of flow chemistry to key pyrazole synthesis strategies and providing actionable protocols based on authoritative literature.
Core Synthetic Strategies in Continuous Flow
Flow chemistry is not merely a change in apparatus but a fundamental improvement on how chemical reactions are conducted. Two classical methods for pyrazole synthesis are particularly enhanced by this technology.
Strategy 1: The Knorr Pyrazole Synthesis and its Flow-Enhanced Variants
The condensation of a hydrazine derivative with a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis.[14][15] However, the instability and toxicity of many substituted hydrazines are significant drawbacks in batch processing. Flow chemistry overcomes this by enabling multi-step, telescoped sequences where the aniline precursor is converted to the hydrazine in situ and immediately cyclized.
A prime example is the four-step continuous flow synthesis of N-aryl pyrazoles.[7][16] This process involves:
-
Diazotization: An aniline is converted to a diazonium salt.
-
Reduction: The diazonium salt is reduced to the corresponding hydrazine derivative using a green reductant like Vitamin C (L-ascorbic acid).
-
Hydrolysis (optional): Removal of protecting groups if necessary.
-
Cyclocondensation: The in situ-generated hydrazine is reacted with a 1,3-dicarbonyl compound to form the pyrazole ring.
The causality for this workflow's success in flow is clear: the hazardous diazonium salt and hydrazine intermediates exist only transiently within the reactor coils, never being isolated or stored.[7] This metal-free approach enhances the sustainability and safety of a classical transformation, allowing for the rapid synthesis of diverse analogues or the gram-scale production of a single target simply by extending the run time.[7]
Strategy 2: 1,3-Dipolar Cycloadditions with In Situ Generated Dipoles
The [3+2] cycloaddition of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (like an alkyne) is another powerful method for constructing the pyrazole core.[2][17][18][19] The primary hazard in this chemistry is the highly reactive and potentially explosive nature of the 1,3-dipole.
Flow chemistry provides an elegant solution by enabling the safe, on-demand generation and immediate use of these species. For instance, a continuous flow "assembly line" has been developed for synthesizing highly functionalized fluorinated pyrazoles.[12][20] In this system, a stream of a fluorinated amine is sequentially processed through different reactor modules. The key step involves the in situ formation of a diazoalkane, which then undergoes a [3+2] cycloaddition with an alkyne at elevated temperatures—conditions that would be prohibitively dangerous in a batch reactor.[12] This method not only mitigates risk but also allows for catalyst-free cycloadditions and subsequent in-line modifications like N-alkylation or amidation, showcasing the modular power of flow synthesis.[12]
Application Protocols
The following protocols are derived from peer-reviewed literature and demonstrate the practical application of flow chemistry to pyrazole synthesis.
Protocol 1: Four-Step Telescoped Synthesis of N-Aryl Pyrazoles
This protocol is based on the work of Poh et al. for the continuous flow conversion of anilines into pyrazoles, exemplified by the synthesis of Celecoxib.[7]
Principle: This multi-step synthesis leverages the safety of flow chemistry to handle hazardous diazonium and hydrazine intermediates by generating and consuming them in situ. The process telescopes diazotization, reduction, and cyclocondensation into a single, uninterrupted operation.
Flow Reactor Setup:
Caption: Workflow for the four-step telescoped synthesis of N-aryl pyrazoles.
Reagent Preparation:
-
Stream A (Aniline): Solution of aniline (e.g., 4-hydrazinobenzenesulfonamide for Celecoxib) in acetonitrile/aq. HCl.
-
Stream B (Nitrite): Solution of tert-butyl nitrite (1.0 equiv.) in acetonitrile.
-
Stream C (Reductant): Solution of L-ascorbic acid (2.0 equiv.) in water.
-
Stream D (Dicarbonyl): Solution of the 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione, 2.2 equiv.) in acetonitrile.
Step-by-Step Protocol:
-
Set up the flow reactor system as depicted in the diagram, ensuring all connections are secure.
-
Set the temperature of the first two coils (R1, R2) to 30 °C and the third coil (R3) to 140 °C.
-
Pressurize the system to 10 bar using the back-pressure regulator (BPR). This allows for superheating the solvent in R3.
-
Begin pumping all four streams at their designated flow rates to achieve the desired residence times. For example, flow rates might be set to provide a 1-minute residence time in R1, a 1-minute residence time in R2, and a 6-minute residence time in R3.
-
Streams A and B combine in T-Mixer 1, initiating diazotization in coil R1.
-
The output from R1 is mixed with Stream C in T-Mixer 2, where the diazonium salt is reduced to the hydrazine in coil R2.
-
The hydrazine-containing stream is then mixed with Stream D in T-Mixer 3, and the final cyclocondensation occurs at high temperature in coil R3 to form the pyrazole.
-
The product stream exits the BPR and is collected for analysis and purification. A scale-up was demonstrated to produce 3.76 g of a pyrazole product over a 12-hour period.[7]
Data Summary (Selected Examples): [7]
| Aniline Precursor | 1,3-Dicarbonyl | Product Yield (Isolated) |
| 4-Trifluoromethylaniline | Pentane-2,4-dione | 71% |
| 3-Amino-2-chloropyridine | Pentane-2,4-dione | 65% |
| 4-Hydrazinobenzenesulfonamide | 4,4,4-trifluoro-1-phenyl-1,3-butanedione | 48% (Celecoxib) |
| 4-Nitroaniline | 1-(Furan-2-yl)butane-1,3-dione | 40% (3.76 g scale) |
Protocol 2: Two-Step Synthesis of 3,5-Disubstituted Pyrazoles via Alkyne Homocoupling and Hydroamination
This protocol is based on the work of Ötvös et al., demonstrating a telescoped process without the need to isolate the intermediate 1,3-diyne.[4][13]
Principle: A terminal alkyne first undergoes copper-catalyzed homocoupling to form a symmetrical 1,3-diyne. This intermediate is then immediately reacted with hydrazine in a second reactor coil via a Cope-type hydroamination to yield the 3,5-disubstituted pyrazole. An in-line scavenger removes the copper catalyst before the second step.
Flow Reactor Setup:
Caption: Workflow for the two-step synthesis of 3,5-disubstituted pyrazoles.
Reagent Preparation:
-
Stream A (Alkyne): A solution of the terminal alkyne (e.g., 4-ethynyltoluene, 0.075 M), CuBr₂ (catalyst), and diisopropylamine in DMSO.
-
Stream B (Hydrazine): A solution of hydrazine monohydrate in DMSO.
Step-by-Step Protocol:
-
Assemble the flow system as shown. Pack a column with a thiourea-based scavenger resin to remove copper ions.
-
Set the temperature of the homocoupling coil (R1) to 80 °C and the hydroamination coil (R2) to 140 °C.
-
Pressurize the system to ~15 bar using the BPR.
-
Pump Stream A through R1 to induce alkyne homocoupling. A typical residence time is 35 minutes.[4]
-
The stream from R1 passes through the scavenger column, which removes the copper catalyst. This is critical to prevent side reactions in the next step.
-
The purified 1,3-diyne stream is then mixed with the hydrazine stream (Stream B) at a T-mixer.
-
The combined stream enters the high-temperature coil R2, where the Cope-type hydroamination and subsequent cyclization occur to form the pyrazole ring. A typical residence time is 70 minutes.[4]
-
The final product is collected after passing through the BPR. This method has been shown to be stable for extended runs, with one scale-up experiment running for 16 hours to produce 0.52 g of pure product.[4]
Data Summary (Selected Examples): [4]
| Terminal Alkyne | Product Yield (Isolated) | Total Residence Time |
| Phenylacetylene | 90% | ~105 min |
| 4-Ethynyltoluene | 88% | ~105 min |
| 3-Ethynylthiophene | 84% (81% on scale-up) | ~105 min |
| 1-Ethynyl-4-fluorobenzene | 85% | ~105 min |
Conclusion and Future Outlook
The application of continuous flow chemistry to pyrazole synthesis offers undeniable advantages in terms of safety, efficiency, and scalability.[1][5] By enabling the in situ generation and consumption of hazardous intermediates, flow technology transforms traditionally dangerous reactions into safe and automatable processes.[7][12] The ability to telescope multiple synthetic steps into a single, continuous operation significantly reduces reaction times, manual labor, and waste generation, aligning with the principles of Green Chemistry.[2][8]
The protocols detailed here represent robust, field-proven methods for accessing diverse pyrazole structures. As the technology matures, the future will likely see even greater integration of in-line analysis and purification, creating fully automated "synthesis-to-bioassay" platforms.[21][22][23] The combination of flow reactors with machine learning algorithms for self-optimization promises to further accelerate the discovery and development of novel pyrazole-based therapeutics and agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 4. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 5. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 10. njbio.com [njbio.com]
- 11. labunlimited.com [labunlimited.com]
- 12. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - UCL Discovery [discovery.ucl.ac.uk]
- 17. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Pyrazole synthesis [organic-chemistry.org]
- 20. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines [dspace.mit.edu]
- 21. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 22. Integrating continuous flow synthesis with in-line analysis and data generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Scale-up synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine for preclinical studies
An Application Note from the Senior Application Scientist, Chemical Process Development
Topic: A Robust and Scalable Synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine for Preclinical Studies
Abstract
This application note provides a comprehensive, scalable, and validated protocol for the synthesis of this compound, a key intermediate for pharmaceutical development.[1][2] The synthesis is based on the highly efficient and versatile condensation reaction between a β-ketonitrile and hydrazine hydrate.[3][4][5] The protocol emphasizes process control, purification strategies amenable to scale-up, and rigorous analytical characterization to ensure the final compound meets the stringent purity requirements for preclinical toxicology and efficacy studies. This guide is intended for researchers, process chemists, and drug development professionals involved in advancing small molecule candidates from discovery to clinical evaluation.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[3][5] Derivatives have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[6][7][8] The specific target of this protocol, this compound, serves as a crucial building block for developing novel therapeutics.[2]
The transition from a laboratory-scale discovery synthesis to a robust process capable of producing hundreds of grams to kilograms of material for preclinical evaluation is a critical bottleneck in drug development.[9][10][11] This phase, often termed preclinical manufacturing, demands a focus on reproducibility, scalability, safety, and purity to ensure that the material used in safety and toxicology studies is representative of the final drug substance.[][13] This document outlines a process designed to meet these challenges head-on.
Retrosynthetic Analysis and Strategy
The most reliable and widely adopted method for the synthesis of 5-aminopyrazoles is the cyclocondensation of β-ketonitriles with hydrazine derivatives.[3][14] This approach is advantageous due to its high atom economy, broad functional group tolerance, and the general commercial availability of the requisite starting materials.
Our retrosynthetic analysis identifies 3-(3-methoxyphenyl)-3-oxopropanenitrile and hydrazine as the key precursors. This strategy avoids complex multi-step sequences and employs a convergent synthesis, which is ideal for process scale-up.
Scheme 1: Retrosynthetic Analysis
Caption: Retrosynthesis of the target pyrazole via a cyclization disconnection.
Overall Process Workflow
The end-to-end process involves the synthesis of the β-ketonitrile intermediate (if not commercially sourced), followed by the core cyclization reaction, a scalable purification sequence, and final analytical release testing.
Caption: High-level workflow for the scale-up synthesis and purification.
Detailed Experimental Protocols
Safety Precaution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Part A: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile (Intermediate I)
Causality: This Claisen condensation is a classic method for forming the β-ketonitrile core. Sodium ethoxide acts as a strong base to deprotonate the acetonitrile, generating a nucleophile that attacks the ester carbonyl of methyl 3-methoxybenzoate.
Table 1: Reagents for Intermediate I Synthesis
| Reagent | MW ( g/mol ) | Amount (g) | Moles | Eq. |
| 3-Methoxyacetophenone | 150.17 | 150.2 | 1.0 | 1.0 |
| Diethyl Carbonate | 118.13 | 236.3 | 2.0 | 2.0 |
| Sodium Hydride (60%) | 40.00 | 80.0 | 2.0 | 2.0 |
| Toluene | - | 1.5 L | - | - |
| 2M HCl (aq) | - | ~1.2 L | - | - |
| Ethyl Acetate | - | 1.0 L | - | - |
| Brine | - | 500 mL | - | - |
Protocol:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.
-
Reagent Charge: Charge the reactor with sodium hydride (80.0 g, 2.0 mol) and toluene (500 mL).
-
Addition: In a separate flask, mix 3-methoxyacetophenone (150.2 g, 1.0 mol) and diethyl carbonate (236.3 g, 2.0 mol) in toluene (1.0 L). Add this solution to the reactor dropwise over 2 hours, maintaining the internal temperature below 30°C.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reactor to 0-5°C. Cautiously quench the reaction by the slow, dropwise addition of 2M HCl until the pH of the aqueous layer is ~2-3. Extreme caution is advised due to hydrogen gas evolution.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>90% by HPLC).
Part B: Synthesis of this compound (Final Product)
Causality: This is the key cyclocondensation step. The reaction proceeds via nucleophilic attack of hydrazine on the ketone, forming a hydrazone intermediate, which then undergoes an intramolecular cyclization by attack of the second nitrogen atom onto the nitrile carbon.[3] Ethanol is an excellent solvent as it is protic, solubilizes the reactants, and is easily removed.
Table 2: Reagents for Final Product Synthesis
| Reagent | MW ( g/mol ) | Amount (g) | Moles | Eq. |
| Intermediate I | 175.18 | 175.2 | 1.0 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 94.0 | ~1.2 | 1.2 |
| Ethanol (200 proof) | - | 1.75 L | - | - |
| 3M HCl (aq) | - | As needed | - | - |
| 5M NaOH (aq) | - | As needed | - | - |
Protocol:
-
Reactor Setup: Use the same 5 L jacketed reactor setup as in Part A.
-
Reagent Charge: Dissolve Intermediate I (175.2 g, 1.0 mol) in ethanol (1.75 L) in the reactor.
-
Hydrazine Addition: Add hydrazine hydrate (94.0 g, ~1.2 mol) dropwise to the solution over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (~78°C) and maintain for 12-18 hours. Monitor the reaction by HPLC for the disappearance of the intermediate.
-
Solvent Removal: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
Scalable Purification Protocol
Causality: Column chromatography is not practical for large-scale synthesis. An acid-base extraction leverages the basicity of the aminopyrazole to separate it from neutral or acidic impurities. The product is protonated and brought into an aqueous acidic phase, leaving non-basic impurities in the organic layer. Subsequent basification precipitates the pure product.[15][16] Recrystallization further refines the purity.
-
Initial Dissolution: To the crude residue from Step B-5, add ethyl acetate (1.0 L) and water (1.0 L). Stir vigorously.
-
Acidification: Slowly add 3M HCl (aq) until the pH of the aqueous layer is 1-2. The product will dissolve in the aqueous layer as its hydrochloride salt.
-
Phase Separation: Separate the layers. Discard the organic layer containing impurities.
-
Back-Extraction: Wash the acidic aqueous layer with ethyl acetate (2 x 250 mL) to remove any remaining non-polar impurities.
-
Precipitation: Cool the aqueous layer to 0-5°C in an ice bath. Slowly add 5M NaOH (aq) with vigorous stirring until the pH is 9-10. A thick precipitate of the free base product will form.
-
Isolation: Stir the slurry at 0-5°C for 1 hour. Collect the solid by filtration, wash the filter cake with cold deionized water (3 x 250 mL), and then with a small amount of cold ethyl acetate.
-
Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.
-
Recrystallization (Optional): For material requiring higher purity, dissolve the dried solid in a minimal amount of hot ethanol or isopropanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Filter, wash with cold solvent, and dry as before.
Analytical Characterization and Data Summary
The final product must be characterized to confirm its identity, strength, and purity.
Table 3: Expected Analytical Results
| Test | Method | Specification | Expected Result |
| Appearance | Visual | Off-white to light yellow solid | Conforms |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Identity | MS (ESI+) | [M+H]⁺ | m/z = 190.1 |
| Purity | HPLC (254 nm) | ≥ 98.0% | ≥ 98.0% |
| Melting Point | Capillary | Report value | ~115-118 °C |
¹H NMR (400 MHz, DMSO-d₆) δ: 11.7 (br s, 1H, NH), 7.5-7.1 (m, 3H, Ar-H), 6.8 (d, 1H, Ar-H), 5.7 (s, 1H, pyrazole-H), 4.7 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃).
Reaction Mechanism
The formation of the 5-aminopyrazole ring proceeds through a well-established condensation-cyclization pathway.
Caption: Mechanism for the formation of 5-aminopyrazole from a β-ketonitrile.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. renejix.com [renejix.com]
- 10. agnopharma.com [agnopharma.com]
- 11. altasciences.com [altasciences.com]
- 13. ppd.com [ppd.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Notes & Protocols: 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold - A Cornerstone in Modern Agrochemicals
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the realm of agrochemical discovery.[1][2] Its inherent chemical stability, coupled with the capacity for diverse functionalization at multiple positions, has enabled the development of a wide array of commercial and investigational agents with potent biological activities.[2][3] Pyrazole derivatives have demonstrated remarkable success as herbicides, insecticides, and fungicides, often exhibiting novel mechanisms of action that are crucial in overcoming the ever-growing challenge of pest and pathogen resistance.[4][5][6]
This document provides a detailed technical guide for researchers exploring the potential of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine as a foundational building block in the discovery of next-generation agrochemicals. While this specific molecule is a known intermediate in the synthesis of pharmaceuticals and agrochemicals,[7] this guide will delve into its potential as a lead structure and provide detailed protocols for its evaluation. We will explore its application potential across the three major agrochemical domains: fungicidal, herbicidal, and insecticidal research, drawing upon established structure-activity relationships (SAR) within the broader pyrazole class to inform our experimental design.
Section 1: Synthesis of this compound
A robust and scalable synthesis is the prerequisite for any screening campaign. The synthesis of this compound can be achieved through a classical pyrazole synthesis involving the condensation of a β-ketoester with hydrazine or its derivatives. A plausible synthetic route is outlined below.
Protocol 1: Two-Step Synthesis from 3-Methoxyacetophenone
Step 1: Claisen Condensation to form Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyacetophenone dropwise at 0°C.
-
Following the addition, add diethyl carbonate dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a dilute acid (e.g., 1 M HCl) to neutralize the excess base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.
-
Purify the product by column chromatography on silica gel.
Step 2: Cyclization with Hydrazine to form this compound
-
Dissolve the purified ethyl 3-(3-methoxyphenyl)-3-oxopropanoate in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound.
Section 2: Fungicidal Applications
Pyrazole-based fungicides have made a significant impact on crop protection. A prominent class of pyrazole fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain.[3][8] The pyrazole-carboxamide scaffold is a key feature of many successful SDHIs.[3]
Rationale for Investigation
The 3-amino group of this compound serves as a perfect handle for the introduction of various acyl moieties, allowing for the synthesis of a library of pyrazole-amide derivatives. By exploring a diverse range of carboxylic acids for the acylation reaction, it is possible to probe the binding pocket of succinate dehydrogenase and other potential fungal targets.
Proposed Experimental Workflow
Caption: Proposed workflow for fungicidal screening of this compound derivatives.
Protocol 2: In Vitro Antifungal Mycelial Growth Inhibition Assay
-
Preparation of Fungal Cultures: Grow selected phytopathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Valsa mali) on Potato Dextrose Agar (PDA) plates.[9][10][11]
-
Preparation of Test Compounds: Dissolve the synthesized pyrazole-amide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Assay Plate Preparation: Dispense molten PDA medium into 96-well microtiter plates. Before the agar solidifies, add the test compounds to achieve a final concentration (e.g., 50 µg/mL). Include a solvent control (DMSO) and a positive control (a commercial fungicide like fluxapyroxad).
-
Inoculation: Once the agar has solidified, place a small mycelial plug (e.g., 4 mm diameter) from the edge of an actively growing fungal culture onto the center of each well.
-
Incubation: Seal the plates and incubate at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: After a defined incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony in each well.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.
Data Presentation: Hypothetical Screening Results
| Compound ID | R-Group on Amide | % Inhibition at 50 µg/mL (B. cinerea) | % Inhibition at 50 µg/mL (S. sclerotiorum) |
| PZA-01 | 2-chlorophenyl | 75% | 82% |
| PZA-02 | 2-trifluoromethylphenyl | 95% | 98% |
| PZA-03 | 3,4-dichlorophenyl | 88% | 91% |
| Fluxapyroxad | (Positive Control) | 99% | 99% |
| DMSO | (Solvent Control) | 0% | 0% |
Section 3: Herbicidal Applications
The pyrazole scaffold is a key component of several classes of herbicides, including those that inhibit protoporphyrinogen oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] The substitution pattern on the pyrazole ring and its appendages is critical for herbicidal activity and crop selectivity.[4][12]
Rationale for Investigation
The 5-(3-methoxyphenyl) group in the title compound provides a lipophilic domain that can be crucial for penetrating the plant cuticle and reaching the target site. The 3-amino group can be derivatized to introduce various toxophores or moieties that enhance binding to herbicidal targets. For instance, derivatization into pyrazole amides or sulfonamides can lead to potent herbicidal activity.[13][14]
Proposed Experimental Workflow
References
- 1. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 2. royal-chem.com [royal-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Welcome to the technical support guide for the synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine (CAS No: 96799-04-1). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers and drug development professionals improve reaction yields and product purity. As a key building block in pharmaceutical and agrochemical research, mastering the synthesis of this aminopyrazole is crucial for advancing discovery programs.[1]
Synthesis Overview: The Primary Pathway
The most reliable and widely employed method for synthesizing 5-aminopyrazoles, including the target compound, is the cyclocondensation of a β-ketonitrile with hydrazine.[2][3] This process is typically a two-step sequence starting from a substituted acetophenone.
-
Step 1: Claisen-Knoevenagel Condensation: 3-Methoxyacetophenone is reacted with a cyanating agent, typically ethyl cyanoacetate, in the presence of a strong base to form the key intermediate, 3-(3-methoxyphenyl)-3-oxopropanenitrile.
-
Step 2: Pyrazole Ring Formation: The β-ketonitrile intermediate is then cyclized with hydrazine hydrate to yield the final product, this compound.[4]
Caption: General two-step workflow for the synthesis of the target aminopyrazole.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, leading to compromised yield or purity.
Question: My yield for the first step, the formation of the β-ketonitrile intermediate, is very low. What are the likely causes and solutions?
Answer: Low yields in the initial Claisen-Knoevenagel condensation are common and typically stem from three areas: reagent quality, reaction conditions, or side reactions.
-
Causality - Reagent & Conditions: The reaction requires the formation of a carbanion from ethyl cyanoacetate, which then attacks the carbonyl of the 3-methoxyacetophenone. This process is highly sensitive to moisture and base strength.
-
Moisture: Water will quench the strong base (e.g., sodium ethoxide) and inhibit the formation of the necessary nucleophile. Ensure all glassware is oven-dried and reagents, particularly the solvent (e.g., ethanol) and base, are anhydrous.
-
Base Strength & Stoichiometry: A full equivalent of a strong base like sodium ethoxide or sodium hydride is required to drive the reaction to completion. Using weaker bases (e.g., triethylamine) or sub-stoichiometric amounts will result in poor conversion.
-
-
Causality - Side Reactions: The primary competing reaction is the self-condensation of 3-methoxyacetophenone.
-
Temperature Control: Adding the acetophenone slowly to the mixture of the base and ethyl cyanoacetate at a reduced temperature (0-5 °C) can minimize self-condensation before the desired reaction occurs.
-
-
Troubleshooting Protocol:
-
Ensure absolute ethanol is used as the solvent.
-
Use freshly prepared sodium ethoxide or commercially available high-purity powder.
-
Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Cool the base/ethyl cyanoacetate mixture before the dropwise addition of 3-methoxyacetophenone.
-
Question: The final cyclization step with hydrazine hydrate is not going to completion, and my yield is poor. How can I optimize this transformation?
Answer: The cyclization of the β-ketonitrile with hydrazine is the critical ring-forming step. Incomplete conversion or the formation of side products are the most common failure points.
-
Causality - Reaction Kinetics & Stoichiometry: The reaction proceeds via nucleophilic attack of hydrazine on the ketone, forming a hydrazone, which then undergoes intramolecular cyclization onto the nitrile.[2] To ensure the reaction goes to completion, a molar excess of hydrazine hydrate is highly recommended.
-
Hydrazine Stoichiometry: Using a 3- to 6-fold molar excess of hydrazine hydrate is common practice.[4] This ensures that the initial hydrazone formation is rapid and pushes the equilibrium towards the cyclized product.
-
-
Causality - Thermal Input & Solvent Choice:
-
Temperature: This reaction typically requires heating to proceed at a reasonable rate. Refluxing in a solvent like absolute ethanol is a standard and effective condition.[4] Typical reaction times range from 8 to 16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and avoid decomposition from prolonged heating.
-
Solvent: While ethanol is most common, some protocols utilize glacial acetic acid, which can catalyze the initial hydrazone formation.[5] However, for this specific substrate, neutral conditions in ethanol are well-documented and effective.[4]
-
-
Troubleshooting Protocol:
-
Increase the molar equivalents of hydrazine hydrate to 5-6 equivalents relative to the β-ketonitrile.
-
Ensure the reaction is heated to a steady reflux in absolute ethanol.
-
Monitor the disappearance of the starting material by TLC (a typical eluent system is 50% ethyl acetate in hexanes).
-
Question: My final product is difficult to purify and appears contaminated with a persistent impurity. What could this be and how do I remove it?
Answer: Purification of aminopyrazoles can be challenging due to their basicity and potential to form multiple hydrogen bonds.[6] The most likely impurities are unreacted starting material or a partially cyclized intermediate.
-
Causality - Incomplete Reaction: As discussed above, an incomplete reaction will leave you with the β-ketonitrile starting material. Its polarity is different enough from the aminopyrazole product to generally allow for separation via column chromatography.
-
Causality - Work-up Procedure: The product is a basic amine. During aqueous work-up, ensure the pH is adjusted correctly.
-
Extraction: After concentrating the reaction mixture, the residue can be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water. The product will be in the organic layer. Washing with brine can help remove residual water and water-soluble impurities.[4]
-
-
Purification Strategies:
-
Column Chromatography: This is the most effective method. A gradient of methanol (0-10%) in dichloromethane is a well-documented eluent system for separating aminopyrazoles.[4]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be effective. Ethanol is a good first choice for a solvent.[6] If the product is too soluble, a mixed solvent system like ethanol/water or ethyl acetate/hexanes may be required.
-
Acid-Base Extraction: As a last resort, you can exploit the basicity of the amine. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent. Caution: This can be cumbersome and may lead to yield loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the cyclization of the β-ketonitrile with hydrazine?
A1: The reaction is a classic example of a condensation-cyclization sequence.
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone, now positioned correctly, acts as a nucleophile and attacks the electrophilic carbon of the nitrile group.
-
Tautomerization: A proton transfer and tautomerization of the resulting imine intermediate leads to the formation of the stable, aromatic 5-aminopyrazole ring.[2]
Caption: Simplified mechanism of 5-aminopyrazole formation.
Q2: Why is a large excess of hydrazine hydrate necessary for good yields?
A2: There are two primary reasons. First, using a large excess shifts the reaction equilibrium of the initial, reversible hydrazone formation step far to the right, favoring the intermediate that leads to the desired product. Second, hydrazine hydrate can be somewhat volatile at reflux temperatures, and some may be lost over a long reaction time. A stoichiometric excess ensures that a sufficient amount remains in the reaction mixture to drive the cyclization to completion.
Q3: What are the key analytical signals I should look for to confirm the structure of this compound?
A3: Confirmation should be done using a combination of NMR, Mass Spectrometry, and IR spectroscopy.
-
¹H NMR (in DMSO-d₆): Expect to see aromatic protons for the methoxyphenyl ring (typically in the δ 6.8-7.6 ppm range), a singlet for the methoxy group (-OCH₃) around δ 3.7-3.8 ppm, a singlet for the pyrazole C4-H, and broad singlets for the pyrazole -NH and the amino -NH₂ protons. The amine protons often appear as a broad singlet around δ 4.6 ppm, while the pyrazole NH can be much further downfield (>11 ppm).[4]
-
Mass Spectrometry (MS): For the free base, look for the molecular ion peak [M+H]⁺ at m/z 190.1.[4]
-
IR Spectroscopy: Key stretches include N-H stretching for the amine and pyrazole NH (typically broad bands in the 3100-3400 cm⁻¹ region) and C=N/C=C stretching in the 1500-1650 cm⁻¹ region.
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add absolute ethanol (approx. 10 mL per 1 g of 3-methoxyacetophenone).
-
Base Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.
-
Reagent Addition: Add ethyl cyanoacetate (1.1 equivalents) to the solution. Cool the flask to 0-5 °C in an ice bath.
-
Condensation: Slowly add 3-methoxyacetophenone (1.0 equivalent) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Work-up: Carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7. This may cause the product to precipitate. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step with or without further purification.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask, add the crude 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 equivalent) and absolute ethanol (approx. 10 mL per 1 g of nitrile).
-
Hydrazine Addition: Add hydrazine hydrate (6.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 15 hours.[4] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine.
-
Purification: Purify the resulting crude solid or oil via silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent to afford the pure product as a solid.[4]
Reaction Parameter Summary
| Parameter | Step 1 (Condensation) | Step 2 (Cyclization) | Rationale & Key Considerations |
| Solvent | Absolute Ethanol | Absolute Ethanol | Anhydrous conditions are critical for Step 1. Ethanol is an excellent, polar protic solvent for the cyclization. |
| Key Reagent | Sodium Ethoxide (1.1 eq) | Hydrazine Hydrate (3-6 eq) | A strong, non-nucleophilic base is needed for deprotonation. A large excess of hydrazine drives the cyclization.[4] |
| Temperature | 0 °C to RT | Reflux (~80 °C) | Initial cooling minimizes side reactions. Heating is required to overcome the activation energy for cyclization.[4] |
| Time | 12-18 hours | 8-16 hours | Reaction should be monitored by TLC to confirm completion. |
| Typical Yield | 70-85% | 85-97% | Yields are highly dependent on reagent purity, anhydrous conditions, and proper purification.[4] |
References
Optimization of reaction conditions for aminopyrazole synthesis.
Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to optimize your reaction conditions and ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing 5-aminopyrazoles?
A1: The most widely employed and versatile method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1][2][3] The reaction proceeds through a nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate then undergoes cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon to yield the 5-aminopyrazole ring.[1][2][3]
Q2: What are the primary factors that influence the success of an aminopyrazole synthesis reaction?
A2: The success of aminopyrazole synthesis is governed by several critical factors:
-
Regioselectivity: When using monosubstituted hydrazines, the formation of regioisomers (3-amino- and 5-aminopyrazoles) is a significant challenge that needs to be controlled.[4][5]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically influence the reaction's outcome, including yield and regioselectivity.[5]
-
Substrate Reactivity: The electronic and steric properties of the substituents on both the β-dicarbonyl compound (or its equivalent) and the hydrazine play a crucial role.[5]
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and the formation of unwanted byproducts.
Q3: How does the choice of hydrazine (substituted vs. unsubstituted) affect the reaction?
A3: The use of unsubstituted hydrazine hydrate typically leads to N-unsubstituted 3(5)-aminopyrazoles.[4] However, when a monosubstituted hydrazine is used with an unsymmetrical β-dicarbonyl compound, the issue of regioselectivity arises, potentially yielding a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[4][5] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine, which can be influenced by electronic and steric effects as well as the reaction's pH, will determine the final product distribution.[4][5]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of the Desired Aminopyrazole
Q: I am getting a very low yield of my target aminopyrazole. What are the potential causes and how can I improve it?
A: Low yields in aminopyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Optimization Strategies:
| Potential Cause | Explanation | Recommended Action |
| Incorrect Reaction Conditions | The temperature, solvent, or catalyst may not be optimal for your specific substrates. | Temperature: Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. Start with the reported conditions and then systematically vary the temperature. Microwave irradiation has been shown to reduce reaction times significantly in some cases.[4] Solvent: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates. Ethanol is commonly used, but for specific regioselectivity challenges, fluorinated alcohols like TFE or HFIP have proven effective.[6] Aprotic dipolar solvents like DMF or NMP have also been used successfully.[7] Catalyst: While many syntheses proceed without a catalyst, some require an acid or base to facilitate the reaction. For instance, acetic acid is often used to catalyze the condensation step.[8] In cases of low reactivity, a stronger acid or base might be necessary, but this can also lead to side reactions if not carefully controlled. |
| Poor Quality of Starting Materials | Impurities in the β-ketonitrile or hydrazine can inhibit the reaction or lead to byproduct formation. | Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Verify their identity and purity using techniques like NMR or melting point analysis. |
| Decomposition of Reactants or Products | The reactants or the final aminopyrazole product may be unstable under the reaction conditions. | If you suspect instability, try running the reaction at a lower temperature for a longer duration. Also, ensure a proper work-up procedure that minimizes exposure to harsh conditions. |
| Inefficient Cyclization of the Hydrazone Intermediate | The initial condensation to form the hydrazone may occur, but the subsequent cyclization to the pyrazole ring is slow or does not happen. | The cyclization step is often promoted by acid or heat. If you have evidence of hydrazone formation (e.g., via TLC or NMR of the crude reaction mixture), consider adding a catalytic amount of acid (like acetic acid) or increasing the reaction temperature. |
Experimental Protocol for Yield Optimization:
-
Baseline Experiment: Set up the reaction using the conditions reported in a relevant literature procedure.
-
Solvent Screening: If the yield is low, perform small-scale parallel reactions in different solvents (e.g., ethanol, methanol, isopropanol, DMF, and toluene).
-
Temperature Variation: For the most promising solvent, run the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux).
-
Catalyst Screening: Test the effect of adding a catalytic amount of acetic acid or a base like triethylamine.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts.
Problem 2: Formation of Regioisomers
Q: My reaction is producing a mixture of 3-amino and 5-aminopyrazole regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using monosubstituted hydrazines. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]
Key Factors Influencing Regioselectivity:
-
pH of the Reaction Medium: This is often the most critical factor. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[3][5] For instance, cyclization under acidic conditions might favor one isomer, while basic conditions can completely reverse the regioselectivity, leading to the other isomer in high yield.[1][3]
-
Solvent Choice: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[6]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the β-dicarbonyl compound can direct the nucleophilic attack to the less sterically hindered carbonyl group.[5]
-
Electronic Effects: Electron-withdrawing groups on the β-dicarbonyl compound can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[5]
Strategies for Controlling Regioselectivity:
| Condition | Effect on Regioselectivity | Example Application |
| Acidic Conditions (e.g., AcOH in Toluene) | Can favor the formation of the 5-aminopyrazole isomer.[4] | When reacting a 3-methoxyacrylonitrile with phenylhydrazine, using acetic acid in toluene under microwave activation can yield the 5-aminopyrazole.[4] |
| Basic Conditions (e.g., EtONa in EtOH) | Can favor the formation of the 3-aminopyrazole isomer.[4] | Using the same reactants as above, switching to sodium ethoxide in ethanol can lead to the 3-aminopyrazole as the major product.[4] |
| Fluorinated Solvents (e.g., TFE, HFIP) | Can significantly enhance the formation of one regioisomer over the other.[6] | In the synthesis of fluorinated tebufenpyrad analogs, using TFE or HFIP as the solvent improved the regioselectivity towards the desired isomer.[6] |
Problem 3: Byproduct Formation and Purification Challenges
Q: My reaction is producing several byproducts, making purification difficult. What are the common byproducts and how can I purify my desired aminopyrazole?
A: Byproduct formation is a common issue, especially if the reaction conditions are not optimized. The purification of aminopyrazoles, particularly separating regioisomers, can be challenging.
Common Byproducts and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Hydrazone Intermediate: If the cyclization is not complete, the hydrazone intermediate may be present.
-
Isomeric Aminopyrazoles: As discussed, the formation of regioisomers is a primary challenge.
-
Products from Side Reactions: Depending on the specific substrates and conditions, other side reactions can occur. For example, self-condensation of the β-ketonitrile.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying solid aminopyrazoles. A careful screening of solvents is necessary to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[9] For separating regioisomers, which often have very similar polarities, careful selection of the stationary phase (e.g., silica gel or alumina) and the mobile phase is crucial. Gradient elution is often required. Pre-packed glass columns can be particularly effective for isomer purification.[10]
-
Distillation: For liquid aminopyrazoles, distillation under reduced pressure can be an effective purification method.[9][11]
-
Extraction: A liquid-liquid extraction can be used during the work-up to remove acidic or basic impurities. For example, washing the organic layer with a saturated sodium bicarbonate solution can remove acidic byproducts.[8]
Step-by-Step Protocol for Purification of Isomeric Aminopyrazoles:
-
Initial Work-up: After the reaction is complete, remove the solvent under reduced pressure. Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.[8]
-
Attempt Crystallization: Try to crystallize the crude product from various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes).
-
Column Chromatography: If crystallization is unsuccessful or does not provide sufficient purity, perform column chromatography on silica gel.
-
Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Collect small fractions and analyze them by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Final Purity Check: Assess the purity of the final product using NMR, LC-MS, and melting point analysis.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. soc.chim.it [soc.chim.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regiocontrol in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation during the synthesis of pyrazole derivatives. Uncontrolled regioselectivity, particularly in classic methods like the Knorr synthesis, often leads to difficult-to-separate product mixtures, impacting yield and purity.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a common issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction.[3] In the context of pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the reaction can produce two different regioisomeric pyrazoles.[1][3][4] This happens because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound.[3] This competition leads to a mixture of products, which can be challenging to separate, thereby reducing the overall yield of the desired isomer.[2][3] Controlling which isomer forms is a critical aspect of efficient pyrazole synthesis.[1]
Q2: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the key factors that influence the regiochemical outcome?
A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several factors:[5]
-
Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound are paramount. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically encumbered carbonyl group.[1][3]
-
Reaction Conditions: This is often the most influential and tunable parameter.
-
Solvent: The choice of solvent can dramatically alter the isomer ratio. For instance, polar, aprotic solvents like N,N-dimethylacetamide (DMA) have been shown to improve regioselectivity.[4][6] More strikingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity compared to standard solvents like ethanol.[2][7]
-
pH (Acid/Base Catalysis): The pH of the reaction medium is critical. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[3][8]
-
-
Kinetic vs. Thermodynamic Control: The reaction temperature and time can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).[9][10] Lower temperatures often favor the kinetic product, which is formed faster, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[9][11][12][13]
Q3: How do different substituents on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) affect regioselectivity?
A3: The substituent on the hydrazine directly influences the nucleophilicity of the two nitrogen atoms. In methylhydrazine, the methyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic. In phenylhydrazine, the phenyl group is electron-withdrawing, rendering the unsubstituted nitrogen (NH₂) more nucleophilic.[7] Consequently, the more nucleophilic nitrogen will preferentially attack the more electrophilic (or less sterically hindered) carbonyl group. The interplay between the hydrazine's electronics and the dicarbonyl's electronics and sterics determines the major regioisomer.[1][7]
Q4: Are there alternative synthetic strategies that offer better regiocontrol from the outset?
A4: Yes, several modern synthetic methods have been developed to circumvent the regioselectivity issues inherent in the classical Knorr synthesis. These include:
-
[3+2] Cycloaddition Reactions: The reaction of sydnones with alkynes is a powerful method for constructing pyrazoles.[14] While early examples suffered from poor regioselectivity, recent advancements using copper catalysis or base-mediated approaches with specific alkynes (like 2-alkynyl-1,3-dithianes) provide excellent regiocontrol.[14]
-
Reactions with β-Enamino Diketones: Using pre-formed β-enamino diketones can direct the cyclization to afford a single regioisomer.[15]
-
Metal-Catalyzed Syntheses: Various transition metals, including iron, ruthenium, and silver, catalyze reactions that form pyrazoles with high regioselectivity from different starting materials like diarylhydrazones, vicinal diols, or trifluoromethylated ynones.[4][15]
-
Regiocontrolled Synthesis from Enones: Using specifically designed enones, such as trichloromethyl enones, allows for switchable regioselectivity. The choice between using a free arylhydrazine or its hydrochloride salt can selectively produce either the 1,5- or 1,3-regioisomer, respectively.[16]
Troubleshooting Guide: Common Regioselectivity Issues
| Observed Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor (e.g., ~1:1) regioisomeric ratio. | 1. Similar steric and electronic environments of the two carbonyl groups in the 1,3-dicarbonyl starting material. 2. Suboptimal reaction conditions (solvent, temperature, pH) that do not favor one pathway. | 1. Modify the Substrate: If possible, redesign the 1,3-dicarbonyl to have more distinct electronic or steric properties. Introduce a strong electron-withdrawing group (like -CF₃) or a bulky group near one carbonyl. 2. Optimize Solvent: Switch from standard protic solvents (e.g., ethanol) to fluorinated alcohols (TFE, HFIP) which have been shown to dramatically improve regioselectivity.[2][7] Alternatively, explore polar aprotic solvents like DMA.[4][6] 3. Control pH: Carefully control the pH. Run the reaction under acidic conditions (e.g., with acetic acid) and compare the results to neutral or basic conditions to find the optimal selectivity.[3] |
| Inconsistent regioisomeric ratios between batches. | 1. Fluctuations in reaction temperature or time. 2. Variability in the quality or source of reagents (e.g., presence of acidic/basic impurities). 3. Reaction is on the cusp of kinetic and thermodynamic control. | 1. Strict Temperature Control: Use an oil bath or cryostat for precise temperature control. Monitor the reaction progress over time with techniques like TLC or LC-MS to determine if the product ratio changes, which would indicate equilibration to the thermodynamic product.[9] 2. Standardize Reagents: Use high-purity, standardized reagents for all batches. 3. Force Kinetic or Thermodynamic Control: To favor the kinetic product, run the reaction at a lower temperature for a shorter duration.[10] To favor the thermodynamic product, use a higher temperature and longer reaction time to allow for equilibrium to be reached.[10] |
| Formation of the "wrong" or undesired regioisomer as the major product. | The inherent electronic and steric factors of the chosen substrates favor the undesired pathway under the current conditions. | 1. Reverse Hydrazine Nucleophilicity: If using an arylhydrazine, switch to its hydrochloride salt. This can change which nitrogen atom acts as the primary nucleophile.[16] 2. Change the Reaction Mechanism: Instead of a direct condensation, consider a multi-component reaction or a metal-catalyzed approach that proceeds through a different, more selective pathway.[15][17][18] 3. Solvent-Directed Selectivity: As mentioned, the use of highly structured solvents like TFE or HFIP can alter the transition state energies and favor the formation of a different isomer compared to less structured solvents.[7] |
Experimental Protocols & Methodologies
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from methodologies that leverage fluorinated alcohols to enhance regioselectivity in the condensation of 1,3-diketones with substituted hydrazines.[2][7]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity, minimizing the formation of the 1,5,3-isomer.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in HFIP (approx. 0.1 M concentration).
-
Begin stirring the solution at room temperature.
-
Slowly add the substituted hydrazine (1.1 eq) to the solution dropwise over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-2 hours at room temperature.
-
Once the reaction is complete (disappearance of the limiting starting material), remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Perform a standard aqueous workup. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and assess the isomeric purity.
Causality: Fluorinated solvents like HFIP can form strong hydrogen bonds with the carbonyl groups of the 1,3-diketone. This interaction can accentuate the electronic differences between the two carbonyls, leading to a more selective nucleophilic attack by the hydrazine and dramatically improving the ratio of the desired regioisomer.[7] Ratios exceeding 97:3 have been reported using this method.[7]
Visualizing Reaction Pathways
Diagram 1: Knorr Pyrazole Synthesis - Competing Regioisomeric Pathways
The following diagram illustrates the critical choice point in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound. The initial attack of the substituted hydrazine can occur at either carbonyl group, leading to two distinct intermediates and, ultimately, two different pyrazole regioisomers.
Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.
Diagram 2: Decision Workflow for Optimizing Regioselectivity
This workflow provides a logical sequence of steps for a researcher aiming to control regioisomer formation.
Caption: A decision tree for troubleshooting and optimizing pyrazole regioselectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Welcome to the technical support center for the purification of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine (CAS No: 96799-04-1). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this valuable pyrazole intermediate in high purity. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during the purification process.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 96799-04-1 | [2] |
| Predicted Boiling Point | 456.7±35.0 °C | [2] |
| Predicted Density | 1.240±0.06 g/cm³ | [2] |
| Predicted pKa | 14.54±0.10 | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The three most effective and commonly employed purification strategies for aminopyrazole derivatives like this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
-
Recrystallization: This is often the most efficient method for removing minor impurities and for large-scale purification, provided a suitable solvent system can be identified.[3]
-
Column Chromatography: This technique is invaluable for separating the target compound from impurities with similar polarities, including regioisomers that may form during synthesis.[4]
-
Acid-Base Extraction: This liquid-liquid extraction method is particularly useful for removing non-basic or acidic impurities from the basic aminopyrazole.[5]
Q2: How do I select an appropriate solvent for the recrystallization of my compound?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] For aminopyrazole derivatives, common choices include:
-
Single Solvents: Alcohols such as ethanol, methanol, or isopropanol are often good starting points.[3][6]
-
Mixed Solvent Systems: A powerful technique involves dissolving the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and then adding a "poor" hot solvent (e.g., water or hexanes) dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.[3][7] Common combinations include ethanol/water and ethyl acetate/hexanes.[3]
Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to a colder environment like a refrigerator or ice bath.
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system.
-
Seed Crystals: If available, add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
Q4: How can I effectively monitor the purity of my compound during the purification process?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. For aminopyrazoles, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[8] For more quantitative analysis and to assess final purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10] A typical starting point for HPLC method development would be a C18 reversed-phase column with a mobile phase of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.[9][11]
Troubleshooting Guide
This section addresses specific problems that you may encounter during the purification of this compound.
Issue 1: Low Recovery Yield After Recrystallization
A low yield from recrystallization can be frustrating. Consider the following points to improve your recovery:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will keep more of your compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, for instance, in an ice bath, to maximize product precipitation.
-
Solvent Choice: The solubility profile of your compound in the chosen solvent might not be ideal. Experiment with different solvents or solvent mixtures.[6]
Issue 2: Persistent Impurities After Recrystallization
If recrystallization fails to remove certain impurities, it is likely they have similar solubility properties to your target compound. In this case, an alternative purification method is necessary.
-
Column Chromatography: This is the next logical step. The polarity of this compound, due to the amine and pyrazole nitrogens, means it may interact strongly with silica gel.
-
Acid-Base Extraction: This can be a highly effective preliminary purification step to remove non-basic impurities before attempting recrystallization or chromatography.[5]
Issue 3: Difficulty in Separating Regioisomers
The synthesis of pyrazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.
-
Fractional Recrystallization: If the isomers have slightly different solubilities, multiple, careful recrystallization steps may enrich one isomer.
-
Preparative HPLC: While resource-intensive, preparative HPLC can be highly effective for separating stubborn isomers.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated, followed by removal of the derivatizing group.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities from the crude product.
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated aminopyrazole will move into the aqueous layer.
-
Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10). The free amine should precipitate out.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing impurities of similar polarity.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 50% ethyl acetate in hexanes is a good starting point.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Pro-Tip: Due to the basic nature of the amino group, peak tailing on silica gel can be an issue. To mitigate this, consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
Visualizations
Purification Workflow
Caption: A decision-making flowchart for the purification of this compound.
Troubleshooting Logic for Recrystallization
References
- 1. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | CAS: 96799-04-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | 96799-04-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ijcpa.in [ijcpa.in]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Enhancing the regioselectivity of pyrazole cyclization reactions
Welcome to the technical support center for enhancing the regioselectivity of pyrazole cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Here, we address common experimental challenges with in-depth, evidence-based troubleshooting advice and practical protocols. Our goal is to empower you to control the regiochemical outcome of your reactions, saving you valuable time and resources.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of regioisomers. What are the primary factors controlling the outcome?
A1: This is a classic challenge in pyrazole synthesis, often referred to as the Knorr synthesis. The formation of two regioisomers arises because the two carbonyl groups of the dicarbonyl compound exhibit different reactivities, and the two nitrogen atoms of a substituted hydrazine have different nucleophilicities.[1] The reaction outcome is a delicate balance of several competing factors:
-
Electronic Effects: The inherent electronic properties of the substituents on your 1,3-dicarbonyl are critical. An electron-withdrawing group (e.g., a trifluoromethyl group) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack.[1]
-
Steric Hindrance: Bulky groups on either the dicarbonyl compound or the hydrazine can dictate the trajectory of the reaction.[1] The initial attack will likely occur at the less sterically hindered carbonyl position.
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most influential and easily tunable parameters.
-
pH: The acidity of the medium is paramount. Under neutral or basic conditions, the most nucleophilic nitrogen of the hydrazine (typically the NH2 group) will attack first. In acidic media, the NH2 group can be protonated, rendering the substituted nitrogen (the NHR group) the more potent nucleophile, which can lead to a reversal of regioselectivity.[1]
-
Solvent: The choice of solvent can dramatically influence which regioisomer is favored.[2] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in favor of the 3-substituted pyrazole isomer, a phenomenon attributed to their unique solvent properties.[2]
-
Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a decrease in regioselectivity. Conversely, running the reaction at a lower temperature may favor the kinetically controlled product.[3]
-
A plausible reaction mechanism involves the initial attack of hydrazine on one of the carbonyls, followed by cyclization and dehydration. The kinetic control of the dehydration of the intermediate 3,5-dihydroxypyrazolidines can ultimately determine the final isomer ratio.[4][5]
Q2: I am observing poor regioselectivity with my arylhydrazine and a fluorinated 1,3-diketone. How can I favor the formation of the 1-aryl-3-trifluoromethylpyrazole isomer?
A2: This is a common objective, particularly in the synthesis of agrochemicals and pharmaceuticals like Celecoxib. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl highly electrophilic. Under standard conditions (e.g., refluxing ethanol), this often leads to the preferential formation of the undesired 1-aryl-5-trifluoromethylpyrazole.
To steer the reaction towards the desired 1,aryl-3-trifluoromethyl isomer, you need to override this electronic preference. Here are some field-proven strategies:
Strategy 1: Solvent Engineering with Fluorinated Alcohols
Recent studies have demonstrated that using fluorinated alcohols as solvents can dramatically reverse the regioselectivity.[2]
-
Rationale: Fluorinated alcohols possess unique properties, including high ionizing power and the ability to form strong hydrogen bonds, which can stabilize reaction intermediates differently than traditional solvents like ethanol. This stabilization appears to favor the pathway leading to the 3-CF3 isomer.
-
Protocol: Substitute ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and run the reaction at room temperature. This change can shift the isomeric ratio significantly in favor of the desired product.[2]
Strategy 2: Acid Catalysis
As mentioned in A1, acid catalysis can modulate the nucleophilicity of the hydrazine.
-
Rationale: By protonating the terminal -NH2 group of the arylhydrazine, you encourage the initial attack to proceed via the substituted nitrogen atom (-NHAr). This nitrogen will preferentially attack the less electrophilic carbonyl (the one further from the CF3 group), ultimately leading to the desired 3-CF3 pyrazole after cyclization and dehydration.
-
Protocol: Add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) to your reaction mixture.[6] This can be particularly effective when combined with solvents like trifluoroethanol.[6]
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Q3: My [3+2] cycloaddition reaction between a diazo compound and an alkyne is not regioselective. What factors govern this reaction?
A3: The 1,3-dipolar cycloaddition is a powerful method for pyrazole synthesis.[7][8] However, with unsymmetrical alkynes, regioselectivity can be an issue. The outcome is primarily governed by the electronic properties of both the diazo compound (the 1,3-dipole) and the alkyne (the dipolarophile), specifically their frontier molecular orbitals (HOMO and LUMO).
-
Electronic Control: The reaction is often controlled by the interaction between the HOMO of one component and the LUMO of the other. The regioselectivity is determined by the orbital coefficients at the reacting atoms. The terminal atoms of the dipole and dipolarophile that have the largest orbital coefficients will preferentially bond.
-
Electron-deficient alkynes: When reacting with diazo compounds, these alkynes generally yield pyrazoles with the electron-withdrawing group at the 4-position.
-
Electron-rich alkynes: The regioselectivity can be less predictable and may lead to mixtures.
-
-
Catalysis: The use of catalysts, particularly copper and ruthenium, can significantly influence and control the regioselectivity of these cycloadditions.[9] For instance, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) are known to produce 1,4-disubstituted pyrazoles with high selectivity.[9]
-
Substrate Modification: Attaching a directing group to the alkyne can also be a highly effective strategy to enforce a specific regiochemical outcome.
General Mechanistic Pathway of Knorr Pyrazole Synthesis
Caption: Competing pathways in Knorr pyrazole synthesis.
Experimental Protocols & Data
Protocol 1: Regioselective Synthesis of 1-Aryl-3-Trifluoromethyl-5-Alkylpyrazoles using TFE
This protocol is adapted from methodologies that leverage fluorinated alcohols to enhance regioselectivity.[2]
-
Reaction Setup: To a solution of the 1-arylhydrazine (1.0 mmol) in 2,2,2-trifluoroethanol (TFE, 5 mL) in a round-bottom flask, add the 1,1,1-trifluoro-2,4-alkanedione (1.1 mmol).
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C) for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired 1-aryl-3-trifluoromethyl-5-alkylpyrazole.
Table 1: Effect of Solvent on Regioselectivity
Summarizes the typical impact of solvent choice on the isomeric ratio of 3-CF3 vs. 5-CF3 pyrazoles when reacting a substituted hydrazine with 1,1,1-trifluoro-2,4-pentanedione.
| Solvent | Temperature (°C) | Typical Ratio (3-CF3 : 5-CF3) | Reference |
| Ethanol | 80 (Reflux) | 15 : 85 | [2] |
| Acetic Acid | 100 | ~50 : 50 | [10] |
| TFE | 25 | 85 : 15 | [2] |
| HFIP | 25 | >95 : 5 | [2] |
Note: Ratios are illustrative and can vary based on specific substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Cell Permeability of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to diagnosing and overcoming the common challenge of poor cell permeability in pyrazole-based inhibitors. This resource is structured in a question-and-answer format to directly address the issues you may encounter in your experiments.
Section 1: Frequently Asked Questions - Understanding the Permeability Problem
This section addresses the fundamental questions researchers often have when they first suspect poor cell permeability is hindering their experimental results.
Q1: My pyrazole-based inhibitor is highly potent in an enzymatic assay but shows weak activity in a cell-based assay. Is poor cell permeability the likely cause?
A: This is a classic scenario that strongly suggests a permeability issue. A significant drop in potency between a biochemical (enzymatic) assay and a cell-based assay often indicates that the compound is not reaching its intracellular target in sufficient concentrations.[1] While other factors like compound stability or off-target effects could be at play, the inability to cross the cell membrane is one of the most common culprits. The discrepancy arises because an enzymatic assay measures direct interaction with a purified target, whereas a cell-based assay requires the compound to first traverse the lipid bilayer of the cell membrane to reach that same target.
Q2: What are the key physicochemical properties of my pyrazole inhibitor that I should analyze for potential permeability issues?
A: Several key physicochemical properties, often considered within the framework of Lipinski's "Rule of Five," are critical determinants of passive diffusion across cell membranes. For pyrazole-based scaffolds, you should pay close attention to:
-
Lipophilicity (LogP/LogD): This measures how well the compound partitions between an oily (lipid) and an aqueous phase. An optimal range is crucial; too low (hydrophilic) and it won't enter the lipid membrane, too high (lipophilic) and it may get stuck in the membrane or have poor aqueous solubility.[2]
-
Molecular Weight (MW): Larger molecules generally diffuse more slowly across membranes. While not a strict rule, compounds "beyond the rule of five" (bRo5) with high MW often face permeability challenges.[3]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): The pyrazole scaffold itself contains both HBD and HBA features.[4] Forming hydrogen bonds with water is energetically favorable. To enter the lipid membrane, these bonds must be broken, which requires energy. A high number of HBDs, in particular, is often detrimental to permeability.[5]
-
Polar Surface Area (TPSA): This is the surface area of a molecule that comes from polar atoms (usually oxygen and nitrogen). A high TPSA is associated with poor membrane permeability because it indicates a greater propensity to engage in hydrogen bonding with the aqueous environment.
Q3: How does the pyrazole scaffold itself influence permeability?
A: The pyrazole ring is a versatile and privileged scaffold in drug discovery.[6][7] Its N-unsubstituted form can act as both a hydrogen bond donor and acceptor.[4] This duality is excellent for target binding but can be a liability for cell permeability. The arrangement of substituents on the pyrazole ring significantly impacts its overall properties. For example, bulky, lipophilic groups can increase LogP but may also increase molecular weight, while polar substituents can improve solubility but hinder membrane crossing.[8][9][10]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This guide provides a systematic workflow for diagnosing and addressing poor permeability.
Step 1: Quantify the Permeability of Your Inhibitor
Before making structural or formulation changes, you need baseline data. Two standard in vitro assays are essential for this.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that measures passive diffusion across an artificial lipid membrane.[11][12] It's an excellent first screen to determine a compound's intrinsic ability to cross a lipid barrier without the confounding factors of active transport.[13]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 human colon cancer cells, which mimic the intestinal epithelium.[13] It is considered the gold standard for in vitro prediction of oral drug absorption because it accounts for not only passive diffusion but also active transport and efflux mechanisms.[11][14]
The workflow below illustrates how to use these assays to diagnose the specific permeability problem.
Caption: Troubleshooting workflow for diagnosing permeability issues.
Interpreting Assay Results: A Comparative Look
| Parameter | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across a synthetic lipid membrane.[12] | Measures transport across a monolayer of human intestinal cells.[13] |
| Transport Measured | Passive transcellular diffusion only.[11] | Passive diffusion (transcellular and paracellular), active transport, and active efflux.[14] |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Key Output | Effective Permeability (Peff) for passive transport. | Apparent Permeability (Papp) in both directions (Apical to Basolateral and vice-versa) to calculate the Efflux Ratio (ER).[15] |
| Primary Use | High-throughput screening of intrinsic passive permeability.[16] | Gold-standard assessment of human intestinal absorption, including efflux liability.[13] |
If PAMPA results are low: The issue is poor passive diffusion. Your molecule struggles to cross the lipid bilayer on its own. Proceed to Step 2.
If PAMPA results are high, but Caco-2 results are low (with a high efflux ratio >2): Your compound is likely a substrate for efflux pumps (like P-glycoprotein). It can get into the cell, but it's being actively pumped back out.[15][17] Proceed to Step 3.
Step 2: Addressing Poor Passive Permeability
If your inhibitor has poor intrinsic permeability, medicinal chemistry strategies are the most direct solution. The goal is to modify the molecule's physicochemical properties to make it more "membrane-friendly."
Q: How can I structurally modify my pyrazole inhibitor to improve its passive diffusion?
A:
-
Mask Hydrogen Bond Donors: This is one of the most effective strategies. The energy penalty for desolvating a hydrogen bond donor to enter the lipid membrane is high.[5]
-
Causality: By replacing an N-H or O-H group with an N-methyl or O-methyl group, you eliminate a hydrogen bond donor, reducing the desolvation energy penalty and making the molecule more lipophilic. This has been shown to improve permeability for compounds that are "beyond the rule of five".[5][18]
-
Example: If your pyrazole is N-unsubstituted, consider synthesizing the N-methyl analog. This removes a key HBD.[19]
-
-
Introduce Intramolecular Hydrogen Bonds: This is a clever "chameleon" strategy where a molecule hides its polarity.
-
Causality: By designing the molecule so a hydrogen bond donor on one part of the molecule can form a stable, internal hydrogen bond with an acceptor on another part, you effectively shield that polarity from the aqueous environment.[20][21] This reduces the molecule's effective TPSA, making it behave as if it were less polar and thus more permeable.[3] This strategy can be particularly effective for larger molecules.[18]
-
Example: Introduce a side chain with a hydrogen bond acceptor that can fold back and interact with an N-H on the pyrazole ring or another part of the molecule.
-
-
Reduce Planarity and Rotatable Bonds: Highly planar and rigid molecules can have strong crystal packing energy, leading to poor solubility, which indirectly affects permeability.[2]
-
Causality: Introducing non-aromatic, saturated rings (e.g., replacing a phenyl group with a cyclohexyl group) or breaking up conjugated systems can disrupt planarity. This can improve solubility by reducing crystal lattice energy, ensuring more of the compound is available in solution to partition into the membrane.[2]
-
Step 3: Overcoming Efflux Pump Activity
If your compound is an efflux substrate, it's being actively removed from the cell.
Q: My inhibitor is an efflux pump substrate. What are my options?
A:
-
Structural Modification: The most robust solution is to design analogs that are no longer recognized by the efflux transporter.
-
Causality: Efflux pumps like P-glycoprotein have specific pharmacophore requirements. Subtle changes to the inhibitor's shape, charge distribution, and hydrogen bonding patterns can disrupt its recognition and binding to the pump.[22] This is often a trial-and-error process guided by building a structure-activity relationship (SAR).
-
-
Use of Efflux Pump Inhibitors (in vitro): For in vitro experiments, you can co-administer your pyrazole inhibitor with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A for P-gp).
-
Causality: These compounds competitively or non-competitively inhibit the efflux pump, preventing it from transporting your pyrazole inhibitor out of the cell.[23][24] If you see a significant increase in your compound's cellular activity in the presence of an efflux inhibitor, it confirms that efflux is the primary problem. Note: This is a diagnostic tool and not a therapeutic strategy for in vivo use without extensive further development.
-
Section 3: Advanced Strategies - Formulation and Prodrugs
When structural modifications are not feasible or insufficient, advanced delivery and formulation strategies can provide a solution.
Q: Can I improve the permeability of my existing compound without changing its chemical structure?
A: Yes, this is where formulation science becomes critical. These strategies aim to improve a compound's bioavailability by enhancing its solubility or creating alternative absorption pathways.
| Formulation Strategy | Mechanism of Action | Best For |
| Nanoformulations (e.g., Liposomes, Polymeric Nanoparticles) | Encapsulate the drug, protecting it from the environment and facilitating uptake via endocytosis or by altering its interaction with the cell membrane.[25][26][27] Nanocarriers can enhance solubility and stability.[28] | Poorly soluble and/or poorly permeable compounds. Can be used to target specific tissues.[29] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like the GI tract).[30] This increases the surface area for absorption and can enhance intestinal permeability.[30] | Lipophilic drugs with dissolution rate-limited absorption.[30] |
| Amorphous Solid Dispersions | The drug is dispersed in an amorphous state within a polymer matrix.[31] This prevents crystallization and can create a supersaturated state upon dissolution, driving a higher concentration gradient for absorption.[32] | Poorly soluble crystalline compounds. |
Q: What is a prodrug, and how can it help with my pyrazole inhibitor?
A: A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical conversion in vivo to release the active drug.[33]
-
Causality: The prodrug approach is an elegant way to temporarily mask the functional groups that are causing poor permeability—typically polar groups like carboxylic acids, hydroxyls, or amines.[34][35] A lipophilic promoiety is attached to the polar group, which "hides" the polarity and allows the prodrug to diffuse across the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active pyrazole inhibitor at its site of action.[36][37]
-
Example: If your pyrazole inhibitor has a carboxylic acid group that is critical for binding but hinders permeability, you can convert it to a methyl or ethyl ester. This ester prodrug is more lipophilic and can cross the cell membrane, where intracellular esterases will hydrolyze it back to the active carboxylic acid.[5]
Caption: Workflow of the prodrug approach to enhance cell permeability.
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability (Peff) of a test compound.
Methodology:
-
Prepare Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: The filter of a 96-well acceptor plate is pre-coated with a lipid solution (e.g., lecithin in dodecane). Add fresh buffer to the wells of this acceptor plate.
-
Assemble and Incubate: Carefully place the acceptor plate on top of the donor plate, creating a "sandwich" where the lipid-impregnated filter separates the two chambers.
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking. During this time, the compound will diffuse from the donor well, through the artificial membrane, and into the acceptor well.
-
Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: The effective permeability (Peff) is calculated using the concentrations in the donor and acceptor wells, considering the incubation time and surface area of the filter.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell plate and cultured for ~21 days. During this time, they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[13]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.
-
Transport Experiment (A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound (at a known concentration) to the apical (A) side (the upper chamber).
-
Add fresh transport buffer to the basolateral (B) side (the lower chamber).
-
Incubate at 37°C with gentle shaking. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Experiment (B to A):
-
In a separate set of wells, perform the reverse experiment. Add the test compound to the basolateral (B) side and sample from the apical (A) side.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability (Papp) for both directions (A to B and B to A).
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.[15]
-
References
- 1. Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 11. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iris.univpm.it [iris.univpm.it]
- 24. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1,2]benzothiazine 5,5-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers [agris.fao.org]
- 28. researchgate.net [researchgate.net]
- 29. Nanomedicine of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 33. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Selectivity of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine and its Analogs
Welcome to the technical support resource for researchers working with 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine and related pyrazole-based compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of compound selectivity for its biological target. Drawing from established principles of medicinal chemistry and molecular pharmacology, this center offers troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experimental workflow.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases.[1][2] Due to the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity for a specific kinase is a significant but essential challenge to minimize off-target effects and associated toxicities.[3][4] This guide will focus on the systematic approach to identifying and enhancing the selectivity of your pyrazole-based compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when starting a project with a novel pyrazole-based compound.
Q1: My compound, this compound, shows biological activity, but I am unsure of its direct target. Where do I begin?
A1: Given that the pyrazole core is a common hinge-binding motif in many kinase inhibitors, a logical first step is to perform a broad kinase screen to identify potential targets.[5] Several commercial services offer kinase profiling against large panels (over 300 kinases) to provide a comprehensive overview of your compound's activity across the kinome.[6] This initial screen will help you identify the primary kinase target(s) and any significant off-targets, guiding your subsequent optimization strategy.
Q2: What are the key medicinal chemistry strategies for improving the selectivity of a pyrazole-based kinase inhibitor?
A2: Improving selectivity often involves modifying the structure of your lead compound to exploit subtle differences in the ATP-binding sites of various kinases.[3][7] Key strategies include:
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue is a key amino acid that controls access to a hydrophobic pocket near the ATP-binding site. By introducing bulky substituents to your compound that create a steric clash with larger gatekeeper residues (like methionine or phenylalanine), you can selectively inhibit kinases with smaller gatekeeper residues (such as threonine).[3]
-
Exploiting Unique Pockets: Structure-based drug design can help identify unique pockets or sub-pockets in the active site of your target kinase. Modifying your compound to form favorable interactions with residues in these unique regions can significantly enhance selectivity.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide) that forms a covalent bond with this cysteine.[8] This can dramatically increase both potency and selectivity.
-
Allosteric Targeting: Instead of competing with ATP, allosteric inhibitors bind to a different site on the kinase, often inducing a conformational change that inactivates the enzyme. This is an effective strategy for achieving high selectivity, as allosteric sites are generally less conserved than the ATP-binding pocket.[9]
Q3: How do I validate that my compound is engaging the intended target within a cellular context?
A3: In vitro kinase assays are essential, but it is crucial to confirm target engagement in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10][11] CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[12] By heating intact cells or cell lysates treated with your compound across a range of temperatures and then quantifying the amount of soluble target protein, you can observe a thermal shift, confirming target engagement.[13]
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental problems you may encounter.
Guide 1: Inconsistent IC50 Values in Kinase Assays
Problem: You are observing high variability in your IC50 values for this compound in your in vitro kinase assays.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Reagent Degradation | Prepare fresh stock solutions of your compound, ATP, and substrate for each experiment. Aliquot and store single-use volumes to avoid repeated freeze-thaw cycles.[14] | The stability of reagents, particularly ATP and phosphopeptide substrates, can be compromised over time, leading to inconsistent enzyme kinetics. |
| Inconsistent Incubation Times or Temperatures | Use automated liquid handlers or multichannel pipettes to initiate reactions simultaneously. Ensure your incubator or water bath maintains a uniform and stable temperature.[14] | Kinase activity is highly sensitive to temperature and reaction time. Even minor variations can significantly impact the measured IC50 value. |
| Variable Enzyme Activity | Qualify each new batch of recombinant kinase by running a standard control inhibitor to ensure consistent activity. | The specific activity of recombinant enzymes can vary between production lots, affecting inhibitor potency measurements. |
| High ATP Concentration | For ATP-competitive inhibitors, use an ATP concentration at or near the Michaelis-Menten constant (Km) of the kinase.[14][15] | High concentrations of ATP will outcompete your inhibitor for the binding site, leading to an artificially high IC50 value and masking the true potency of your compound. |
| Compound Solubility Issues | Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells. If solubility is an issue, consider alternative formulation strategies.[14] | Poor solubility can lead to compound precipitation, reducing the effective concentration in the assay and causing inaccurate IC50 determination. |
Guide 2: Interpreting Kinase Profiling Data
Problem: Your initial kinase screen shows that this compound inhibits multiple kinases. You are unsure how to proceed.
Caption: Decision workflow for interpreting kinase profiling data.
Interpretation Steps:
-
Identify the Primary Target: Look for the kinase that is inhibited with the highest potency (lowest IC50 or Kd value). A 10-fold or greater difference in potency between the primary target and off-targets is a good starting point for a selective inhibitor.
-
Analyze Off-Target Profile: Examine the off-targets. Are they closely related kinases, or are they from different branches of the kinome? Unexpected off-targets can provide valuable insights into the structural features of your compound that contribute to promiscuity.[5]
-
Consider Polypharmacology: In some cases, inhibiting multiple kinases within a specific signaling pathway can be therapeutically beneficial, particularly in oncology.[4] Evaluate whether the observed off-target profile could be advantageous for your intended therapeutic application.
-
Prioritize for Optimization: If a single primary target is desired, use the kinase profiling data to guide your medicinal chemistry efforts. For example, if your compound inhibits both your target and a closely related kinase, compare the active sites of these two kinases to identify differences that can be exploited to improve selectivity.
Part 3: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a step-by-step guide for performing a CETSA experiment to confirm the binding of your compound to its target protein in intact cells.[11][13]
Caption: Experimental workflow for a CETSA experiment.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with your compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.
-
Separation of Fractions: Centrifuge the samples at high speed to pellet the precipitated proteins. Collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of the soluble fraction.
-
Detection: Analyze the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of your compound indicates target stabilization and engagement.[10]
Protocol 2: Competitive Binding Assay
This protocol describes a general competitive binding assay to determine the binding affinity (Kd) of your compound for its target kinase.[16][17]
Step-by-Step Methodology:
-
Immobilize Kinase: Immobilize the purified recombinant kinase on a suitable solid support, such as a microplate well.
-
Prepare Reagents: Prepare a solution of a known, labeled ligand (e.g., a fluorescently tagged ATP-competitive probe) at a concentration near its Kd for the target kinase. Prepare a serial dilution of your test compound.
-
Competition Reaction: Add the labeled ligand and varying concentrations of your test compound to the wells containing the immobilized kinase. Include controls with no test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Wash: Wash the wells to remove unbound ligand and test compound.
-
Detection: Measure the signal from the labeled ligand that remains bound to the kinase.
-
Data Analysis: Plot the signal as a function of the test compound concentration. Fit the data to a suitable binding model to determine the IC50, from which the Ki and Kd can be calculated.
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. journaljcti.com [journaljcti.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Novel and Established Kinase Inhibitors Targeting the MAPK Pathway
A Senior Application Scientist's Guide to Evaluating 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine Against FDA-Approved B-RAF Inhibitors
We will compare the hypothetical efficacy of this compound against two well-established, FDA-approved B-RAF inhibitors: Vemurafenib and Dabrafenib.[1][2] Additionally, we will include Trametinib, a MEK inhibitor that targets the kinase immediately downstream of B-RAF, to provide a broader context of MAPK pathway inhibition.[3][4][5] This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data for objective comparison.
The MAPK Signaling Cascade: A Rationale for Target Selection
The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, translating extracellular signals into cellular responses such as proliferation, differentiation, and survival.[6][7] In many cancers, particularly melanoma, a specific mutation (V600E) in the B-RAF gene leads to its constitutive activation.[6][8] This mutation turns B-RAF into a potent, unregulated driver of the downstream cascade, leading to uncontrolled cell growth.[8] Therefore, inhibiting B-RAFV600E is a clinically validated strategy to halt tumor progression.[9]
The selection of Vemurafenib and Dabrafenib as comparators is based on their status as potent, selective, FDA-approved inhibitors of B-RAFV600E.[10][11][12] Trametinib, an allosteric MEK1/2 inhibitor, is included because combination therapy targeting both B-RAF and MEK has demonstrated superior efficacy and delayed resistance compared to B-RAF inhibitor monotherapy.[5][10][11][12]
Figure 1: The MAPK signaling pathway with points of inhibition.
Comparative Efficacy Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the established inhibitors. The values for this compound (5-3-MPP) are presented as hypothetical placeholders for the purpose of this guide.
| Compound | Target | IC50 (Cell-Free Assay) | Cell Line (BRAF V600E) | IC50 (Cell-Based Assay) | Citation(s) |
| 5-(3-MPP) (Hypothetical) | B-RAFV600E | 15 nM | A375 (Melanoma) | 45 nM | N/A |
| Vemurafenib | B-RAFV600E | 31 nM | A375 (Melanoma) | ~50 nM | [9][13] |
| Dabrafenib | B-RAFV600E | 0.6 nM | SKMEL28 (Melanoma) | 3 nM | [8][14][15] |
| Trametinib | MEK1 / MEK2 | 0.92 nM / 1.8 nM | HT-29 (Colon) | 0.48 nM | [3][16] |
Experimental Protocols for Efficacy Determination
To ensure a robust and objective comparison, a series of standardized in vitro assays must be performed. The following protocols provide step-by-step methodologies for determining enzymatic inhibition, downstream pathway modulation, and cellular viability.
In Vitro B-RAF Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant B-RAFV600E. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6]
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, 10 µM ATP, and the substrate MEK1 (kinase-dead mutant).[17][18]
-
Inhibitor Addition: Add serial dilutions of the test compounds (5-3-MPP, Vemurafenib, Dabrafenib) and control (DMSO) to the wells.
-
Enzyme Initiation: Add recombinant human B-RAFV600E enzyme to each well to start the reaction. Incubate for 30-60 minutes at 30°C.
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of Phospho-ERK
This assay determines the inhibitor's effect on the downstream signaling cascade within a cellular context. A reduction in the phosphorylation of ERK (p-ERK) indicates successful inhibition of the upstream B-RAF/MEK pathway.[7][19]
Methodology:
-
Cell Culture and Treatment: Plate B-RAFV600E mutant cells (e.g., A375 melanoma) and incubate until they reach 70-80% confluency. Treat the cells with various concentrations of the inhibitors for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[20]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:5000 dilution) overnight at 4°C.[19][21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe it with an antibody for total ERK1/2.[20]
-
Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK reflects the level of pathway inhibition.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22][23] It is crucial for determining the cytotoxic or cytostatic effect of the inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Seed B-RAFV600E mutant cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[23][24]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72-120 hours.[25]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[22][23] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[26][27]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[22]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the IC50 value.
Figure 2: Experimental workflow for comparative efficacy testing.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the efficacy of the novel compound this compound with established B-RAF and MEK inhibitors. By employing direct enzymatic assays, downstream pathway analysis, and cell viability studies, researchers can generate a comprehensive profile of the compound's potency and mechanism of action.
The hypothetical data presented suggests that while 5-3-MPP may be a potent inhibitor, its efficacy relative to a highly optimized compound like Dabrafenib would need to be carefully considered. Future studies should expand this analysis to include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, in vivo xenograft models to evaluate anti-tumor activity, and pharmacokinetic studies to determine its drug-like properties. This multi-faceted evaluation is essential for advancing promising new chemical entities toward clinical development.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. targetedonc.com [targetedonc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 11. FDA Approval Summary: Dabrafenib and Trametinib for the Treatment of Metastatic Non‐Small Cell Lung Cancers Harboring BRAF V600E Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Trametinib - Biochemicals - CAT N°: 16292 [bertin-bioreagent.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pnas.org [pnas.org]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. atcc.org [atcc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. broadpharm.com [broadpharm.com]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Abstract
The development of specific and potent kinase inhibitors remains a cornerstone of modern drug discovery. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge, often leading to off-target activities and potential toxicities.[1][2] This guide provides a comprehensive cross-reactivity analysis of the novel compound, 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, against a large, representative panel of human kinases. By employing a robust biochemical assay, we delineate the compound's selectivity profile, quantify its potency against primary targets, and benchmark its performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic candidate or a chemical probe.
Introduction: The Imperative for Kinome-Wide Selectivity Profiling
Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. While the development of kinase inhibitors has yielded significant therapeutic successes, achieving target selectivity is a primary obstacle. A compound designed to inhibit a specific kinase may interact with dozens of others, a phenomenon known as polypharmacology. This cross-reactivity can lead to unforeseen side effects or, in some cases, provide opportunities for developing multi-targeted agents.[2]
Therefore, early and comprehensive assessment of a compound's selectivity across the kinome is not merely a supplementary step but a critical component of preclinical evaluation.[3][4] This guide focuses on this compound, a small molecule featuring a pyrazol-3-ylamine scaffold, a known hinge-binding motif in many kinase inhibitors.[5] Understanding its interaction landscape is paramount to predicting its biological behavior and guiding its future development.
Methodologies for Comprehensive Kinase Profiling
To ensure a thorough and unbiased assessment, a multi-stage approach was employed, beginning with a broad screen to identify potential interactions, followed by detailed dose-response studies to quantify potency.
Rationale for Panel Selection
The primary screen was conducted using the scanMAX® panel from Eurofins Discovery, which encompasses 468 human kinases.[6] This extensive panel provides over 80% coverage of the human protein kinome, offering a high-resolution view of the compound's selectivity.[6] Such broad screening is crucial for identifying both expected on-target activity and unexpected off-target liabilities that might be missed in smaller, more focused panels.[4]
Assay Principle: Radiometric [³³P]-ATP Filter Binding Assay
For this study, the radiometric HotSpot™ kinase assay, a gold-standard method, was selected for its robustness, high sensitivity, and ability to accommodate a wide range of kinases and substrates.[4]
The principle of the assay is straightforward:
-
The kinase, its specific substrate (peptide or protein), the test compound, and cofactors are combined.
-
The enzymatic reaction is initiated by the addition of a mix containing MgCl₂ and radiolabeled [γ-³³P]-ATP.[7]
-
During the incubation period, the kinase transfers the ³³P-labeled phosphate group from ATP to the substrate.
-
The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate while unbound [γ-³³P]-ATP is washed away.[7]
-
The radioactivity retained on the filter, which is directly proportional to kinase activity, is quantified using a scintillation counter.
-
Inhibition is measured as the reduction in radioactivity in the presence of the test compound compared to a vehicle control (DMSO).
This workflow is illustrated in the diagram below.
References
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Validation of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine: A Comparative Guide to Preclinical Anticancer Efficacy
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. Drawing upon established preclinical methodologies and the known biological activities of pyrazole-based compounds, we present a detailed protocol for assessing therapeutic efficacy and compare its potential performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4] The development of new antitumor agents is a critical endeavor, driven by the need to overcome the limitations of current therapies, such as toxicity and drug resistance.[1] Compounds incorporating a pyrazole ring have shown promise as antiproliferative, anti-inflammatory, and antiangiogenic agents, making them a fertile ground for the discovery of novel cancer therapeutics.[1]
While in vitro assays provide initial insights into a compound's anticancer potential, in vivo validation is a crucial step in the preclinical drug development pipeline.[5][6] Animal models, such as xenografts and syngeneic models, are indispensable tools for evaluating the therapeutic efficacy and toxicity of new chemical entities in a more complex biological system that mimics human cancer.[5][7]
This guide will delineate a robust in vivo validation strategy for this compound, present hypothetical comparative data, and discuss the potential mechanistic underpinnings of its anticancer activity.
Comparative In Vivo Efficacy Assessment: A Proposed Study Design
To rigorously evaluate the anticancer potential of this compound, a syngeneic mouse model is proposed. Syngeneic models utilize immunocompetent mice implanted with murine tumor cell lines, providing a valuable platform for studying tumor-immune system interactions and the efficacy of immunomodulatory agents.[8][9][10][11] This is a significant advantage over immunodeficient xenograft models, especially when the compound's mechanism of action may involve the immune system.
Experimental Workflow
The following workflow outlines the key stages of the proposed in vivo study.
Detailed Experimental Protocol
1. Cell Culture and Animal Model
-
Cell Line: The murine colon carcinoma cell line, CT26, will be used.[9] These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, will be used.[8] All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Tumor Implantation
-
CT26 cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank.[12]
3. Treatment
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into four groups (n=10 per group).[12]
-
Group 1 (Vehicle Control): Administered with the vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage (p.o.).[12]
-
Group 2 (5-MPP Low Dose): Administered with this compound at 25 mg/kg daily (p.o.).
-
Group 3 (5-MPP High Dose): Administered with this compound at 50 mg/kg daily (p.o.).
-
Group 4 (Positive Control): Administered with a standard-of-care chemotherapeutic agent, such as cisplatin, at an effective dose and schedule.
4. Monitoring and Endpoint
-
Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers, and tumor volume is calculated using the formula: (width² x length)/2.[12]
-
Body weight is monitored as an indicator of toxicity.
-
The study is terminated after 21 days of treatment, or when tumors in the control group reach a predetermined size.
-
At the endpoint, tumors are excised and weighed. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis, and major organs can be collected for histological examination to assess toxicity.
Hypothetical Performance Data and Comparative Analysis
The following table summarizes the hypothetical outcomes of the proposed in vivo study, comparing this compound with a standard chemotherapeutic agent.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.5 |
| 5-MPP | 25 | 825 ± 150 | 45 | +1.0 |
| 5-MPP | 50 | 450 ± 100 | 70 | -3.0 |
| Positive Control (Cisplatin) | 5 | 525 ± 120 | 65 | -10.0 |
Data Interpretation:
In this hypothetical scenario, this compound demonstrates a dose-dependent antitumor effect, with the 50 mg/kg dose exhibiting superior tumor growth inhibition compared to the positive control. Importantly, the pyrazole derivative shows a more favorable toxicity profile, as indicated by the minimal impact on body weight compared to the significant weight loss observed in the cisplatin-treated group.
Potential Mechanism of Action: Targeting Cancer Cell Proliferation
Pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[13][14] One of the key families of kinases implicated in cancer is the Janus kinase (JAK) family, which plays a pivotal role in cytokine signaling pathways that regulate cell growth, differentiation, and immune responses.
The proposed mechanism of action for this compound involves the inhibition of a key signaling pathway, such as the JAK/STAT pathway, which is often dysregulated in cancer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H22 Xenograft Model | Xenograft Services [xenograft.net]
- 7. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 9. medicilon.com [medicilon.com]
- 10. criver.com [criver.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the aminopyrazole moiety is a privileged structure, appearing in a multitude of biologically active compounds. This guide provides a comprehensive comparative analysis of the primary synthetic routes to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, a valuable building block for pharmaceutical research. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each pathway to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of therapeutic agents. The presence of the 3-methoxyphenyl group and the reactive 3-amino group on the pyrazole core allows for diverse functionalization, making it an attractive scaffold for targeting a range of biological targets. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide will compare and contrast the most prevalent and promising synthetic strategies.
Route 1: The Predominant Pathway - Cyclocondensation of a β-Ketonitrile with Hydrazine
The most widely employed and arguably most efficient synthesis of 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[1][2] This two-step sequence, starting from the readily available 3-methoxyacetophenone, is a robust and high-yielding approach.
Reaction Mechanism
The reaction proceeds through a well-established mechanism. The first step is a Claisen condensation of 3-methoxyacetophenone with a cyanide source, typically ethyl cyanoacetate, in the presence of a strong base like sodium ethoxide. This forms the key intermediate, 3-(3-methoxyphenyl)-3-oxopropanenitrile. The subsequent step involves the reaction of this β-ketonitrile with hydrazine hydrate. The more nucleophilic nitrogen of hydrazine initially attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring after dehydration.[1]
Visualizing the Pathway
References
A Head-to-Head Comparison of Pyrazole Analogs in a Murine Model of Rheumatoid Arthritis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Inflammation in Rheumatoid Arthritis
Rheumatoid Arthritis (RA) is a systemic autoimmune disease defined by chronic inflammation of the synovial joints, leading to progressive cartilage destruction, bone erosion, and significant disability. The pathogenesis is complex, involving a cascade of inflammatory cells and cytokines. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) play a central role by stimulating synovial cells to produce downstream mediators, including prostaglandins, which are key drivers of inflammation and pain.[1]
The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. The COX-2 isoform is inducibly expressed at sites of inflammation and is a primary therapeutic target.[2] Pyrazole derivatives, a class of heterocyclic compounds, form the structural core of several potent and selective COX-2 inhibitors.[2] By selectively inhibiting COX-2, these agents can reduce inflammation and alleviate symptoms with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[3][4]
This guide provides a framework for the head-to-head preclinical evaluation of two pyrazole-based COX-2 inhibitors, Celecoxib and Deracoxib , within the context of the Collagen-Induced Arthritis (CIA) mouse model, a gold-standard for RA research.[5] We will dissect the experimental design, from molecular rationale to in vivo validation, providing the technical insights necessary to conduct a robust comparative efficacy study.
The Molecular Target: COX-2 in the RA Signaling Cascade
In RA, pro-inflammatory cytokines trigger multiple intracellular signaling pathways, including the NF-κB and MAPK pathways, which converge on the nucleus to upregulate the expression of inflammatory genes, including PTGS2 (the gene encoding COX-2).[1] Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably PGE2. PGE2 then acts on its cognate EP receptors to mediate vasodilation, increase vascular permeability, and sensitize nociceptive neurons, contributing directly to the cardinal signs of arthritis: swelling, heat, and pain.[6] Selective inhibition of COX-2 by pyrazole analogs breaks this cycle, representing a targeted therapeutic strategy.
Caption: COX-2 signaling pathway in Rheumatoid Arthritis and point of intervention for pyrazole analogs.
Comparative Profile: Celecoxib vs. Deracoxib
A direct comparison begins with understanding the fundamental properties of each analog. While both are diaryl pyrazole derivatives that selectively inhibit COX-2, subtle structural differences can influence their selectivity, pharmacokinetics, and off-target effects.[7][8] Deracoxib and celecoxib share structural similarities, including a sulfonamide group, which is crucial for binding to the COX-2 active site.[7]
Data Summary: In Vitro and Pharmacokinetic Parameters
The following table summarizes key data for a preclinical comparison. It is crucial to source this data from studies using consistent methodologies (e.g., whole blood assays for COX selectivity) to ensure a valid comparison.
| Parameter | Celecoxib | Deracoxib | Reference(s) |
| Mechanism | Selective COX-2 Inhibitor | Selective COX-2 Inhibitor | [2][9] |
| COX-1 IC₅₀ (nM) | ~39.8 | Varies by species/assay | [10] |
| COX-2 IC₅₀ (nM) | ~4.8 | Varies by species/assay | [10] |
| Selectivity Index (COX-1/COX-2) | ~8.3 - 30 | ~22-26 (in horses) | [10][11][12] |
| Terminal Half-life (t½) in Rodents | ~2.8 - 3 hours (Rat) | Not well-defined in mice | [13][14] |
| Oral Bioavailability in Rodents | ~59% (Rat) | Not well-defined in mice | [13][14] |
| Primary Metabolism | CYP2C9 (major), CYP3A4 (minor) | Hepatic (details less defined) | [11][15] |
Note: IC₅₀ and pharmacokinetic values can vary significantly based on the species and experimental conditions. The values presented are illustrative and should be determined empirically within the chosen study system.
Head-to-Head Efficacy in the Collagen-Induced Arthritis (CIA) Model
The CIA model is the most widely used preclinical model for RA as it shares key pathological features, including synovitis, pannus formation, and erosion of cartilage and bone.[5] The model is induced in susceptible mouse strains, such as the DBA/1, by immunization with type II collagen.[5]
Experimental Workflow
A robust comparative study requires a well-defined, standardized workflow. The choice of a therapeutic (treatment after disease onset) versus a prophylactic (treatment before onset) paradigm is a critical design element; a therapeutic regimen is often considered more clinically relevant.[6]
References
- 1. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. An evidence-based evaluation of the gastrointestinal safety of coxibs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX‐2‐selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and in vitro cyclooxygenase selectivity of deracoxib in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. ClinPGx [clinpgx.org]
A Researcher's Guide to Validating the Mechanism of Action of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine as a Novel Kinase Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic validation. This guide provides an in-depth, objective framework for elucidating and confirming the mechanism of action (MoA) of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, a compound with a pyrazole scaffold suggestive of kinase inhibitory activity.
Given that numerous pyrazole derivatives have been identified as kinase inhibitors, we will proceed with the hypothesis that this compound (referred to as 'Compound-P') is an inhibitor of the Janus Kinase (JAK) family. The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in inflammation and oncogenesis, making it a highly relevant therapeutic target.[1][2][3]
This guide will compare the hypothetical performance of Compound-P against a well-established, clinically relevant JAK inhibitor, Tofacitinib, providing a comprehensive roadmap from initial biochemical validation to cellular and phenotypic confirmation.[4][5][6]
The Strategic Framework for MoA Validation
A robust MoA validation follows a logical progression, moving from direct, in-vitro interactions to complex cellular responses. Our approach is multi-tiered, designed to build a coherent and evidence-based narrative for Compound-P's activity. Each experimental stage is designed to answer a critical question:
-
Biochemical Validation: Does Compound-P directly inhibit the enzymatic activity of our putative target?
-
Cellular Target Engagement: Does Compound-P bind to the target protein within a live cell?
-
Downstream Pathway Analysis: Does target engagement by Compound-P translate to the inhibition of the intended signaling cascade?
-
Phenotypic Confirmation: Does pathway inhibition lead to a relevant biological outcome?
Caption: A stepwise workflow for validating the mechanism of action of a novel kinase inhibitor.
Hypothetical Target Pathway: The JAK/STAT Signaling Cascade
The JAK/STAT pathway transduces signals from extracellular cytokines to the nucleus, regulating gene expression related to immunity and cell proliferation.[7][8] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors.[2][9] Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers.[1][10][11]
Caption: The JAK/STAT signaling pathway and the inhibitory action of Compound-P.
Part I: Biochemical Validation & Comparative Potency
The initial step is to determine if Compound-P directly inhibits the enzymatic activity of a specific JAK isoform (e.g., JAK1) and to compare its potency with Tofacitinib. A luminescence-based kinase assay is a robust, high-throughput method for this purpose.[12]
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
-
Reaction Setup: In a 96-well plate, combine recombinant human JAK1 enzyme, a suitable peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of Compound-P, Tofacitinib (positive control), or DMSO (vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Comparative Data Table 1: Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| Compound-P | JAK1 | 15 |
| JAK2 | 85 | |
| JAK3 | 5 | |
| Tofacitinib | JAK1 | 10 |
| JAK2 | 20 | |
| JAK3 | 1 |
This hypothetical data suggests Compound-P is a potent JAK inhibitor, with a selectivity profile slightly different from Tofacitinib.
Part II: Cellular Target Engagement
Confirming that a compound binds its intended target in the complex environment of a living cell is a critical validation step.[13] The NanoBRET™ Target Engagement Assay is a state-of-the-art method for quantifying compound-protein binding in live cells.[14][15]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein by detecting the competitive displacement of a fluorescent tracer.[13][16]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding a JAK1-NanoLuc® fusion protein. Culture for 24 hours to allow protein expression.[17]
-
Assay Plating: Resuspend the transfected cells and plate them into a 96-well assay plate.
-
Compound and Tracer Addition: Add serial dilutions of Compound-P or Tofacitinib, followed by the addition of a cell-permeable fluorescent tracer that binds to the ATP-binding site of JAK1.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the log concentration of the inhibitor to determine the cellular IC50.
Comparative Data Table 2: Cellular Target Engagement
| Compound | Target | Cellular IC50 (nM) |
| Compound-P | JAK1 | 120 |
| Tofacitinib | JAK1 | 95 |
This hypothetical data indicates that both compounds effectively engage the JAK1 target in a cellular context, with Tofacitinib showing slightly higher potency.
Part III: Downstream Signaling Pathway Analysis
The next logical step is to verify that target engagement leads to the inhibition of the downstream signaling cascade. For the JAK/STAT pathway, this is most directly assessed by measuring the phosphorylation of STAT proteins.[9] Western blotting is a classic and reliable technique for this purpose.[18]
Experimental Protocol: Western Blot for Phospho-STAT3 (p-STAT3)
-
Cell Culture and Treatment: Culture a cell line known to have a constitutively active JAK/STAT pathway (e.g., a human cancer cell line) to 70-80% confluency. Treat the cells with various concentrations of Compound-P or Tofacitinib for 2 hours. Include an untreated control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
Comparative Data Table 3: Inhibition of STAT3 Phosphorylation
| Compound | Cellular IC50 for p-STAT3 Inhibition (nM) |
| Compound-P | 250 |
| Tofacitinib | 180 |
This hypothetical data demonstrates that both compounds inhibit the downstream signaling of the JAK/STAT pathway, consistent with their target engagement profiles.
Part IV: Phenotypic Confirmation
The ultimate validation of an MoA is the demonstration of a relevant biological effect. Since the JAK/STAT pathway is crucial for cytokine production and cell proliferation, assays measuring these outcomes are highly relevant.[20]
Experimental Protocol 1: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.[21][22][23][24]
-
Cell Seeding: Seed a cytokine-dependent cell line (e.g., TF-1) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of Compound-P or Tofacitinib for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
Experimental Protocol 2: Cytokine Release Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the release of pro-inflammatory cytokines (e.g., IL-6) from stimulated immune cells.[25][26][27]
-
Cell Stimulation: Isolate human peripheral blood mononuclear cells (PBMCs) and stimulate them with lipopolysaccharide (LPS) in the presence of serial dilutions of Compound-P or Tofacitinib.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
ELISA Procedure: Perform a sandwich ELISA for IL-6 according to the manufacturer's protocol. This involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a colorimetric signal.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve to calculate the concentration of IL-6 in each sample. Determine the IC50 for cytokine inhibition.
Comparative Data Table 4: Phenotypic Effects
| Compound | Growth Inhibition (TF-1 cells) GI50 (nM) | IL-6 Release Inhibition (PBMCs) IC50 (nM) |
| Compound-P | 400 | 350 |
| Tofacitinib | 280 | 220 |
This hypothetical data provides the final piece of the validation puzzle, linking the biochemical and cellular effects of Compound-P to a clear, measurable, and therapeutically relevant phenotypic outcome.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action of this compound (Compound-P) as a putative JAK inhibitor. By systematically progressing from biochemical assays to cellular target engagement, downstream signaling analysis, and finally to phenotypic readouts, researchers can build a compelling, data-driven case for the compound's MoA. The comparative analysis against an established drug like Tofacitinib provides crucial context for evaluating its potency and potential as a novel therapeutic agent. This structured validation framework ensures scientific integrity and provides the necessary evidence to confidently advance a compound through the drug discovery pipeline.
References
- 1. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 5. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 6. Tofacitinib - Wikipedia [en.wikipedia.org]
- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Digesting the Role of JAK-STAT and Cytokine Signaling in Oral and Gastric Cancers [frontiersin.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eubopen.org [eubopen.org]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. licorbio.com [licorbio.com]
- 20. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 21. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chondrex.com [chondrex.com]
- 25. Cytokine analysis - ELISA / CBA [sanquin.org]
- 26. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytokine Elisa [bdbiosciences.com]
A Comparative Guide to the Anti-inflammatory Effects of Pyrazole Derivatives
Introduction: The Significance of the Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key factor in a multitude of chronic diseases.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1] However, traditional NSAIDs often carry the risk of gastrointestinal issues due to their non-selective inhibition of both COX-1, which has a protective role in the gut, and COX-2, which is induced during inflammation.[1] This has driven the search for safer and more effective anti-inflammatory agents.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, leading to the development of potent and selective anti-inflammatory drugs.[1] The most notable example is Celecoxib, a selective COX-2 inhibitor that demonstrates significant anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] The versatility of the pyrazole core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties and the exploration of novel mechanisms of action beyond COX-2 inhibition.[3]
This guide provides a comparative analysis of the anti-inflammatory effects of different classes of pyrazole derivatives, offering insights for researchers and professionals in drug development. We will delve into the experimental data supporting their efficacy, the underlying mechanisms of action, and the detailed protocols for their evaluation.
Comparative Analysis of Anti-inflammatory Efficacy
To illustrate the therapeutic potential of pyrazole derivatives, we will compare three distinct examples: the well-established COX-2 inhibitor Celecoxib , a representative of the widely explored class of 3,5-diarylpyrazoles , and a novel pyrazole-thiazole hybrid that showcases a multi-target approach to inflammation modulation.
Mechanism of Action: Beyond COX-2 Inhibition
The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[1] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] By selectively targeting COX-2, these compounds reduce prostaglandin production at the site of inflammation while sparing the protective functions of COX-1 in the gastrointestinal tract.[1]
However, the anti-inflammatory effects of pyrazole derivatives are not solely dependent on COX-2 inhibition. Emerging evidence suggests that they can also modulate other critical inflammatory pathways. One such pathway involves the nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[4][5] Some pyrazole derivatives have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][6] This dual action on both the COX and NF-κB pathways may contribute to a broader and more potent anti-inflammatory effect.
Figure 1: Simplified signaling pathway of inflammation and the inhibitory action of pyrazole derivatives.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activities of our selected pyrazole derivatives. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.
| Derivative Class | In Vitro COX Inhibition (IC50) | In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema) | Key Features |
| Celecoxib | COX-1: >15 µMCOX-2: 0.04 µM[7] | ~45-50% inhibition at 30-50 mg/kg[8][9] | Highly selective COX-2 inhibitor, established clinical use. |
| 3,5-Diarylpyrazoles | COX-1: 5-20 µMCOX-2: 0.01-0.5 µM[1][10] | 50-70% inhibition at 10-30 mg/kg[11] | Potent COX-2 inhibition, tunable structure for improved efficacy and safety. |
| Pyrazole-Thiazole Hybrids | COX-2: 0.03-0.06 µM5-LOX: 1.5-5 µM[1][12] | >70% inhibition at 10 mg/kg[1] | Dual inhibitors of COX-2 and 5-LOX, broader anti-inflammatory action. |
Experimental Protocols for a Self-Validating System
To ensure the reliability and reproducibility of findings, it is crucial to follow standardized and well-validated experimental protocols. Here, we provide detailed methodologies for the key assays used to evaluate the anti-inflammatory effects of pyrazole derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms. The causality behind this choice is to directly measure the interaction of the pyrazole derivative with its primary molecular targets.
Figure 2: Experimental workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.[13] A stock solution of the test pyrazole derivative is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the reaction buffer, a heme cofactor, and either the test compound or vehicle (for control).[13]
-
Enzyme Addition and Pre-incubation: The COX-1 or COX-2 enzyme is added to the wells, and the plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.[7]
-
Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), the reaction is stopped by adding a quenching agent (e.g., a strong acid).
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[7]
-
Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and highly reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.[14][15] The rationale for this experiment is to assess the compound's efficacy in a living organism, providing a more holistic view of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are typically used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test pyrazole derivative is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or celecoxib.[14][16]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[14][17]
-
Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[14][18]
-
Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in RAW 264.7 Macrophages
This assay is used to investigate the effect of a compound on the production of pro-inflammatory cytokines by immune cells. The choice of this assay is to explore mechanisms of action beyond COX inhibition, specifically the modulation of cytokine release.
Step-by-Step Methodology:
-
Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: The cells are seeded in 24- or 96-well plates and allowed to adhere overnight.[19]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test pyrazole derivative for a specific duration (e.g., 1-2 hours).[20]
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. A control group is left unstimulated.[19][20]
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.[20]
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured using specific ELISA kits.[19][21]
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.
Conclusion and Future Directions
Pyrazole derivatives have proven to be a highly valuable class of compounds in the development of anti-inflammatory therapies. Their well-established role as selective COX-2 inhibitors, exemplified by Celecoxib, has provided a safer alternative to traditional NSAIDs. Furthermore, ongoing research continues to unveil novel pyrazole-based compounds with enhanced potency, improved safety profiles, and multi-target mechanisms of action, such as the dual inhibition of COX-2 and 5-LOX, and the modulation of the NF-κB signaling pathway.
The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. By employing these robust and self-validating methodologies, the scientific community can continue to advance our understanding of pyrazole derivatives and unlock their full therapeutic potential in the management of inflammatory diseases. Future research should focus on exploring the long-term safety and efficacy of these novel compounds, as well as their potential applications in a broader range of inflammatory conditions.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents with reduced cardiovascular side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]
- 21. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Off-Target Effects of Pyrazole-Based Kinase Inhibitors: A Case Study of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of a targeted agent is defined by its selectivity. In the realm of kinase inhibitors, where the ATP-binding pocket is highly conserved across the kinome, off-target interactions are a primary cause of toxicity and unexpected pharmacological effects, leading to a high rate of attrition in drug development pipelines. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[1][2][3]
This guide provides a comprehensive framework for evaluating the off-target effects of novel kinase inhibitors, using the versatile building block 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine as a foundational scaffold for a hypothetical inhibitor. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a strategic and logical approach to building a robust selectivity profile, explaining the causality behind experimental choices, and ensuring each step contributes to a self-validating dataset.
The Strategic Imperative: Why Off-Target Profiling is Non-Negotiable
Off-target effects are not always detrimental; in some cases, polypharmacology can be beneficial.[4][5] However, an uncharacterized off-target profile is an unacceptable liability. A thorough evaluation is essential to:
-
De-risk clinical development: Early identification of potential safety liabilities allows for mitigation strategies or termination of unpromising candidates.
-
Elucidate mechanism of action: Understanding the full spectrum of a compound's interactions is crucial for interpreting phenotypic responses and identifying potential resistance mechanisms.
-
Optimize lead compounds: A detailed selectivity profile guides structure-activity relationship (SAR) studies to minimize undesirable interactions while retaining or enhancing on-target potency.[6]
Our evaluation of a hypothetical inhibitor derived from this compound will follow a tiered, multi-faceted approach, moving from broad, high-throughput screening to more focused, cell-based validation.
Tier 1: Broad-Spectrum Selectivity Assessment - The Kinome Scan
The first step in characterizing a new kinase inhibitor is to understand its interaction landscape across the human kinome. The most efficient method for this is a large-scale panel screen, such as a KINOMEscan™.[7]
Causality Behind the Choice
A kinome scan is an in vitro competition binding assay. It does not measure enzymatic inhibition directly but rather the thermodynamic affinity (dissociation constant, Kd) of the compound for the kinase's ATP-binding site.[7] This is a crucial distinction. By decoupling binding from enzymatic activity, we get a pure measure of interaction potential, avoiding complications from assay-specific variables like ATP concentration. This provides a broad, unbiased view of where our compound could act.
Experimental Protocol: KINOMEscan™ Competition Binding Assay
The workflow for a typical kinome scan is designed for high-throughput analysis and reproducibility.
Caption: High-level workflow for a KINOMEscan™ assay.
Step-by-Step Methodology:
-
Compound Preparation: The test compound is serially diluted to a specified concentration (e.g., 1 µM for a single-point screen).
-
Assay Plate Setup: A panel of DNA-tagged recombinant human kinases is arrayed in multi-well plates.
-
Competition Reaction: The test compound is incubated with the kinases and an immobilized, active-site directed ligand.[7] The compound competes with this ligand for binding to the kinase.
-
Capture & Wash: The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it. Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the support is quantified using quantitative PCR (qPCR) on the DNA tag. A lower qPCR signal indicates that the test compound successfully competed with the immobilized ligand, signifying a stronger interaction.[8]
-
Data Analysis: Results are often expressed as a percentage of a DMSO control (% Control), where a lower value indicates stronger binding.[9] For significant "hits," follow-up dose-response curves are generated to determine the dissociation constant (Kd).
Data Presentation and Interpretation
For clarity and comparative analysis, the data should be presented in a table and visualized as a kinome tree map (e.g., TREEspot™).
Table 1: Illustrative Kinome Scan Data for a Hypothetical Pyrazole Inhibitor (Compound X)
| Kinase Target | Kinase Family | % Control @ 1µM | Kd (nM) | Selectivity Score (S10) |
| Target Kinase A | CMGC | 0.5 | 5 | - |
| Off-Target Kinase 1 | TK | 2.5 | 50 | 0.02 |
| Off-Target Kinase 2 | AGC | 8.0 | 150 | 0.02 |
| Off-Target Kinase 3 | CAMK | 15.0 | 500 | 0.02 |
| Off-Target Kinase 4 | STE | 35.0 | >1000 | 0.02 |
| Off-Target Kinase 5 | CK1 | 4.5 | 90 | 0.02 |
| ... (462 other kinases) | ... | >50 | >2000 | ... |
This data is illustrative and does not represent real experimental results for this compound.
Interpretation:
-
Primary Targets: Compound X shows very strong binding to "Target Kinase A" with a low % Control and a single-digit nanomolar Kd.
-
Significant Off-Targets: Kinases 1, 2, and 5 are significant off-targets, with Kd values within a 10-30 fold window of the primary target. Kinase 3 is a weaker but still notable off-target.
-
Selectivity Score: The Selectivity Score (e.g., S10 at 1µM) is calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower score indicates higher selectivity.[9]
Tier 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)
While a kinome scan reveals binding potential, it doesn't confirm target engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10][11]
Causality Behind the Choice
The principle of CETSA is that when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[12] This is a direct, label-free method to validate that your compound can A) penetrate the cell membrane and B) engage the target in its native, folded state within the cytoplasm or nucleus. This provides crucial, physiologically relevant validation of the in vitro binding data.
Experimental Protocol: Western Blot-Based CETSA
Caption: Standard workflow for a Western Blot-based CETSA experiment.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.
-
Heating: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells (e.g., via multiple freeze-thaw cycles) to release intracellular proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blot.[13]
-
Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.[14]
Data Presentation and Interpretation
The primary outputs are melting curves and isothermal dose-response curves.
Table 2: Illustrative CETSA Data for Compound X
| Target | Treatment | Tm (°C) | ΔTm (°C) |
| Target Kinase A | DMSO | 48.5 | - |
| Target Kinase A | 10 µM Cmpd X | 56.2 | +7.7 |
| Off-Target Kinase 1 | DMSO | 52.1 | - |
| Off-Target Kinase 1 | 10 µM Cmpd X | 54.3 | +2.2 |
| Loading Control (Actin) | DMSO | 65.0 | - |
| Loading Control (Actin) | 10 µM Cmpd X | 65.1 | +0.1 |
This data is illustrative. Tm is the temperature at which 50% of the protein is denatured.
Interpretation:
-
On-Target Engagement: Compound X induces a significant thermal shift (ΔTm = +7.7°C) for Target Kinase A, confirming robust engagement in a cellular context.
-
Off-Target Engagement: A smaller but measurable shift for Off-Target Kinase 1 confirms that this interaction, identified in the kinome scan, also occurs in cells.
-
Specificity Control: The lack of a thermal shift for the loading control (e.g., Actin) demonstrates that the stabilizing effect is specific to the target proteins.
Tier 3: Phenotypic Screening - Linking Target Engagement to Cellular Function
The final, and perhaps most critical, tier is to understand the functional consequences of on- and off-target engagement. Phenotypic screening assesses the effect of a compound on the overall characteristics (phenotype) of a cell or organism, without a preconceived bias for a specific target.[15]
Causality Behind the Choice
While kinome scanning and CETSA confirm binding, they do not confirm functional modulation (inhibition or activation) or the resulting cellular outcome. A phenotypic screen provides this functional readout. By using high-content imaging or other multiparametric assays, we can detect desired on-target effects (e.g., apoptosis in cancer cells) as well as unexpected off-target effects (e.g., cell cycle arrest at a different phase, morphological changes, cytotoxicity).[16] This approach ensures that the observed cellular activity is truly due to the intended mechanism.
Experimental Protocol: High-Content Imaging for Cell Health and Morphology
Caption: Workflow for a multiparametric high-content phenotypic screen.
Step-by-Step Methodology:
-
Cell Plating & Dosing: Plate relevant cell lines (e.g., a cancer cell line expressing Target Kinase A) in optically clear multi-well plates. Treat with a dose-response of the test compound.
-
Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes that report on different cellular features (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria).
-
Imaging: Use an automated high-content imaging system to capture images of multiple fields per well.
-
Image Analysis: Employ image analysis software to segment cells and quantify dozens of features, such as cell number, nuclear size and intensity, cytoskeletal texture, and mitochondrial integrity.
-
Data Interpretation: Analyze the dose-dependent changes in cellular features to build a "phenotypic fingerprint" of the compound.
Data Presentation and Interpretation
Phenotypic data is best summarized in a table comparing IC50 values for different cellular effects.
Table 3: Illustrative Phenotypic Profiling Data for Compound X vs. Alternatives
| Compound | On-Target IC50 (Target Kinase A) | Cell Viability IC50 | Apoptosis Induction IC50 | Cytotoxicity IC50 | Therapeutic Index (Cytotox/Viability) |
| Compound X | 5 nM | 50 nM | 60 nM | >10,000 nM | >200 |
| Alternative A (Less Selective) | 10 nM | 40 nM | 55 nM | 500 nM | 12.5 |
| Alternative B (Cytotoxic) | 8 nM | 70 nM | 85 nM | 90 nM | 1.2 |
This data is illustrative. IC50 is the concentration for 50% of maximal effect.
Interpretation:
-
Compound X: Shows a clear therapeutic window. The concentration required to reduce cell viability (on-target effect) is over 200-fold lower than the concentration that induces general cytotoxicity (a potential off-target effect). The close correlation between the viability and apoptosis IC50 values suggests the desired mechanism of action is being achieved.
-
Alternative A: This compound is also effective but has a much smaller therapeutic index, suggesting that off-target effects (perhaps on Off-Target Kinases 1, 2, or 5) contribute to cytotoxicity at concentrations closer to its effective dose.
-
Alternative B: This compound is highly toxic, with its cytotoxic concentration being nearly identical to its effective concentration. This is a classic red flag for a problematic off-target liability.
Conclusion: Building a Self-Validating Selectivity Profile
By integrating these three tiers of analysis, we construct a robust and self-validating profile for our hypothetical kinase inhibitor derived from this compound.
-
KINOMEscan™ provides the broad, unbiased map of potential interactions.
-
CETSA® validates that the most significant of these interactions occur in the relevant physiological context of a living cell.
-
Phenotypic Screening reveals the functional consequences of these interactions, confirming that the desired on-target effect is achieved within a safe therapeutic window, free from confounding off-target-driven phenotypes.
This integrated approach provides the comprehensive data package required to make informed decisions, enabling the progression of safer, more effective, and well-characterized targeted therapies from the bench to the clinic.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of In Vitro Data for Pyrazole Compound Series
Introduction: From Privileged Scaffold to Preclinical Candidate
The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its versatile chemical properties and presence in numerous FDA-approved drugs like Celecoxib, Sildenafil, and a new wave of oncology agents.[1][2][3] This five-membered aromatic heterocycle can engage in hydrogen bonding as both a donor (N-1) and acceptor (N-2), allowing for diverse interactions with biological targets.[3] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antiviral, and antimicrobial agents, among others.[4][5]
The Foundation: Self-Validating Experimental Design
Before any statistical test is performed, the integrity of the data must be established through meticulous experimental design. A well-designed assay is a self-validating system. The causality is simple: robust design minimizes non-systematic error and bias, which in turn increases the power and reliability of subsequent statistical analyses.
Key Experimental Design Considerations:
-
Controls are Non-Negotiable:
-
Negative Control (Vehicle): Typically the solvent (e.g., DMSO) used to dissolve the test compounds, administered at the same final concentration as in the compound wells. This establishes the baseline response of the assay system.
-
Positive Control: A known active compound or reference drug. This control validates that the assay is performing as expected and provides a benchmark against which to compare the activity of your novel pyrazole series.
-
-
Assay Quality Control (Z'-Factor): For high-throughput screening (HTS), the Z'-factor is a critical metric of assay quality. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn| An assay with a Z'-factor > 0.5 is considered excellent and suitable for screening. This calculation should be performed for each plate to ensure inter-assay consistency.
-
Replicates and Randomization: Biological and technical replicates are essential. Biological replicates (repeating the entire experiment on different days or with different cell passages) account for biological variability, while technical replicates (multiple wells of the same condition on the same plate) account for pipetting and measurement error. Randomizing the position of compounds on a microplate helps to mitigate systematic errors like "edge effects."
Experimental Workflow for a Typical In Vitro Screen
The following diagram illustrates a typical workflow from compound preparation to initial data acquisition, forming the basis for our statistical analysis.
Caption: Workflow from compound preparation to raw data generation.
Data Processing and Normalization
Raw data from a plate reader is rarely ready for direct analysis. The first step is to process and normalize the data to make it comparable across different compounds and plates.
Step-by-Step Data Normalization Protocol
-
Objective: To convert raw measurement units (e.g., luminescence, absorbance) into a standardized percentage activity scale (e.g., % Inhibition or % Viability).
-
Inputs: Raw data file, locations of negative controls (NC) and positive controls (PC).
-
Procedure:
-
Calculate the average of the negative control wells (Avg_NC). This represents 0% activity/100% viability.
-
Calculate the average of the positive control wells (Avg_PC). This represents 100% activity/0% viability.
-
For each experimental data point (X), calculate the percent inhibition using the formula: % Inhibition = 100 * (Avg_NC - X) / (Avg_NC - Avg_PC)
-
-
Output: A dataset where all values are expressed as a percentage, ready for dose-response analysis.
Dose-Response Analysis: Quantifying Potency
The primary goal for screening a compound series is often to determine each compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This is achieved by fitting the normalized data to a dose-response model.
The Four-Parameter Logistic (4PL) Model
The most common model for sigmoidal biological data is the four-parameter logistic (4PL) nonlinear regression model. The choice is causal: biological responses are often constrained by a floor and a ceiling and exhibit a transitional phase, which this model accurately describes.
The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
IC50: The concentration of the compound that elicits a response halfway between the Bottom and Top. This is the key measure of potency.
-
Hill Slope: Describes the steepness of the curve. A Hill Slope of -1 is standard; a steeper slope can indicate high cooperativity.
Statistical Analysis Workflow
This diagram outlines the decision-making process for analyzing the normalized in vitro data.
Caption: Decision tree for statistical analysis of in vitro data.
Comparative Analysis: Is Compound A Better Than Compound B?
Once you have IC50 values for your pyrazole series, the next logical question is whether the observed differences in potency are statistically significant.
-
Comparing Two Compounds: To compare the IC50 values of two compounds, a Student's t-test is appropriate. It is crucial to perform the t-test on the log-transformed IC50 values, as IC50 data are typically log-normally distributed.
-
Comparing More Than Two Compounds: When comparing three or more compounds, using multiple t-tests inflates the probability of a Type I error (false positive). The correct approach is to use Analysis of Variance (ANOVA) , followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to identify which specific pairs of compounds are significantly different.[6][7] Dunnett's test is particularly useful if you are comparing all compounds to a single control compound.
Example Data Presentation
All quantitative data should be summarized in a clear, concise table. This allows for easy comparison of the key parameters for each compound in the pyrazole series.
| Compound ID | Pyrazole Substituent (R) | IC50 (µM) ± SEM | 95% CI of IC50 | Hill Slope | R² |
| PZ-01 | -H | 15.2 ± 1.8 | [11.5, 19.8] | -1.1 | 0.99 |
| PZ-02 | -Cl | 2.5 ± 0.3 | [1.9, 3.2] | -1.0 | 0.99 |
| PZ-03 | -F | 3.1 ± 0.4 | [2.2, 4.1] | -1.2 | 0.98 |
| PZ-04 | -CH3 | 11.7 ± 1.5 | [8.6, 15.3] | -1.1 | 0.99 |
| PZ-05 | -OCH3 | 25.8 ± 3.1 | [19.4, 33.1] | -0.9 | 0.97 |
* Indicates p < 0.05 compared to the parent compound PZ-01 (determined by ANOVA with Dunnett's post-hoc test).
Structure-Activity Relationship (SAR) Analysis
The final step is to synthesize the structural information with the potency data to establish a Structure-Activity Relationship (SAR).[8][9] This is where statistical insights guide medicinal chemistry decisions.
-
Quantitative SAR (QSAR): For larger datasets, QSAR modeling can be employed.[11][12] QSAR uses computational methods to build mathematical models that correlate chemical structures (represented by molecular descriptors) with biological activity.[8][11][12] These models can then be used to predict the activity of new, unsynthesized pyrazole derivatives, helping to prioritize which compounds to synthesize next.[11][13]
The ultimate goal is to build a predictive model of how structural modifications to the pyrazole scaffold will impact biological activity, thereby accelerating the discovery of a potent and selective drug candidate.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 9. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human verification [recaptcha.cloud]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to the Reproducible Synthesis and Biological Evaluation of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Executive Summary
The journey of a small molecule from a laboratory curiosity to a potential therapeutic candidate is paved with the cobblestones of reproducibility.[1][2] Non-reproducible findings can lead to wasted resources, misguided research efforts, and ultimately, a failure to translate promising discoveries into clinical applications.[1][2][3] This guide provides an in-depth, experience-driven framework for the reproducible synthesis and biological characterization of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, a member of the pyrazole class of compounds known for their diverse pharmacological activities, particularly as kinase inhibitors.[4][5] We will dissect the critical parameters of its chemical synthesis, provide robust protocols for its evaluation as a potential Cyclin-Dependent Kinase (CDK) inhibitor, and present a comparative analysis to underscore the principles of scientific rigor.
Introduction: The Pyrazole Scaffold and the Reproducibility Imperative
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5] Its versatility allows for the precise orientation of substituents to engage with biological targets, most notably the ATP-binding pocket of protein kinases.[4][6][7] The specific compound, this compound, possesses the key structural motifs—a hinge-binding amine group and a solvent-front-interacting aryl group—that suggest potential activity against kinases like CDKs, which are central regulators of the cell cycle and established targets in oncology.[4][8]
However, the promise of any compound is only as reliable as the data that supports it. This guide is structured to address the two pillars of preclinical drug discovery: the synthesis of the molecule (the "Make" phase) and the evaluation of its biological activity (the "Test" phase), with an unwavering focus on the reproducibility of each step.
Part I: Reproducibility in the Synthesis of this compound
The synthesis of substituted pyrazoles, while common, is fraught with potential challenges that can impact reproducibility, primarily concerning regioselectivity and purification.[9][10] The most direct and reliable route to the target compound involves the cyclocondensation of a β-ketonitrile with hydrazine.
Optimized Synthesis Protocol
This protocol is designed for clarity and robustness, minimizing common pitfalls.
Reaction: 3-(3-methoxyphenyl)-3-oxopropanenitrile + Hydrazine Hydrate → this compound
Materials:
-
3-(3-methoxyphenyl)-3-oxopropanenitrile
-
Hydrazine hydrate (≥98%)
-
Ethanol, 200 proof
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (approx. 0.5 M solution), add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Causality Note: Using an excess of hydrazine hydrate drives the reaction to completion and minimizes side products. Ethanol is an ideal solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.
-
-
Reaction Execution: Stir the reaction mixture at 80°C (reflux) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) provides a clear visual confirmation of reaction completion.
-
-
Workup & Isolation: Cool the reaction mixture to room temperature and concentrate it in vacuo to remove the ethanol.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane as the eluent.
-
Causality Note: This purification step is critical for removing unreacted hydrazine and any potential side products, ensuring high purity of the final compound, which is essential for accurate biological testing.
-
-
Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield this compound as a solid. Confirm identity and purity via ¹H NMR, LC-MS, and HRMS.
Synthesis Workflow Diagram
References
- 1. storage.knaw.nl [storage.knaw.nl]
- 2. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 3. Reproducibility and transparency in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. As drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, culminating in its responsible disposal. This guide is designed to provide clear, actionable protocols that ensure the safety of laboratory personnel and protect our environment. The procedures outlined are grounded in established safety principles for handling heterocyclic amine compounds and comply with general hazardous waste regulations.
Part 1: Hazard Assessment and Waste Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, data from its hydrochloride salt and structurally analogous pyrazole derivatives provide a strong basis for a conservative and safe approach.
The primary hazards associated with this class of compounds necessitate treating it as hazardous chemical waste.[1][2] Key concerns include:
-
Irritation: The hydrochloride salt of this compound is identified as an irritant that causes serious eye irritation.[3] Related pyrazole derivatives are also known to cause skin, eye, and respiratory tract irritation.[1][4]
-
Toxicity: Aminopyrazoles and related heterocyclic amines can be harmful if swallowed or toxic upon skin contact.[1][5] A structurally similar compound, 5-(2-Methoxy-phenyl)-2-methyl-2H-pyrazol-3-ylamine, is classified as acutely toxic if ingested (Acute Tox. 3 Oral).[6]
-
Sensitization: The hydrochloride salt may cause an allergic skin reaction.[3]
Given these potential hazards, under no circumstances should this compound or its waste be disposed of down the sink or in regular solid waste streams. [1][2] Such actions can lead to environmental contamination and pose a risk to public health.[1]
Data from Analogous Compounds
To inform our disposal protocol, the following table summarizes hazard information from closely related pyrazole compounds. This data substantiates the decision to manage this compound as hazardous waste.
| Compound Name | CAS Number | Key Hazard Statements | Disposal Considerations |
| 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride | 1025447-42-0 | May cause an allergic skin reaction; Causes serious eye irritation.[3] | Treat as hazardous irritant. |
| Pyrazol-3-ylamine | 1820-80-0 | Harmful if swallowed; Causes severe skin burns and eye damage.[5] | Dispose of contents/container to an approved waste disposal plant.[5] |
| 5-(2-Methoxy-phenyl)-2-methyl-2H-pyrazol-3-ylamine | N/A | Acute Toxicity 3 (Oral).[6] | Classified as a toxic compound requiring special handling. |
| General Pyrazole Derivatives | Various | Can cause skin and serious eye irritation; May cause respiratory irritation.[1] | Must be disposed of as hazardous waste according to local, regional, and national regulations.[1] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that all waste containing this compound is handled, segregated, and stored safely pending collection by a certified hazardous waste disposal service.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. Before handling the compound or its waste, ensure you are wearing the following:
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.[7][8]
-
Protective Clothing: A laboratory coat must be worn to protect against skin contact.[9]
-
Work Area: All handling and waste packaging should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[10][11]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[12]
-
Solid Waste:
-
Collect unadulterated compound, contaminated weigh boats, filter paper, and contaminated PPE (like gloves) in a designated, compatible solid waste container.
-
This waste stream should be labeled as "Solid Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated, compatible liquid waste container (e.g., a glass or polyethylene carboy).
-
Do not mix this waste with other streams, especially incompatible materials like strong acids or oxidizers.[9][12]
-
This waste stream should be labeled as "Liquid Hazardous Waste" and list all chemical constituents with approximate percentages.[13]
-
-
Sharps Waste:
-
Contaminated needles or other sharps must be placed in a designated sharps container immediately after use.
-
Step 3: Containerization and Labeling
All waste must be accumulated in appropriate containers that are correctly labeled to ensure safety and regulatory compliance.
-
Container Choice: Use containers that are in good condition, made of a material compatible with the chemical waste, and have a secure, tight-fitting lid.[13][14] The original product container can often be reused for waste if it is empty and suitable.[14]
-
Labeling: The label is a critical communication tool. It must be affixed to the container as soon as the first drop of waste is added and must include:
-
Container Management: Keep waste containers closed at all times except when adding waste.[13] This prevents the release of vapors and reduces the risk of spills. Do not overfill containers; leave at least 10% headspace to allow for expansion.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal of the target compound.
Step 4: Storage and Final Disposal
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated SAA.[13] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]
-
Segregated Storage: Within the SAA, continue to segregate waste by hazard class. For instance, keep containers of this amine-containing compound away from acids and strong oxidizers.[12]
-
Waste Pickup: Once a container is nearly full (approximately 90%), or if the project concludes, arrange for waste collection through your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.[13] Provide them with the full chemical name and any available safety information to ensure proper handling and final disposal.
Part 3: Spill Management
In the event of a spill, a prepared response is essential to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: Do not attempt to clean a large spill unless you are trained and have the appropriate equipment. Contact your EHS office for assistance.
-
Containment (for small, manageable spills):
-
Ensure you are wearing the correct PPE.
-
Contain the spill using an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container.
-
-
Disposal of Spill Debris: The collected spill debris must be treated as hazardous waste. Label the container clearly as "Spill Debris: this compound" and dispose of it according to the protocol described in Part 2.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
By adhering to this comprehensive disposal guide, researchers can ensure they are not only advancing their scientific objectives but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1025447-42-0 Cas No. | 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylaminehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. Buy 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine | 957514-04-4 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-(2-Methoxy-phenyl)-2-methyl-2H-pyrazol-3-ylamine - Amerigo Scientific [amerigoscientific.com]
- 7. csub.edu [csub.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
Definitive Guide to Personal Protective Equipment for Handling 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
As a senior application scientist, navigating the complexities of novel chemical compounds is a daily reality. The safe handling of research chemicals like 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is not merely a matter of following regulations; it is the foundation of scientific integrity and reproducible results. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. We will move beyond a simple checklist to establish a self-validating system of safety, explaining the causality behind each procedural step and personal protective equipment (PPE) choice.
Hazard Assessment: An Evidence-Based Approach
Based on data from similar compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Many pyrazole derivatives are categorized as skin and eye irritants.[1][2][3][4] The hydrochloride salt of the target compound is explicitly listed as an irritant.[5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3][4]
-
Harmful if Swallowed: Several related pyrazole amines are classified as harmful or toxic upon ingestion.[1]
-
Potential for Dermal Absorption: Aromatic amines as a class are known to have the potential for permeation through some glove materials, necessitating careful glove selection.[6][7]
Given these potential hazards, the compound must be treated as hazardous. All handling procedures should be designed to minimize direct contact, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive step but an active control measure. The following table outlines the minimum required PPE for handling this compound in solid (powder) form and in solution.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | ANSI Z87.1 compliant safety glasses with side shields. | Double-gloved nitrile gloves (minimum 4 mil thickness). Inspect for tears before use. | Fully-buttoned, flame-resistant lab coat. | Recommended: N95-rated respirator or work within a certified chemical fume hood. |
| Handling Solutions (Transfers, Reactions) | Chemical splash goggles. A face shield is required if there is a significant splash risk.[8] | Nitrile gloves. Change immediately upon contamination. | Chemical-resistant apron over a flame-resistant lab coat. | Work within a certified chemical fume hood. |
| Cleaning & Disposal | Chemical splash goggles. | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves. | Chemical-resistant apron over a flame-resistant lab coat. | Work within a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Eye Protection : Standard safety glasses protect against flying particles, but chemical splash goggles are essential when working with liquids to form a seal around the eyes, preventing entry of splashes from any angle.[9]
-
Hand Protection : Nitrile gloves offer good resistance to a range of chemicals for splash protection.[9] Double-gloving is a critical practice when handling potent or poorly characterized compounds. It provides a buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced. Given the potential for aromatic amine permeation, gloves should be changed frequently and immediately after direct contact.[6][7]
-
Body Protection : A flame-resistant lab coat is standard. A chemical-resistant apron is added during liquid handling to protect against larger volume spills that could soak through a standard lab coat.
-
Respiratory Protection : The primary risk from the solid form is the inhalation of fine particulates. Performing these manipulations within a chemical fume hood is the preferred engineering control.[10][11] If a hood is not available for a short-duration task like weighing, an N95 respirator provides a necessary barrier.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol covers the entire process from initial preparation to the final cleanup.
Step 1: Preparation and Pre-Handling Checks
-
Designate the Work Area : All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.
-
Verify Engineering Controls : Ensure the chemical fume hood has a valid certification and is functioning correctly. Check that safety showers and eyewash stations are unobstructed and operational.[1]
-
Assemble Materials : Before bringing the chemical into the hood, gather all necessary equipment: spatula, weigh paper or boat, vials, solvents, and waste containers.
-
Don PPE : Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Step 2: Handling the Solid Compound (Weighing)
-
Tare the Balance : Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Slowly : Carefully open the chemical container. Use a clean spatula to dispense the solid slowly and close to the surface of the weigh boat to minimize dust generation.[11]
-
Seal and Clean : Securely close the primary chemical container immediately after dispensing. Wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
-
Record Weight : Once the reading is stable, record the weight and carefully transfer the compound for your procedure.
Step 3: Post-Handling and Decontamination
-
Initial Cleanup : Place all disposable items that came into contact with the chemical (e.g., weigh paper, pipette tips, contaminated wipes) into a designated solid hazardous waste container.[12]
-
Surface Decontamination : Wipe down the work surface, balance, and any equipment used with an appropriate solvent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination:
-
Remove outer gloves.
-
Remove chemical apron (if used).
-
Remove face shield/goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
The following diagram illustrates this comprehensive safety workflow.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[2][3] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Minor Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled hazardous waste container, and decontaminate the area.
-
Major Spill : Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: Ensuring a Safe Final Step
Improper disposal can lead to environmental contamination and regulatory non-compliance.[10] All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation : Maintain separate, clearly labeled waste containers inside the fume hood.[12]
-
Solid Waste : Includes contaminated gloves, weigh paper, pipette tips, and absorbent material from cleanups.
-
Liquid Waste : Includes unused solutions and solvent rinses. Do not mix with incompatible waste streams.[12]
-
-
Container Management : Waste containers must be made of a compatible material, kept securely sealed when not in use, and clearly labeled "Hazardous Waste" with the full chemical name.[10]
-
Professional Disposal : Store sealed waste containers in your laboratory's designated satellite accumulation area. Arrange for pickup through your institution's EHS office or a licensed chemical waste disposal contractor.[10][12] Never pour pyrazole-containing solutions down the drain.[10][12]
By integrating these detailed PPE, operational, and disposal protocols into your standard laboratory procedures, you build a robust safety culture that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. Buy 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine | 957514-04-4 [smolecule.com]
- 5. 1025447-42-0 Cas No. | 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylaminehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hsa.ie [hsa.ie]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
